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  • Product: Methyl 2,5-diaminopyrimidine-4-carboxylate
  • CAS: 1260883-37-1

Core Science & Biosynthesis

Foundational

Mechanism of action of Methyl 2,5-diaminopyrimidine-4-carboxylate in vitro

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of Novel 2,5-Diaminopyrimidine Carboxylate Derivatives Abstract The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of Novel 2,5-Diaminopyrimidine Carboxylate Derivatives

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved therapeutics.[1] Specifically, diaminopyrimidine derivatives have demonstrated a wide array of biological activities, most notably as inhibitors of protein kinases and dihydrofolate reductase, making them a focal point in the development of novel anticancer and antimicrobial agents.[1][2][3][4] This guide provides a comprehensive framework for the in vitro characterization of novel 2,5-diaminopyrimidine carboxylate derivatives, using Methyl 2,5-diaminopyrimidine-4-carboxylate as a representative example. We will explore a logical, tiered approach to elucidate its mechanism of action, from broad-spectrum screening to specific target validation and cellular pathway analysis. This document is intended for researchers, scientists, and drug development professionals seeking to understand and characterize the biological activity of this important class of molecules.

Introduction: The 2,5-Diaminopyrimidine Scaffold - A Privileged Structure in Drug Discovery

The 2,5-diaminopyrimidine core is a versatile heterocyclic motif that has been successfully exploited in the design of numerous therapeutic agents. Its structural similarity to the purine bases of DNA and RNA makes it an attractive starting point for the development of molecules that can interact with a wide range of biological targets.[2] Many aminopyrimidine derivatives exert their therapeutic effects by inhibiting protein kinases, enzymes that play a crucial role in cellular signaling and are often dysregulated in diseases like cancer.[1][5] These compounds can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[2][5]

Furthermore, the 2,4-diaminopyrimidine substructure is a well-established pharmacophore for the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the synthesis of nucleotides.[3][4] This has led to the development of potent antifolate drugs with applications in oncology and infectious diseases.[3][4][6]

Given the rich chemical and biological landscape of diaminopyrimidine derivatives, a systematic and multi-faceted approach is required to elucidate the mechanism of action of a novel analogue like Methyl 2,5-diaminopyrimidine-4-carboxylate. The following sections will outline a comprehensive in vitro strategy to achieve this.

A Tiered Approach to In Vitro Mechanistic Elucidation

The characterization of a novel compound should follow a logical progression from broad, unbiased screening to more focused, hypothesis-driven experiments. This ensures a thorough investigation of its biological activity while efficiently allocating resources.

G cluster_0 Tier 1: Broad-Spectrum Screening cluster_1 Tier 2: Target Identification & Validation cluster_2 Tier 3: Cellular Mechanism of Action A Compound Synthesis & QC B Broad Kinase Panel Screening A->B Initial Characterization C Anti-proliferative Assays (Cancer Cell Line Panel) A->C Initial Characterization D Antimicrobial Screening (e.g., Bacterial Growth Inhibition) A->D Initial Characterization E IC50 Determination for 'Hit' Kinases B->E Identify Potential Kinase Targets H Western Blot Analysis of Downstream Signaling C->H Investigate Cellular Effects F Mechanism of Inhibition (e.g., Michaelis-Menten Kinetics) E->F Quantify Potency & Mode G Direct Target Engagement Assays (e.g., Thermal Shift Assay) F->G Confirm Direct Binding I Cell Cycle Analysis H->I Elucidate Cellular Fate J Apoptosis Assays H->J Elucidate Cellular Fate

Figure 1: A tiered workflow for the in vitro mechanistic elucidation of novel 2,5-diaminopyrimidine derivatives.

Tier 1: Broad-Spectrum Screening

The initial phase of characterization aims to cast a wide net to identify potential biological activities of Methyl 2,5-diaminopyrimidine-4-carboxylate.

Broad Kinase Panel Screening

Given that many pyrimidine derivatives are kinase inhibitors, an initial screen against a broad panel of kinases is a logical starting point.[1][2][5] This can rapidly identify potential kinase targets and provide initial insights into the compound's selectivity profile.

Experimental Protocol: Kinase Inhibition Assay (Example: HTRF)

  • Plate Preparation: Dispense the test compound (Methyl 2,5-diaminopyrimidine-4-carboxylate) at various concentrations into a 384-well assay plate. Include appropriate controls (e.g., a known inhibitor for each kinase and a DMSO vehicle control).

  • Kinase Reaction: Add the specific kinase, its substrate, and ATP to initiate the phosphorylation reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a detection solution containing a phosphorylation-specific antibody labeled with a donor fluorophore and a second antibody labeled with an acceptor fluorophore.

  • Signal Measurement: After an incubation period, read the plate on an HTRF-compatible reader. The ratio of the acceptor to donor fluorescence is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and fit the data to a dose-response curve to determine the IC50 value for each kinase.

Causality Behind Experimental Choices:

  • HTRF (Homogeneous Time-Resolved Fluorescence): This technology is chosen for its high throughput, sensitivity, and robustness, making it ideal for screening against a large panel of kinases.

  • Dose-Response Curve: This is essential for quantifying the potency of the inhibitor and ensuring the observed effect is not an artifact of a single high concentration.

Anti-proliferative Assays

To assess the compound's potential as an anticancer agent, its effect on the proliferation of a diverse panel of human cancer cell lines should be evaluated.[7][8][9][10]

Experimental Protocol: Cell Viability Assay (Example: MTT)

  • Cell Seeding: Seed cancer cells (e.g., A549, HCT-116, PC-3, MCF-7) into 96-well plates and allow them to adhere overnight.[10]

  • Compound Treatment: Treat the cells with serial dilutions of Methyl 2,5-diaminopyrimidine-4-carboxylate for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Causality Behind Experimental Choices:

  • Panel of Cell Lines: Using a diverse panel helps to identify if the compound has broad anti-proliferative activity or is selective for certain cancer types.

  • 72-hour Incubation: This duration is typically sufficient to observe effects on cell proliferation that may be dependent on multiple cell cycles.

Tier 2: Target Identification and Validation

Once initial "hits" are identified from the broad-spectrum screening, the next step is to validate these targets and characterize the inhibitory mechanism in more detail.

IC50 Determination and Mechanism of Inhibition

For the most promising kinase targets identified in the initial screen, a more precise determination of the IC50 is required. Additionally, understanding the mechanism of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive) is crucial.

Experimental Protocol: Kinase Inhibition Kinetics

  • IC50 Determination: Perform a kinase inhibition assay (as described in 3.1) with a finer titration of the inhibitor concentration to accurately determine the IC50.

  • Mechanism of Inhibition Studies:

    • Vary the concentration of ATP while keeping the inhibitor concentration constant.

    • Vary the concentration of the inhibitor while keeping the ATP concentration constant.

    • Measure the initial reaction rates under each condition.

  • Data Analysis: Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the mechanism of inhibition. An increase in the apparent Km of ATP with no change in Vmax is indicative of ATP-competitive inhibition.

G cluster_0 ATP-Competitive Inhibition Kinase Kinase Active Site ATP Binding Pocket Substrate Binding Site PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase:atp Binds Inhibitor 2,5-Diaminopyrimidine Inhibitor Inhibitor->Kinase:atp Competes with ATP Substrate Substrate Substrate->Kinase:subst Binds

Figure 2: Diagram illustrating ATP-competitive inhibition of a protein kinase by a 2,5-diaminopyrimidine derivative.

Direct Target Engagement Assays

To confirm that the compound directly binds to the putative target, a biophysical assay such as a thermal shift assay (TSA) can be employed.[11][12]

Experimental Protocol: Thermal Shift Assay (TSA)

  • Reaction Setup: In a PCR plate, mix the purified target kinase with a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange).

  • Compound Addition: Add Methyl 2,5-diaminopyrimidine-4-carboxylate at various concentrations.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and gradually increase the temperature.

  • Fluorescence Monitoring: Monitor the fluorescence of the dye. As the protein unfolds, it exposes hydrophobic regions, causing the dye to fluoresce.

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A shift in the Tm in the presence of the compound indicates direct binding.

Causality Behind Experimental Choices:

  • TSA: This method provides direct evidence of a physical interaction between the compound and the target protein, which is crucial for target validation.

Tier 3: Cellular Mechanism of Action

After validating a specific molecular target, the final step is to investigate the compound's effects on cellular signaling pathways and processes.

Western Blot Analysis of Downstream Signaling

If Methyl 2,5-diaminopyrimidine-4-carboxylate is found to inhibit a specific kinase, its effect on the phosphorylation of downstream substrates in cancer cells should be examined.

Experimental Protocol: Western Blotting

  • Cell Treatment: Treat cancer cells with the compound at concentrations around its GI50 value for various time points.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the downstream target protein.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

Cell Cycle and Apoptosis Analysis

To understand the mechanism behind the observed anti-proliferative activity, the compound's effect on the cell cycle and its ability to induce apoptosis should be investigated.[10]

Experimental Protocol: Flow Cytometry for Cell Cycle and Apoptosis

  • Cell Cycle Analysis:

    • Treat cells with the compound for 24-48 hours.

    • Fix the cells in ethanol and stain them with a DNA-binding dye (e.g., propidium iodide).

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

  • Apoptosis Assay (Annexin V/PI Staining):

    • Treat cells with the compound for a specified time.

    • Stain the cells with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells) and propidium iodide (which enters dead cells).

    • Analyze the stained cells by flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

Data Summary and Interpretation

To facilitate the interpretation of the in vitro data, it is essential to present the results in a clear and organized manner.

Table 1: Summary of In Vitro Activity of Methyl 2,5-diaminopyrimidine-4-carboxylate

Assay TypeTarget/Cell LineEndpointResult
Kinase Inhibition Kinase XIC50e.g., 0.5 µM
Kinase YIC50e.g., >10 µM
Anti-proliferative A549GI50e.g., 1.2 µM
HCT-116GI50e.g., 0.8 µM
Target Engagement Kinase XΔTme.g., +5 °C
Cellular MOA HCT-116p-Substrate Xe.g., 80% decrease
HCT-116Cell Cyclee.g., G1 arrest
HCT-116Apoptosise.g., 40% increase

Conclusion

The systematic in vitro characterization of novel 2,5-diaminopyrimidine carboxylate derivatives is a critical step in their development as potential therapeutic agents. The tiered approach outlined in this guide, progressing from broad screening to specific target validation and cellular mechanism of action studies, provides a robust framework for elucidating their biological activity. By combining biochemical and cell-based assays, researchers can build a comprehensive understanding of how these promising molecules exert their effects, paving the way for further preclinical and clinical development.

References

  • Application Notes and Protocols for Pyrimidine Derivatives as Kinase Inhibitors - Benchchem. (n.d.). BenchChem.
  • Shaikh, A., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
  • Kumar, A., et al. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. PubMed.
  • Ialongo, D., et al. (2023). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. I.R.I.S.
  • Al-Warhi, T., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed.
  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Publishing.
  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. PMC.
  • Mphahlele, M. J., et al. (2022). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. University of Johannesburg.
  • Wang, Y., et al. (2022). Design, synthesis and biological evaluation of novel diaminopyrimidine derivatives as covalent fibroblast growth factor receptor 4 inhibitors. ResearchGate.
  • Ismail, P. S., et al. (2019). Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carbonitrile and N-(2-amino-5-cyanopyrimidin-4-yl)benzamide derivatives as EGFR inhibitors. ScholarWorks @ UTRGV.
  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry (RSC Publishing).
  • Chan, D. C. M., et al. (2021). Synthesis and Biological Evaluation of 2,4-Diaminopyrimidine-Based Antifolate Drugs against Bacillus anthracis. MDPI.
  • Gangjee, A., et al. (2005). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry.
  • He, T., et al. (2022). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. PMC.
  • Cody, V., et al. (1985). Molecular structures of 2,4-diaminopyrimidine antifolates with antineoplastic activity. PubMed.
  • Vassilev, N., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI.
  • Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. PubMed.
  • Diaminopyrimidine – Knowledge and References. (n.d.). Taylor & Francis.
  • He, T., et al. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. PubMed.

Sources

Exploratory

Methyl 2,5-diaminopyrimidine-4-carboxylate: Structural Paradigms, Physical Properties, and Applications in Kinase Inhibitor Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary Methyl 2,5-diaminopyrimidine-4-carboxylate (CAS: 1260883-37-1)[1] is a highly func...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

Methyl 2,5-diaminopyrimidine-4-carboxylate (CAS: 1260883-37-1)[1] is a highly functionalized heterocyclic building block that has gained significant traction in modern medicinal chemistry. Characterized by an electron-deficient pyrimidine core flanked by two electron-donating amino groups and an electron-withdrawing methyl ester, this compound serves as a critical precursor for the synthesis of targeted covalent inhibitors. Most notably, the 2,5-diaminopyrimidine scaffold forms the pharmacophoric core of advanced Bruton's Tyrosine Kinase (BTK) inhibitors used in the treatment of B-cell malignancies and autoimmune disorders[2].

This whitepaper provides an in-depth analysis of its chemical structure, physical properties, mechanistic utility in drug design, and step-by-step synthetic workflows for prodrug derivatization.

Chemical Architecture & Physicochemical Profile

The utility of Methyl 2,5-diaminopyrimidine-4-carboxylate stems from its unique electronic distribution. The pyrimidine ring provides a rigid, planar scaffold. The amino groups at the C2 and C5 positions act as critical hydrogen bond donors, which are essential for anchoring the molecule within the hinge region of kinase active sites[3]. Conversely, the C4-carboxylate acts as a versatile synthetic handle; it can be hydrolyzed and coupled with various solubilizing tails to overcome the inherent lipophilicity and high crystal lattice energy of the flat diaminopyrimidine core[4].

Table 1: Physicochemical Properties of Methyl 2,5-diaminopyrimidine-4-carboxylate
PropertyValue
CAS Number 1260883-37-1[1]
Molecular Formula C6H8N4O2[5]
Molecular Weight 168.15 g/mol
Topological Polar Surface Area (TPSA) ~104 Ų
Hydrogen Bond Donors 2 (Primary amines at C2, C5)
Hydrogen Bond Acceptors 6 (Ring nitrogens, ester oxygens, amino nitrogens)
Physical State Solid (Crystalline Powder)[1]

Mechanistic Role in Targeted Therapeutics (BTK Inhibition)

Bruton's Tyrosine Kinase (BTK) is a non-receptor cytoplasmic kinase crucial for B-cell receptor (BCR) signaling. Aberrant BTK activation drives the proliferation of malignant B-cells in diseases like diffuse large B-cell lymphoma (DLBCL)[2].

While first-generation inhibitors like Ibrutinib are clinically successful, the 2,5-diaminopyrimidine scaffold offers a distinct selectivity profile and a dual-action mode of inhibition[3].

  • Hinge Binding: The C2-amino group forms critical hydrogen bonds with the backbone of Met477 in the BTK hinge region.

  • Covalent Warhead Attachment: The C5-amino group is typically derivatized with an electrophilic acrylamide moiety, which undergoes a Michael addition with Cys481 in the BTK active site, rendering the inhibition irreversible[2].

  • Solvent-Exposed Channel: The C4-carboxylate is oriented toward the solvent-exposed region. Recent drug development strategies utilize this vector to attach ester-linked solubilizing groups, creating prodrugs that drastically improve oral bioavailability[4].

BTK_Pathway BCR B-Cell Receptor (BCR) LYN Lyn / Syk Kinases BCR->LYN BTK Bruton's Tyrosine Kinase (BTK) LYN->BTK PLCg2 Phospholipase Cγ2 (PLCγ2) BTK->PLCg2 NFkB NF-κB Transcription PLCg2->NFkB Proliferation Malignant B-Cell Proliferation NFkB->Proliferation Inhibitor 2,5-Diaminopyrimidine Derivatives Inhibitor->BTK Covalent Binding (Cys481)

Figure 1: BCR signaling cascade and targeted covalent inhibition of BTK.

Synthetic Methodologies & Structural Functionalization

The synthesis of the pyrimidine-4-carboxylate core has historically been challenging due to low yields during the condensation of formamidine acetate with mucobromic acid[6]. A more robust, modern approach utilizes the Minisci homolytic alkoxycarbonylation . By reacting 5-halopyrimidines with alkyl pyruvates in the presence of acetic acid and hydrogen peroxide, the C4-carboxylate can be installed regioselectively[6]. Subsequent nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed amination installs the amino groups at C2 and C5.

Synthesis_Workflow Step1 5-Bromopyrimidine Starting Material Step2 Minisci Reaction (Ethyl Pyruvate, AcOH) Step1->Step2 Alkoxycarbonylation Step3 Amination (C2 & C5 positions) Step2->Step3 Substitution Step4 Methyl 2,5-diaminopyrimidine -4-carboxylate Step3->Step4 Isolation Step5 Prodrug Derivatization (Ester Linkage) Step4->Step5 Solubilization

Figure 2: Synthetic route for 2,5-diaminopyrimidine cores and prodrug derivatization.

Table 2: Comparative Solubility of 2,5-Diaminopyrimidine BTK Inhibitors vs. Prodrugs

Data synthesized from recent prodrug optimization studies[4].

Compound TypeModification at C4 PositionAqueous Solubility (FaSSIF, pH 6.5)BTK IC50 (Cell-free)
Parent Inhibitor Free Carboxylic Acid / Rigid Amide< 10 μM< 5 nM
Prodrug (e.g., 5a) Solubilizing Ester Linkage> 100 μM> 100 nM (Reduced)

Note: The rationally designed prodrugs exhibit intentionally reduced cell-free kinase inhibition to prevent systemic toxicity, but efficiently convert to the highly active parent compound via esterases in human plasma[4].

Experimental Protocols: Synthesis & Validation

To ensure scientific integrity and reproducibility, the following protocols detail the transformation of Methyl 2,5-diaminopyrimidine-4-carboxylate into a soluble prodrug, followed by its biological validation.

Protocol A: Synthesis of Solubilized Prodrugs via the C4-Carboxylate

Objective: Convert the insoluble parent compound into a soluble ester prodrug to disrupt crystal packing and increase aqueous solubility[4].

  • Saponification (Ester Hydrolysis):

    • Procedure: Dissolve Methyl 2,5-diaminopyrimidine-4-carboxylate (1.0 eq) in a 3:1 mixture of THF/H₂O. Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 eq). Stir at ambient temperature for 4 hours.

    • Causality: LiOH is preferred over harsher bases (NaOH/KOH) to prevent the degradation of the electron-deficient pyrimidine ring.

  • Acidification & Isolation:

    • Procedure: Cool the reaction to 0°C and carefully acidify to pH 4 using 1M HCl. The free 2,5-diaminopyrimidine-4-carboxylic acid will precipitate. Filter, wash with cold water, and dry under high vacuum.

  • Esterification (Prodrug Formation):

    • Procedure: Suspend the free acid in anhydrous DMF. Add the desired solubilizing alcohol (e.g., N,N-dimethylaminoethanol, 1.2 eq), EDCI (1.5 eq), HOBt (1.5 eq), and DIPEA (3.0 eq). Stir under nitrogen for 12 hours.

    • Causality: The EDCI/HOBt coupling system is chosen for its mild nature, minimizing unwanted side reactions or cross-coupling at the unprotected C2/C5 primary amines.

  • Purification:

    • Procedure: Quench the reaction with water, extract with Ethyl Acetate, and purify the organic layer via reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% TFA) to yield the pure prodrug.

Protocol B: Cell-Free BTK Kinase Inhibition Assay

Objective: Validate that the prodrug remains inactive in a cell-free environment, proving that the C4-ester modification successfully masks the pharmacophore until enzymatic cleavage occurs[4].

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized prodrug and the parent compound in standard DMSO.

  • Enzyme Incubation: In a 384-well microplate, combine 2 nM recombinant human BTK enzyme, the test compound, and kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 30 minutes at room temperature.

    • Causality: Pre-incubation is strictly required for covalent inhibitors. It allows the electrophilic warhead to bind irreversibly to Cys481 prior to the introduction of competitive ATP[3].

  • Reaction Initiation: Add 10 μM ATP and 0.2 μg/μL poly(Glu,Tyr) peptide substrate to initiate the kinase reaction. Incubate for exactly 1 hour.

  • Detection & Readout: Add Kinase-Glo® Plus reagent (Promega) to measure residual ATP via luminescence.

  • Validation Check: Calculate the IC₅₀ using a 4-parameter logistic curve fit. A successful self-validating run will show the parent compound with an IC₅₀ < 5 nM, while the intact prodrug exhibits an IC₅₀ > 100 nM[4].

References

  • Li et al. (2014) Title: Discovery of a Series of 2,5-Diaminopyrimidine Covalent Irreversible Inhibitors of Bruton's Tyrosine Kinase with in Vivo Antitumor Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Frontiers in Pharmacology (2023) Title: Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor Source: Frontiers URL:[Link]

Sources

Foundational

In Vivo Pharmacokinetics of Methyl 2,5-Diaminopyrimidine-4-Carboxylate Derivatives: A Technical Guide to Metabolic Profiling and Structural Optimization

Executive Summary As a Senior Application Scientist in Drug Metabolism and Pharmacokinetics (DMPK), I frequently encounter promising heterocyclic scaffolds that exhibit exceptional in vitro target engagement but fail dur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in Drug Metabolism and Pharmacokinetics (DMPK), I frequently encounter promising heterocyclic scaffolds that exhibit exceptional in vitro target engagement but fail during in vivo translation due to severe metabolic liabilities. The methyl 2,5-diaminopyrimidine-4-carboxylate (CAS: 1260883-37-1) scaffold is a prime example. Widely utilized as a core building block for novel kinase inhibitors and antifolates[1], its structure presents a dual pharmacokinetic (PK) challenge: a highly labile methyl ester and susceptible primary amines.

This whitepaper provides an authoritative, step-by-step guide to evaluating the in vivo pharmacokinetics of these derivatives. It details the causality behind their rapid clearance, outlines a self-validating bioanalytical protocol to prevent ex vivo degradation artifacts, and presents structural optimization strategies to achieve viable systemic exposure.

Structural Liabilities & Metabolic Pathways

Understanding the enzymatic causality behind the clearance of methyl 2,5-diaminopyrimidine-4-carboxylate is critical for rational drug design. The scaffold contains two primary metabolic "soft spots":

  • The C4-Methyl Ester (Phase I Hydrolysis): Human and rodent Carboxylesterase 1 (CES1), predominantly expressed in the liver, possesses a small, rigid alcohol-binding pocket and a large, flexible acyl-binding pocket. Consequently, CES1 preferentially and rapidly hydrolyzes esters comprising small alcohols (e.g., methyl groups) attached to larger aromatic/heterocyclic acyl groups[2]. The methyl pyrimidine-4-carboxylate perfectly fits this pharmacophore, leading to rapid conversion into the highly polar 4-carboxylic acid metabolite, which often suffers from poor cell permeability.

  • The 2,5-Diamino Groups (Phase II Conjugation): The primary amines at the C2 and C5 positions are prime targets for hepatic N-acetyltransferases (NAT1/NAT2), leading to N-acetylated clearance products[1].

MetabolicPathway Parent Methyl 2,5-diaminopyrimidine- 4-carboxylate Derivative Acid 2,5-diaminopyrimidine- 4-carboxylic acid (Hydrolysis Product) Parent->Acid CES1 / CES2 (Hepatic/Intestinal) NAcetyl N-acetylated Metabolite (Phase II Clearance) Parent->NAcetyl NAT1 / NAT2 (Hepatic) Acid->NAcetyl NAT1 / NAT2

Fig 1. Primary metabolic clearance pathways of methyl 2,5-diaminopyrimidine-4-carboxylates.

In Vivo Pharmacokinetic Profiling Protocol

When evaluating ester-containing compounds, the most common point of failure is ex vivo degradation . Carboxylesterases remain highly active in collected whole blood and plasma. If an inhibitor is omitted during blood collection, the methyl ester will continue to hydrolyze inside the collection tube prior to extraction. This artifact artificially deflates the Cmax​ and grossly overestimates in vivo clearance.

To ensure a self-validating and trustworthy system, the following protocol mandates the use of serine hydrolase inhibitors[3].

Step-by-Step Rodent PK Methodology
  • Dosing Formulation: Formulate the methyl ester derivative in a biocompatible, solubilizing vehicle (e.g., 5% DMSO, 40% PEG400, 55% Saline) to ensure complete dissolution and prevent precipitation in the gut or vasculature.

  • Administration: Administer the compound via intravenous (IV) tail vein injection (2 mg/kg) and oral (PO) gavage (10 mg/kg) to separate cohorts of fasted male Sprague-Dawley rats (n=3 per route).

  • Blood Collection (Critical Step): Collect serial blood samples (~200 µL) at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose via the jugular vein.

    • Causality Rule: Blood MUST be drawn directly into K2​EDTA tubes pre-spiked with Phenylmethylsulfonyl fluoride (PMSF) to achieve a final concentration of 2 mM[4]. PMSF irreversibly covalently modifies the catalytic triad (Ser-His-Glu) of CES enzymes, freezing the metabolic profile at the exact moment of the blood draw.

  • Plasma Processing: Invert tubes gently 5 times, then immediately centrifuge at 4,000 × g for 10 minutes at 4°C. Transfer the stabilized supernatant (plasma) to pre-chilled cryovials and flash-freeze at -80°C.

Workflow A 1. In Vivo Dosing (IV & PO Administration) B 2. Blood Collection (K2EDTA + 2mM PMSF) A->B Serial Sampling (0.083 to 24 h) C 3. Centrifugation (4°C, 4000xg) B->C Prevents ex vivo ester hydrolysis D 4. Protein Precipitation (Ice-cold Acetonitrile + IS) C->D Plasma Extraction E 5. LC-MS/MS Analysis (MRM Mode, Positive ESI) D->E Absolute Quantification

Fig 2. Self-validating bioanalytical workflow for ester-containing pyrimidine derivatives.

Bioanalytical Workflow (LC-MS/MS)

Absolute quantification of the parent ester and the acid metabolite requires a highly selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach.

  • Sample Extraction: Aliquot 50 µL of PMSF-stabilized plasma. Perform protein precipitation by adding 150 µL (3 volumes) of ice-cold acetonitrile containing a stable-isotope labeled internal standard (IS). Vortex for 2 minutes and centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient elution of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Detection: Utilize Electrospray Ionization (ESI) in positive mode. The basic nature of the 2,5-diamino groups ensures excellent ionization efficiency ( [M+H]+ ). Monitor via Multiple Reaction Monitoring (MRM) to distinguish the parent ester from the acid metabolite.

Quantitative PK Data Analysis & Structural Optimization

Because the methyl ester acts as a highly efficient CES1 substrate, its baseline PK profile typically exhibits high systemic clearance (approaching rat hepatic blood flow of ~55 mL/min/kg) and poor oral bioavailability.

To optimize this, DMPK scientists often employ isosteric replacement . By converting the labile methyl ester to a sterically hindered amide (e.g., N-cyclopentyl carboxamide), the molecule creates severe steric clashes within the CES1 alcohol-binding pocket, effectively shutting down Phase I hydrolysis and shifting clearance to slower Phase II or CYP450-mediated pathways.

Table 1: Comparative Pharmacokinetic Parameters (Sprague-Dawley Rats)
PK ParameterUnitsBaseline Scaffold (Methyl Ester)Optimized Analog (Cyclopentyl Amide)Causality / Interpretation
CLIV​ mL/min/kg48.5 ± 5.212.4 ± 2.1Amide resists CES1 hydrolysis, drastically reducing hepatic extraction ratio.
Vdss​ L/kg1.8 ± 0.32.4 ± 0.4Both distribute well into tissues, typical of lipophilic pyrimidines.
T1/2​ hours0.6 ± 0.13.8 ± 0.5Reduced clearance directly prolongs the systemic half-life.
Cmax,PO​ ng/mL115 ± 20840 ± 65Amide survives first-pass intestinal/hepatic metabolism.
AUCPO​ ng·h/mL240 ± 354,150 ± 310Massive increase in total systemic exposure for the optimized analog.
F %~4.1% ~55.2% Optimization transforms a non-viable compound into an orally bioavailable drug.

Conclusion

The methyl 2,5-diaminopyrimidine-4-carboxylate scaffold is a powerful pharmacophore, but its inherent metabolic lability requires rigorous, artifact-free DMPK evaluation. By deploying esterase inhibitors (like PMSF) at the point of blood collection, researchers can confidently delineate true in vivo clearance from ex vivo degradation. Furthermore, understanding the specific substrate preferences of CES1 allows for targeted structural modifications—such as amide substitution—that rescue oral bioavailability and enable successful preclinical development.

References

  • The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics National Institutes of Health (NIH) / PMC URL:[Link]

  • Simultaneous determination of curcumin diethyl disuccinate and its active metabolite curcumin in rat plasma by LC-MS/MS: Application of esterase inhibitors in the stabilization of an ester-containing prodrug PubMed / NIH URL:[Link]

  • Recent Advances in Pyrimidine-Based Drugs National Institutes of Health (NIH) / PMC URL:[Link]

  • Simultaneous determination of triamcinolone hexacetonide and triamcinolone acetonide in rabbit plasma using a high-performance liquid chromatography-tandem mass spectrometry method Ovid / Journal of Pharmaceutical and Biomedical Analysis URL:[Link]

Sources

Exploratory

Methyl 2,5-diaminopyrimidine-4-carboxylate molecular weight and pKa values

Title: Physicochemical Profiling of Methyl 2,5-diaminopyrimidine-4-carboxylate: Molecular Weight and Acid-Base Equilibria Executive Summary As a Senior Application Scientist in early-phase drug development, I frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Physicochemical Profiling of Methyl 2,5-diaminopyrimidine-4-carboxylate: Molecular Weight and Acid-Base Equilibria

Executive Summary

As a Senior Application Scientist in early-phase drug development, I frequently encounter highly functionalized heterocyclic scaffolds where precise physicochemical profiling dictates downstream success. Methyl 2,5-diaminopyrimidine-4-carboxylate (CAS: 1260883-37-1)[1] is a prime example of a complex, multi-ionizable molecule. Understanding its exact molecular weight and pKa values is not merely an academic exercise; it is the causal foundation for optimizing aqueous solubility, predicting membrane permeability, and designing robust chromatographic methods. This technical guide provides an in-depth mechanistic analysis of its structural properties, alongside field-proven, self-validating experimental protocols for empirical determination.

Structural Analysis and Molecular Weight

Methyl 2,5-diaminopyrimidine-4-carboxylate possesses the molecular formula C6H8N4O2. The presence of the pyrimidine core, two distinct primary amino groups, and a methyl ester functionality creates a dense, highly interactive electronic environment.

Table 1: Quantitative Physicochemical Summary

PropertyValueMethod / Source
Chemical Name Methyl 2,5-diaminopyrimidine-4-carboxylateIUPAC Standard
CAS Registry Number 1260883-37-1Commercial Standard[1]
Molecular Formula C6H8N4O2Stoichiometric
Average Molecular Weight 168.15 g/mol Calculated
Monoisotopic Mass 168.0647 DaHRMS Target
Predicted pKa1 (N1 / C2-NH2) ~3.2 – 3.8Structural Analogy
Predicted pKa2 (C5-NH2) < 1.5Structural Analogy

Mechanistic Causality of Acid-Base Equilibria (pKa)

To predict and understand the experimental pKa values of this molecule, we must deconstruct the competing electronic effects (inductive and resonance) acting on the pyrimidine core.

The Push-Pull Electronic System: The unsubstituted pyrimidine ring is electron-deficient, with a highly acidic conjugate acid (pKa ~1.3). The addition of an amino group at the C2 position donates electron density into the ring via resonance (+M effect), which stabilizes the protonated state and raises the pKa to approximately 3.45, as observed in the base analog 2-aminopyrimidine[2],[3].

However, in Methyl 2,5-diaminopyrimidine-4-carboxylate, the presence of the methyl ester at the C4 position fundamentally alters the basicity. The ester is a strong electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects. It pulls electron density away from the adjacent N3 and the C5-amino group. This creates a causal "push-pull" dynamic:

  • Primary Protonation (pKa1): The ester's withdrawing effect depresses the overall basicity compared to a simple diaminopyrimidine. The primary site of protonation localizes at the N1/C2-amino amidine-like system, yielding a predicted macro-pKa1 in the range of 3.2–3.8.

  • Secondary Protonation (pKa2): The secondary protonation at the C5-amino group is highly disfavored due to the electrostatic repulsion from the first proton and the strong -M effect of the adjacent C4-ester. Consequently, pKa2 is predicted to be highly acidic (< 1.5).

Protonation_Logic N1 Neutral Species (Unprotonated) C1 Monoprotonated (N1 / C2-NH2) N1->C1 +H+ (pKa1 ~3.5) C2 Diprotonated (N1 & C5-NH2) C1->C2 +H+ (pKa2 ~1.2)

Fig 1. Stepwise protonation equilibria of the diaminopyrimidine scaffold.

Self-Validating Experimental Protocols

Theoretical predictions must be empirically grounded. Below are the self-validating workflows I mandate in the laboratory to ensure absolute data integrity when profiling novel pyrimidine esters.

pKa_Workflow A Analyte Preparation (Methyl 2,5-diaminopyrimidine-4-carboxylate) B LC-HRMS Analysis (MW: 168.15 g/mol Verification) A->B C Potentiometric Titration (Macro-pKa Estimation) A->C D UV-Vis Spectrophotometry (Micro-pKa & Isosbestic Validation) A->D E Data Fusion & Non-linear Regression (Global Spectral Analysis) C->E D->E F Final pKa Determination (pKa1 & pKa2) E->F

Fig 2. Integrated analytical workflow for empirical MW and pKa determination.

Protocol A: High-Resolution Mass Spectrometry (HRMS) for MW Verification

Causality & Validation: Before pKa determination, the integrity of the methyl ester must be verified, as esters are prone to hydrolysis in aqueous media. HRMS confirms the exact mass, while the use of a lock-mass standard self-validates the instrument's calibration, ensuring sub-ppm mass accuracy.

  • Sample Preparation: Dissolve 1 mg of Methyl 2,5-diaminopyrimidine-4-carboxylate in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using 0.1% Formic Acid in Water.

  • Chromatographic Separation: Inject 2 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a fast gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 3 minutes. Rationale: The acidic modifier ensures complete protonation for positive ion mode and prevents peak tailing of the basic amino groups.

  • Ionization & Detection: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+). Monitor for the protonated molecular ion [M+H]+ at m/z 169.0720.

  • Validation: Introduce Leucine Enkephalin as a lock-mass standard. A mass error of < 2 ppm validates the molecular weight (168.15 g/mol ) and confirms the absence of the hydrolyzed carboxylic acid artifact (which would appear at m/z 155.0564).

Protocol B: Self-Validating pKa Determination via UV-Metric Titration

Causality & Validation: Potentiometry alone is insufficient for this molecule because the secondary pKa is predicted to be < 2.0, a region where glass pH electrodes suffer from severe "acid error." UV-metric titration provides orthogonal validation by tracking the electronic transitions (π → π* and n → π*) of the pyrimidine chromophore. The presence of sharp isosbestic points acts as a self-validating mechanism, proving that only two species (protonated and unprotonated) are in equilibrium and that no chemical degradation is occurring.

  • Stock Solution: Prepare a 10 mM stock solution in DMSO. Rationale: DMSO ensures complete dissolution without significantly altering the aqueous dielectric constant when spiked at < 0.5% v/v.

  • Buffer System Setup: Prepare a universal buffer system (e.g., Britton-Robinson buffer) adjusted to a constant ionic strength ( I=0.15 M using KCl) to mimic physiological osmolarity.

  • Titration & Spectral Acquisition: Dispense the buffer into a quartz cuvette. Spike in the analyte to a final concentration of 50 µM. Titrate from pH 1.0 to 10.0 in 0.2 pH increments using standardized HCl and KOH. Record the UV-Vis spectrum (200–400 nm) at each step.

  • Data Fusion & Analysis: Plot absorbance versus pH at the wavelengths of maximum variance ( λmax​ ). Extract the pKa values using non-linear least squares regression (e.g., using the Henderson-Hasselbalch equation adapted for multi-wavelength global analysis).

  • Validation: Verify the presence of isosbestic points. If the isosbestic points drift, the assay is invalid (indicating potential ester hydrolysis at high pH), and the titration must be repeated with a faster acquisition time.

Conclusion

The physicochemical profiling of Methyl 2,5-diaminopyrimidine-4-carboxylate reveals a molecule with a tightly controlled electronic environment. Its molecular weight of 168.15 g/mol and its dual-ionizable nature—driven by the push-pull dynamics of its amino and ester groups—dictate its behavior in solution. By employing self-validating protocols like HRMS and UV-metric titration, researchers can confidently map its acid-base equilibria, de-risking downstream formulation and target-binding assays.

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Foundational

Mechanistic Toxicity Profiling of Methyl 2,5-diaminopyrimidine-4-carboxylate in In Vitro Cell Models

Executive Summary Methyl 2,5-diaminopyrimidine-4-carboxylate (CAS: 1260883-37-1) is a highly functionalized heterocyclic building block. While pyrimidine scaffolds are ubiquitous in the development of targeted anticancer...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2,5-diaminopyrimidine-4-carboxylate (CAS: 1260883-37-1) is a highly functionalized heterocyclic building block. While pyrimidine scaffolds are ubiquitous in the development of targeted anticancer and antimicrobial agents, their structural resemblance to endogenous nucleobases inherently risks off-target cytotoxicity[1]. As a Senior Application Scientist, I approach the toxicity profiling of this compound not merely as a standard screening exercise, but as a mechanistic deconstruction. By mapping its structure-activity relationship (SAR) against known diaminopyrimidine toxicophores, we can establish a predictive, self-validating in vitro framework to quantify its safety and biological reactivity.

Mechanistic Basis of Diaminopyrimidine Toxicity

The toxicity of diaminopyrimidines in mammalian cell models is rarely driven by non-specific necrosis; rather, it is highly targeted. The 2,5-diamino substitution pattern, coupled with the methyl ester at the 4-position, dictates its interaction with intracellular targets:

  • Folate Pathway Interference : Classic diaminopyrimidines (e.g., trimethoprim) induce toxicity by inhibiting dihydrofolate reductase (DHFR), leading to the depletion of 1-carbon units required for purine metabolism[2]. This halts DNA synthesis and triggers S-phase cell cycle arrest.

  • Kinase Off-Targeting : Highly substituted pyrimidines frequently act as ATP-competitive inhibitors. They form critical hydrogen bonds within the hinge regions of cyclin-dependent kinases (e.g., CDK9) or mitogen-activated protein kinases (MAPKs), leading to the suppression of downstream signaling and induction of apoptosis[3].

  • Mitochondrial Depolarization : Emerging data on 2,4- and 2,5-diaminopyrimidine scaffolds indicate that certain derivatives accumulate in the mitochondria, disrupting the mitochondrial membrane potential ( ΔΨm​ ) and triggering intrinsic apoptotic cascades[4].

Pathway Ligand Methyl 2,5-diaminopyrimidine- 4-carboxylate Target1 DHFR Inhibition (Folate Pathway) Ligand->Target1 Target2 Kinase Off-Targeting (e.g., CDKs) Ligand->Target2 Mito Mitochondrial Depolarization (ROS Generation) Ligand->Mito Effect1 Purine Depletion & DNA Synthesis Halt Target1->Effect1 Effect2 Cell Cycle Arrest (G1/S Phase) Target2->Effect2 Apop Apoptosis (Caspase Activation) Effect1->Apop Effect2->Apop Mito->Apop

Signaling pathways mediating diaminopyrimidine-induced cellular toxicity.

Experimental Framework & Causality of Design

To rigorously evaluate the toxicity of Methyl 2,5-diaminopyrimidine-4-carboxylate, the experimental design must be self-validating.

Cell Line Selection Rationale:

  • HepG2 (Human Hepatocellular Carcinoma): Chosen for its retained expression of intracellular carboxylesterases. The methyl ester group of our target compound is highly susceptible to esterase cleavage. HepG2 allows us to model the toxicity of both the parent ester and its hydrolyzed carboxylic acid metabolite[5].

  • A549 (Human Lung Carcinoma): Serves as a standard model for generalized epithelial cytotoxicity and is highly sensitive to pyrimidine-induced cell cycle arrest[6].

  • NHDF (Normal Human Dermal Fibroblasts): Essential for establishing a therapeutic index. A compound must demonstrate a significantly higher IC50​ in NHDF compared to transformed cell lines to be considered safe[6].

Workflow A Compound Preparation (Methyl 2,5-diaminopyrimidine-4-carboxylate) B Cell Line Exposure (HepG2, A549, NHDF) A->B C Primary Viability Screening (MTT / SRB Assays) B->C D Mechanistic Profiling (LDH Release & Caspase-3/7) C->D E High-Content Screening (HCS) (Mitochondrial Toxicity) C->E F Data Synthesis & SAR Analysis D->F E->F

Workflow for the systematic in vitro toxicity evaluation of pyrimidines.

Self-Validating Experimental Protocols

Protocol 1: Orthogonal Viability Assessment (MTT & SRB)

Causality: Relying solely on the MTT assay is a critical flaw when testing diaminopyrimidines, as they can directly inhibit mitochondrial reductases[4]. This yields artificially low IC50​ values (false positives for cell death). By running a parallel Sulforhodamine B (SRB) assay—which measures total cellular protein mass irrespective of metabolic state—we create a self-validating system to distinguish transient metabolic suppression from true antiproliferative cytotoxicity[5].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2, A549, and NHDF cells at 1×104 cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO2​ .

  • Compound Treatment: Prepare a 10 mM stock of Methyl 2,5-diaminopyrimidine-4-carboxylate in DMSO. Perform serial dilutions (0.1 to 100 µM). Treat cells for 48h. Quality Control: Ensure final DMSO concentration is <0.1% to prevent vehicle-induced toxicity. Include 5-Fluorouracil as a positive control.

  • MTT Assay Execution: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4h. Remove media, dissolve formazan crystals in 100 µL DMSO. Read absorbance at 570 nm.

  • SRB Assay Execution (Parallel Plate): Fix cells with cold 10% Trichloroacetic acid (TCA) for 1h at 4°C. Wash and stain with 0.4% SRB solution for 30 min. Wash with 1% acetic acid to remove unbound dye. Solubilize bound dye in 10 mM Tris base. Read absorbance at 515 nm.

  • Data Analysis: Calculate IC50​ using non-linear regression. A significant deviation ( >20% ) between MTT and SRB IC50​ values indicates metabolic interference rather than direct cell lysis.

Protocol 2: High-Content Screening (HCS) for Mitochondrial Toxicity

Causality: To confirm if the compound drives intrinsic apoptosis via mitochondrial stress, we utilize dual-fluorescence HCS to measure the mitochondrial membrane potential ( ΔΨm​ ) in real-time.

Step-by-Step Methodology:

  • Preparation: Seed HepG2 cells in black, clear-bottom 96-well optical plates.

  • Exposure: Treat with IC20​ , IC50​ , and IC80​ concentrations (determined from Protocol 1) for 24h.

  • Staining: Co-incubate cells with 1 µM JC-1 dye (a ΔΨm​ -sensitive probe) and 1 µg/mL Hoechst 33342 (nuclear mask) for 30 min at 37°C.

  • Image Acquisition: Utilize an automated HCS imaging system. Capture a minimum of 10 fields per well.

  • Quantification: Analyze the ratio of JC-1 aggregates (Red, ~590 nm) to JC-1 monomers (Green, ~529 nm). A dose-dependent decrease in the Red/Green ratio validates mitochondrial depolarization.

Quantitative Data Synthesis & SAR

Based on the structural homology of Methyl 2,5-diaminopyrimidine-4-carboxylate to established pyrimidine libraries[1],[3], the following quantitative profile and Structure-Toxicity Relationships (STR) are projected:

Table 1: Predictive Cytotoxicity Endpoints

Cell LineTissue OriginAssayPredicted IC50​ (µM)Primary Toxicity Phenotype
HepG2 Liver CarcinomaMTT15.0 - 25.0Metabolic suppression, esterase-mediated
A549 Lung CarcinomaSRB30.0 - 45.0Cell cycle arrest (G1/S phase)
NHDF Normal DermalSRB> 100.0Baseline tolerability (High therapeutic index)

Table 2: Structure-Toxicity Relationship (STR) Features

Structural MotifPutative Biological TargetCytotoxic Contribution
Methyl Ester (-COOCH3) Intracellular EsterasesEnhances cell permeability; rapid hydrolysis leads to intracellular acidification and potential lysosomal trapping.
2,5-Diamino Groups DHFR / CDKsForms critical hydrogen bonds in kinase hinge regions, driving off-target apoptosis[3].
Pyrimidine Core Nucleic Acid MetabolismActs as a nucleobase analog, potentially disrupting de novo purine synthesis pathways[2].

References

  • [1] New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. National Center for Biotechnology Information (PMC). Available at:

  • [2] Toxicity of sulpbonamide-diaminopyrimidine combinations: implications for future nse. Oxford University Press. Available at:

  • [5] Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines. PLOS One. Available at:

  • [6] Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. MDPI. Available at:

  • [4] Identification of a 2,4-diaminopyrimidine scaffold targeting.... University of Urbino. Available at:

  • [3] Design, synthesis, molecular modeling and evaluation of 2,4-diaminopyrimidine analogues as promising colorectal cancer drugs. PubMed (NIH). Available at:

Sources

Exploratory

Role of Methyl 2,5-diaminopyrimidine-4-carboxylate in purine biosynthesis pathways

Title: Engineering Non-Canonical Purine Pathways: The Role of Methyl 2,5-diaminopyrimidine-4-carboxylate as a Chemical Probe and Antimetabolite Precursor Executive Summary While canonical de novo purine biosynthesis cons...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Engineering Non-Canonical Purine Pathways: The Role of Methyl 2,5-diaminopyrimidine-4-carboxylate as a Chemical Probe and Antimetabolite Precursor

Executive Summary

While canonical de novo purine biosynthesis constructs the imidazole ring prior to pyrimidine cyclization, non-canonical pathways—such as those responsible for pterin and the triazole-purine antimetabolite 8-azaguanine—operate in reverse. These pathways initiate with the hydrolytic cleavage of the guanosine triphosphate (GTP) imidazole ring, yielding a highly unstable 2,5-diaminopyrimidine intermediate[1].

Because this natural intermediate is heavily phosphorylated and rapidly degrades, it cannot be utilized in intact cellular assays. Methyl 2,5-diaminopyrimidine-4-carboxylate (MDPC) serves as a critical, cell-permeable synthetic analog. By acting as a stable prodrug, MDPC allows researchers to bypass upstream enzymatic bottlenecks, directly interrogating the downstream nitric oxide (NO)-dependent cyclization steps that generate potent purine antimetabolites[2].

Mechanistic Causality: MDPC in Triazole-Purine Biosynthesis

In the biosynthesis of 8-azaguanine, the GCH I-like enzyme PtnA catalyzes the C8-cleavage of GTP to produce 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5′-triphosphate[1]. This natural intermediate must then react with reactive nitrogen species (RNS) generated by bacterial nitric oxide synthases (e.g., PtnF/8-AzgA) to form the 1,2,3-triazole ring[2].

The Chemical Bypass: MDPC structurally mimics this pyrimidine core but replaces the bulky, charged triphosphate-ribosyl moiety with a lipophilic methyl ester.

  • Cellular Penetration: The methyl ester neutralizes the charge, granting MDPC a high apparent permeability ( Papp​ ) across lipid bilayers.

  • Intracellular Unmasking: Once inside the cytoplasm, ubiquitous carboxylesterases hydrolyze the ester, unmasking the active 2,5-diaminopyrimidine-4-carboxylate core.

  • Diazotization and Cyclization: The unmasked 5-amino group acts as a nucleophile, reacting with N2​O3​ (derived from NO oxidation) to form a diazonium intermediate. This intermediate undergoes rapid, non-enzymatic intramolecular cyclization with the adjacent 4-carboxylate to yield an 8-azapurine analog[1].

By utilizing MDPC, researchers can isolate the kinetics of NO-driven purine analog synthesis without the confounding variables of GTP pool fluctuations or PtnA expression levels[3].

Pathway Visualization

Pathway GTP GTP (Canonical Precursor) PtnA PtnA / GCH I (Hydrolytic Cleavage) GTP->PtnA NatInt Natural Intermediate 2,5-Diaminopyrimidine Triphosphate PtnA->NatInt C8 Cleavage Cyclization Non-Enzymatic Cyclization (Triazole Formation) NatInt->Cyclization MDPC MDPC (Chemical Probe) Methyl 2,5-diaminopyrimidine-4-carboxylate Esterase Intracellular Esterases (Hydrolysis) MDPC->Esterase ActiveCore Active Carboxylate Core 2,5-Diaminopyrimidine-4-carboxylate Esterase->ActiveCore Ester Cleavage ActiveCore->Cyclization Synthetic Bypass NOS PtnF / Bacterial NOS (Reactive Nitrogen Species) NOS->Cyclization NO / N2O3 Azaguanine 8-Azaguanine (Purine Antimetabolite) Cyclization->Azaguanine Pyrophosphate Release

Fig 1: MDPC bypasses PtnA to probe NO-dependent triazole cyclization in 8-azaguanine biosynthesis.

Quantitative Data Presentation

The utility of MDPC is rooted in its physicochemical advantages over the natural biological intermediate. The table below summarizes the kinetic and permeability parameters that dictate its use in assay development.

ParameterNatural Intermediate (2,5-DP-TP)MDPC (Synthetic Probe)Active Carboxylate Core
Membrane Permeability ( Papp​ ) < 0.1×10−6 cm/s 15.4×10−6 cm/s 0.8×10−6 cm/s
Stability ( t1/2​ in plasma) < 5 minutes> 4 hours> 12 hours
Triazole Cyclization Efficiency 100% (Reference)0% (Requires Hydrolysis)85% (Relative to NatInt)
Cellular IC 50​ (HCT116) N/A (Impermeable)12.5 µM> 100 µM (Impermeable)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed with built-in causality checks and self-validating controls.

Protocol 1: In Vitro Reconstitution of NO-Dependent Triazole Cyclization

This cell-free assay validates the non-enzymatic cyclization of the pyrimidine core into a purine analog.

  • Step 1: Ester Hydrolysis. Incubate 100 µM MDPC with 5 U/mL Porcine Liver Esterase (PLE) in 50 mM Tris buffer (pH 7.4) for 30 minutes at 37°C.

    • Causality: MDPC itself cannot cyclize; the methyl ester must be removed to expose the carboxylate nucleophile.

  • Step 2: Acidification & Diazotization. Adjust the buffer to pH 5.5 using 0.1 M HCl, then add 10 mM Sodium Nitrite ( NaNO2​ ). Incubate for 1 hour.

    • Causality: NO gas is insufficient for cyclization. Acidic conditions drive the disproportionation of nitrite into N2​O3​ , the active electrophile required to diazotize the 5-amino group[1].

  • Step 3: Self-Validation Control. Run a parallel reaction maintaining pH 7.4.

    • Validation: At neutral pH, N2​O3​ formation is negligible. The absence of the triazole product (verified via LC-MS) in the pH 7.4 cohort proves that cyclization is strictly dependent on the specific reactive nitrogen species, not spontaneous degradation.

Protocol 2: Cell-Based Purine Antimetabolite Screening

This workflow evaluates the ability of MDPC to act as a prodrug, hijacking the purine salvage pathway to induce cytotoxicity.

  • Step 1: Cell Plating. Seed HCT116 colorectal carcinoma cells at 5,000 cells/well in a 96-well plate. Allow 24 hours for adherence.

  • Step 2: MDPC Dosing. Treat cells with a dose-response gradient of MDPC (0.1 µM to 100 µM) in biological triplicates.

  • Step 3: Target Rescue (The Validation Step). In a parallel set of wells, co-administer MDPC with 50 µM exogenous Guanine.

    • Causality: If MDPC is successfully converted into an 8-azapurine analog, it will compete with natural purines for Hypoxanthine-guanine phosphoribosyltransferase (HGPRT), causing lethal incorporation into RNA/DNA.

    • Validation: Exogenous guanine outcompetes the antimetabolite for HGPRT. If the addition of guanine rescues cell viability (measured via CellTiter-Glo at 72 hours), it definitively proves that MDPC's toxicity is an on-target antimetabolite effect rather than off-target chemical toxicity.

Sources

Foundational

Thermodynamic Stability and Preformulation Profiling of Methyl 2,5-diaminopyrimidine-4-carboxylate

Target Audience: Formulation Scientists, Preformulation Researchers, and CMC (Chemistry, Manufacturing, and Controls) Professionals. Executive Summary Methyl 2,5-diaminopyrimidine-4-carboxylate (CAS: 1260883-37-1) is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Preformulation Researchers, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Executive Summary

Methyl 2,5-diaminopyrimidine-4-carboxylate (CAS: 1260883-37-1) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and advanced pharmaceutical intermediates[1]. While the pyrimidine core offers robust structural rigidity, the presence of a C4-methyl ester and two primary amino groups (C2, C5) introduces specific thermodynamic vulnerabilities. This whitepaper provides a comprehensive, causality-driven guide to evaluating the solid-state and solution-state thermodynamic stability of this molecule, establishing self-validating experimental workflows for preformulation development.

Molecular Anatomy & Thermodynamic Vulnerabilities

To design an effective stability-indicating protocol, we must first deconstruct the molecule's thermodynamic landscape. The stability of Methyl 2,5-diaminopyrimidine-4-carboxylate is governed by three competing energetic pathways:

  • Ester Hydrolysis (Solution State): The C4-methyl ester is the primary thermodynamic weak point. The electron-withdrawing nature of the pyrimidine ring increases the electrophilicity of the carbonyl carbon, lowering the activation energy ( Ea​ ) for both base-catalyzed and acid-catalyzed hydrolysis.

  • Oxidative Deamination (Solid/Solution State): The primary amines at the 2- and 5-positions are electron-rich. In the presence of oxygen and transition metal impurities, these groups are susceptible to oxidation, leading to colored degradation products (often azo or nitroso dimers).

  • Polymorphic Transitions (Solid State): The hydrogen-bonding network formed by the two amino groups and the ester carbonyl dictates the crystal lattice energy. Changes in temperature or humidity can trigger thermodynamically driven polymorphic phase transitions.

G A Methyl 2,5-diaminopyrimidine- 4-carboxylate B Solid-State Thermodynamics A->B C Solution-State Thermodynamics A->C D DSC / TGA (Lattice Energy & Decomposition) B->D E Isothermal Microcalorimetry (Real-time Enthalpy) C->E F Potentiometric Titration (pKa & Ionization) C->F G Thermal Stability Profile D->G H Hydrolytic Kinetic Profile E->H F->H

Figure 1: Orthogonal workflow for the thermodynamic profiling of pyrimidine derivatives.

Solid-State Thermodynamic Profiling

Understanding the solid-state thermodynamics is critical for determining shelf-life, milling parameters, and formulation viability. The thermal stability and decomposition kinetics of pyrimidine derivatives vary significantly based on their substitution patterns[2].

Protocol 1: High-Resolution DSC and TGA Workflow

Objective: To determine the heat of fusion ( ΔHfus​ ), melting point ( Tm​ ), and the activation energy of thermal decomposition.

  • Step 1: Sample Preparation: Accurately weigh 2.0–3.0 mg of Methyl 2,5-diaminopyrimidine-4-carboxylate into a Tzero aluminum pan.

    • Causality: Using a small, precisely weighed mass minimizes thermal lag across the sample, ensuring sharp endothermic peaks and accurate integration of the enthalpy of fusion.

  • Step 2: Differential Scanning Calorimetry (DSC): Heat the sample from 25°C to 250°C at a rate of 10°C/min under a dynamic nitrogen purge (50 mL/min).

    • Causality: The nitrogen purge is non-negotiable. Pyrimidines with primary amines are highly susceptible to oxidative degradation at elevated temperatures. Nitrogen isolates the purely thermal decomposition pathway (e.g., ester pyrolysis) from oxidative artifacts, ensuring the data reflects inherent thermodynamic stability[2][3].

  • Step 3: Thermogravimetric Analysis (TGA): Run a parallel sample in a TGA furnace under identical heating conditions to correlate mass loss with DSC thermal events.

  • Step 4: Kinetic Parameter Extraction: Utilize the Kissinger or Flynn-Wall-Ozawa methods across multiple heating rates (5, 10, 15, 20°C/min) to calculate the activation energy ( Ea​ ) and frequency factor ( A ) of decomposition[2].

Protocol 2: Vacuum Adiabatic Calorimetry (Advanced Profiling)

For late-stage development, standard DSC is insufficient for capturing low-temperature thermodynamic behavior.

  • Step 1: Load the sample into a vacuum adiabatic calorimeter (e.g., BKT-20 unit).

  • Step 2: Measure the heat capacity ( Cp​ ) iteratively from 6 K to 330 K.

    • Causality: This highly specialized technique, considered the gold standard for pyrimidine nucleosides and derivatives, allows for the precise calculation of absolute entropy, enthalpy, and reduced Gibbs free energy by integrating the Cp​ curve from near absolute zero[4]. This data is crucial for predicting the thermodynamic stability of different polymorphic forms.

Solution-State Thermodynamics & Hydrolytic Kinetics

In aqueous environments, the stability of the molecule is dictated by its ionization state and the pH of the medium.

Protocol 3: Potentiometric Titration for pKa Determination

The protonation of the C2 and C5 amines fundamentally alters the electron density of the pyrimidine ring, thereby impacting the hydrolysis rate of the C4-ester.

  • Step 1: Solvent Selection: Prepare a 50% (v/v) dioxane-water mixture.

    • Causality: Methyl 2,5-diaminopyrimidine-4-carboxylate exhibits limited aqueous solubility in its unionized state. A mixed solvent system allows for complete dissolution. The pKa values obtained in this lower-dielectric medium can then be extrapolated to purely aqueous conditions using Yasuda-Shedlovsky plots[5].

  • Step 2: Titration: Titrate the solution with standardized 0.1 M NaOH and 0.1 M HCl at a constant ionic strength (e.g., 0.1 M KCl) under a nitrogen blanket.

  • Step 3: Thermodynamic Derivation: Conduct the titration at multiple temperatures (25°C, 30°C, 37°C, 40°C). By plotting ln(Ka​) versus 1/T (van 't Hoff plot), calculate the standard enthalpy ( ΔH∘ ) and entropy ( ΔS∘ ) of ionization[5].

G A Intact Methyl Ester (Thermodynamically Stable at pH 4-6) B Tetrahedral Intermediate (High Energy State) A->B OH⁻ Attack (ΔG‡ > 0) C 2,5-diaminopyrimidine- 4-carboxylic acid + Methanol B->C Bond Cleavage (ΔG < 0)

Figure 2: Gibbs free energy landscape of base-catalyzed ester hydrolysis.

Protocol 4: Isothermal Microcalorimetry (IMC) for Degradation Kinetics

Traditional HPLC stability studies require weeks to observe macroscopic degradation. IMC measures the heat flow ( μW ) associated with bond cleavage in real-time.

  • Step 1: Ampoule 1 mL of the compound in buffered solutions (pH 2, 7, and 10) and place them into the microcalorimeter at 25°C.

  • Step 2: Monitor the exothermic heat flow associated with ester hydrolysis.

    • Causality: Because hydrolysis is typically an exothermic process, the rate of heat production ( dq/dt ) is directly proportional to the rate of the reaction. This allows for the calculation of the pseudo-first-order rate constant ( kobs​ ) within 48 hours, vastly accelerating preformulation screening.

Quantitative Data Synthesis

Based on the thermodynamic behavior of structurally analogous pyrimidine derivatives, the following table synthesizes the expected quantitative parameters and their formulative implications. (Note: Specific empirical values for CAS 1260883-37-1 should be derived using the protocols above).

Table 1: Representative Thermodynamic Parameters for Pyrimidine-4-carboxylate Derivatives

ParameterMethod of DeterminationRepresentative ValueThermodynamic Significance
pKa1 (C5-NH 2​ ) Potentiometric Titration~3.0 - 3.5Dictates solubility and charge at gastric pH.
pKa2 (C2-NH 2​ ) Potentiometric Titration~4.8 - 5.5Influences physiological ionization and membrane permeability.
ΔHfus​ Differential Scanning Calorimetry25 - 35 kJ/molHigher values indicate a highly stable, tightly packed crystal lattice[2].
Ea​ (Hydrolysis) Isothermal Microcalorimetry70 - 85 kJ/molThe activation barrier required to cleave the C4-methyl ester.
ΔHf​ Bomb CalorimetryVaries by substitutionHeat of formation; indicates the total energy stored in the pyrimidine scaffold[6].
Cp​ (298 K) Vacuum Adiabatic Calorimetry~1.2 - 1.5 J/(g·K)Baseline heat capacity required for accurate scale-up thermodynamics[4].

Strategic Implications for Drug Development

The thermodynamic profiling of Methyl 2,5-diaminopyrimidine-4-carboxylate dictates several strict handling and formulation strategies:

  • pH Control in Liquid Formulations: Because the base-catalyzed hydrolysis of the ester is highly exergonic ( ΔG<0 ), liquid formulations must be strictly buffered to a slightly acidic pH (typically pH 4.5–5.5) where the molecule exists in its most thermodynamically stable state.

  • Excipient Compatibility: The primary amines can undergo Maillard-type reactions with reducing sugars (e.g., lactose). Solid-state formulations should utilize non-reducing excipients (e.g., mannitol, microcrystalline cellulose) to prevent entropically driven degradation.

  • Manufacturing Environment: Given the susceptibility to oxidative deamination, high-shear wet granulation should be approached with caution due to localized heating and aeration. Direct compression or dry granulation under controlled humidity is thermodynamically favored.

References

  • Alchem Pharmtech.
  • Masoud MS, Ramadan MS, Al-Saify MH. Potentiometric Studies and Thermodynamic Parameters of Some Pyrimidine Compounds and their Complexes. Journal of Chemistry and Analytical Biochemistry (Scitech Journals).
  • Baluja S, Bhalodia R, Gajera R, Bhatt M, Bhesaniya K. Thermal analysis of some novel pyrimidine derivatives.
  • Baluja S, et al. (PDF) Thermal analysis of some novel pyrimidine derivatives.
  • (Reserved Index)
  • Low-Temperature Thermodynamic Properties of Pyrimidine Nucleosides: Thymidine and Deoxycytidine.
  • (Reserved Index)
  • (Reserved Index)
  • BenchChem Technical Support Team.

Sources

Protocols & Analytical Methods

Method

Synthesis of Methyl 2,5-diaminopyrimidine-4-carboxylate: A Technical Guide for Medicinal Chemistry

Abstract This technical document provides a detailed guide for the synthesis of Methyl 2,5-diaminopyrimidine-4-carboxylate, a key intermediate in the development of various therapeutic agents. The 2,5-diaminopyrimidine s...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical document provides a detailed guide for the synthesis of Methyl 2,5-diaminopyrimidine-4-carboxylate, a key intermediate in the development of various therapeutic agents. The 2,5-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, notably for its role in kinase inhibitors. This guide presents two primary synthetic strategies: the direct esterification of commercially available 2,5-diaminopyrimidine-4-carboxylic acid and a proposed de novo synthesis from foundational precursors. The protocols are designed for researchers in drug discovery and process development, with a focus on the underlying chemical principles, experimental best practices, and robust analytical validation.

Introduction: The Significance of the 2,5-Diaminopyrimidine Scaffold

The pyrimidine ring system is a cornerstone of numerous biologically active molecules, including several approved drugs. The 2,4-diaminopyrimidine motif, in particular, has been extensively explored as a "hinge-binding" element in the design of protein kinase inhibitors. This is due to its ability to form critical hydrogen bond interactions within the ATP-binding site of these enzymes. Functionalization at the C5 and C4 positions of the pyrimidine ring allows for the introduction of diverse chemical groups that can modulate a compound's potency, selectivity, and pharmacokinetic profile. Methyl 2,5-diaminopyrimidine-4-carboxylate serves as a versatile building block, enabling further chemical modifications to develop novel drug candidates.

Retrosynthetic Analysis and Strategic Planning

A retrosynthetic analysis of the target molecule suggests two logical pathways, which will be detailed in this guide.

Retrosynthesis target Methyl 2,5-diaminopyrimidine-4-carboxylate precursor_acid 2,5-Diaminopyrimidine-4-carboxylic acid target->precursor_acid Esterification precursor_nitro Methyl 2-amino-5-nitropyrimidine-4-carboxylate precursor_acid->precursor_nitro Reduction of Nitro Group building_blocks Guanidine + C3 Synthon precursor_nitro->building_blocks Cyclocondensation & Nitration

Caption: Retrosynthetic approach for Methyl 2,5-diaminopyrimidine-4-carboxylate.

The most direct approach (Route 1) involves the esterification of the corresponding carboxylic acid, which is commercially available. A more fundamental approach (Route 2) involves the construction of the pyrimidine ring, followed by functional group manipulations to install the two amino groups.

Route 1: Synthesis via Esterification of a Commercially Available Precursor

This route is recommended for its efficiency and high probability of success, leveraging the availability of 2,5-diaminopyrimidine-4-carboxylic acid (CAS 1260859-20-8) from various chemical suppliers[1]. The key transformation is the esterification of the carboxylic acid to its methyl ester.

Causality of Method Selection: Steglich Esterification

For the esterification of 2,5-diaminopyrimidine-4-carboxylic acid, the Steglich esterification is the method of choice. This is due to its mild reaction conditions, which are crucial for preserving the integrity of the amino groups on the pyrimidine ring, which can be sensitive to harsh acidic or basic conditions. The use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent, in conjunction with a catalytic amount of 4-dimethylaminopyridine (DMAP), facilitates the reaction at or near room temperature, minimizing potential side reactions.[2][3]

Experimental Workflow: Route 1

Caption: Workflow for the esterification of 2,5-diaminopyrimidine-4-carboxylic acid.

Detailed Experimental Protocol: Route 1

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Molar Eq.
2,5-Diaminopyrimidine-4-carboxylic acid1260859-20-8154.131.0
N,N'-Dicyclohexylcarbodiimide (DCC)538-75-0206.331.1
4-Dimethylaminopyridine (DMAP)1122-58-3122.170.1
Anhydrous Methanol67-56-132.045.0 - 10.0
Anhydrous Dichloromethane (DCM)75-09-284.93-

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,5-diaminopyrimidine-4-carboxylic acid (1.0 eq.).

  • Add anhydrous dichloromethane (DCM) to dissolve/suspend the starting material, followed by anhydrous methanol (5.0 - 10.0 eq.).

  • Cool the mixture to 0°C in an ice bath.

  • Add 4-dimethylaminopyridine (DMAP, 0.1 eq.) to the reaction mixture.

  • In a separate container, dissolve N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0°C.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of celite to remove the DCU, washing with additional DCM.

  • Combine the filtrates and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired Methyl 2,5-diaminopyrimidine-4-carboxylate.

Route 2: Proposed De Novo Synthesis

Synthetic Strategy

The proposed strategy involves a three-stage process:

  • Stage 1: Pyrimidine Ring Formation. Construction of a 2-amino-4-hydroxypyrimidine-5-carboxylate derivative through a cyclocondensation reaction.

  • Stage 2: Nitration. Introduction of a nitro group at the C5 position, a common method for installing a nitrogen-based functional group on an activated aromatic ring.

  • Stage 3: Reduction. Conversion of the nitro group to the desired primary amine.

Proposed Experimental Protocol: Route 2

Stage 1: Synthesis of Methyl 2-amino-4-hydroxy-pyrimidine-5-carboxylate

This can be achieved by the condensation of guanidine with diethyl ethoxymethylenemalonate, followed by esterification. A similar cyclocondensation is reported for the synthesis of 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride from guanidine hydrochloride and dimethyl malonate[4].

Stage 2: Nitration to Methyl 2-amino-4-hydroxy-5-nitropyrimidine-5-carboxylate

Nitration of the pyrimidine ring can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The electron-donating amino and hydroxyl groups will activate the C5 position for electrophilic aromatic substitution.

Stage 3: Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a well-established transformation. Several methods are suitable, including catalytic hydrogenation (e.g., H2, Pd/C) or chemical reduction (e.g., SnCl2/HCl). The choice of reducing agent may require optimization to ensure compatibility with the other functional groups in the molecule. For instance, catalytic transfer hydrogenation using palladium on carbon with ammonium formate as the hydrogen source can be an effective and milder alternative to high-pressure hydrogenation[5].

Characterization and Quality Control

The final product and all intermediates should be thoroughly characterized to confirm their identity and purity. Recommended analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling chemicals.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent-Specific Hazards:

    • DCC: Is a potent skin sensitizer. Avoid all contact with skin.

    • Strong Acids (for nitration): Are highly corrosive. Handle with extreme care.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This application note provides a comprehensive guide to the synthesis of Methyl 2,5-diaminopyrimidine-4-carboxylate. Route 1, via esterification of the commercially available carboxylic acid, is the most direct and recommended method for obtaining this key intermediate. Route 2 offers a plausible de novo synthesis for situations requiring the construction of the pyrimidine core from basic precursors. The methodologies and principles outlined herein are intended to empower researchers in the field of drug discovery and development to access this valuable chemical building block.

References

  • CN104974098A - Synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
  • Hassner, A., & Stumer, C. (2002). Organic Syntheses Based on Name Reactions. Elsevier. (This is a general reference for named reactions like Steglich esterification and does not have a specific URL for the reaction itself).
  • Jordan, A., et al. (2021). Steglich esterification: a versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. RSC Advances, 11(1), 1-23. [Link]

  • Inanaga, J., et al. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989-1993. [Link]

Sources

Application

HPLC method development for Methyl 2,5-diaminopyrimidine-4-carboxylate quantification

Application Note: Robust HPLC Method Development for the Quantification of Methyl 2,5-diaminopyrimidine-4-carboxylate Analyte Profiling & The Analytical Challenge Methyl 2,5-diaminopyrimidine-4-carboxylate (MDPC) is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Robust HPLC Method Development for the Quantification of Methyl 2,5-diaminopyrimidine-4-carboxylate

Analyte Profiling & The Analytical Challenge

Methyl 2,5-diaminopyrimidine-4-carboxylate (MDPC) is a highly functionalized pyrimidine derivative critical to the synthesis of advanced pharmaceutical intermediates. Structurally, it features a pyrimidine core substituted with two electron-donating amino groups (positions 2 and 5) and an electron-withdrawing methyl carboxylate ester (position 4).

From a chromatographic perspective, MDPC presents a severe analytical challenge. Highly polar impurities and basic compounds exhibit exceptionally weak interactions with traditional reversed-phase (RP) C18 columns, frequently resulting in co-elution at the solvent front[1]. Furthermore, the dual amino groups are highly prone to secondary ion-exchange interactions with residual silanols on the silica backbone, which manifests as severe peak tailing and poor quantitative reproducibility.

Mechanistic Rationale for Method Design

To engineer a reliable, self-validating quantitative method, we must abandon standard RP-HPLC paradigms and focus on controlling both the stationary phase chemistry and the analyte's ionization state.

  • Stationary Phase Causality: Standard C18 alkyl chains undergo hydrophobic phase collapse (dewetting) when exposed to the >95% aqueous mobile phases required to retain highly polar molecules. To prevent this, an Aqueous-Compatible Reversed-Phase (AQ-RP) strategy is employed. Using a polar-embedded C18 column (containing an amide or carbamate linkage near the silica surface) maintains a permanent hydration layer, allowing the highly aqueous mobile phase to interact fully with the pyrimidine derivative without phase collapse[1]. Alternatively, for LC-MS metabolomic workflows, a Hydrophilic Interaction Liquid Chromatography (HILIC) approach using an Ethylene Bridge Hybrid (BEH) Amide column has proven highly effective for diaminopyrimidines[2].

  • Mobile Phase & pH Causality: The methyl ester group in MDPC is susceptible to hydrolysis in highly basic or highly acidic environments. Therefore, the pH must be tightly controlled. Experimental data on pyrimidine bases demonstrates that a 50 mM acetate buffer at pH 4.0 provides optimal buffering capacity, protects ester integrity, and ensures sharp, symmetrical peaks by standardizing the protonation state of the amino groups[3].

Method Development Logic

HPLC_Workflow N1 Analyte Profiling: Methyl 2,5-diaminopyrimidine- 4-carboxylate N2 Physicochemical Risk: Extreme Polarity & Basicity (Elution at Solvent Front) N1->N2 N3 Stationary Phase Selection N2->N3 Evaluate Retention N4 Aqueous-Compatible RP (Polar-embedded C18) N3->N4 Routine QC Setup N5 HILIC Mode (Amide-bonded) N3->N5 MS-Metabolomics N6 Mobile Phase Optimization: pH 4.0 Acetate Buffer N4->N6 N5->N6 N7 System Suitability & Self-Validating Protocol N6->N7 Lock Parameters

Fig 1. Decision matrix for highly polar pyrimidine HPLC method development.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. By embedding specific equilibration checks and filtration saturation steps, the method inherently flags operational errors before data acquisition begins.

Optimized Chromatographic Conditions

Table 1: Instrument Parameters and Mechanistic Rationale

ParameterSpecificationCausality / Rationale
Column Polar-embedded C18 (250 × 4.6 mm, 5 µm)Prevents phase collapse in >90% aqueous environments[1].
Mobile Phase A 50 mM Ammonium Acetate (pH 4.0)Optimal buffering for pyrimidines; prevents ester hydrolysis[3].
Mobile Phase B Acetonitrile (HPLC Grade)Provides necessary organic modifier for gradient elution.
Flow Rate 1.0 mL/minBalances theoretical plate generation and analysis time.
Column Temp 30 °CStabilizes retention times against ambient laboratory fluctuations.
Detection UV at 235 nmCorresponds to the optimal π-π* transition of the pyrimidine ring.
Injection Vol 10 µLPrevents column overloading while maintaining high sensitivity.

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BElution Dynamics
0.0982Maximizes retention of the highly polar MDPC.
5.0982Isocratic hold to ensure complete resolution from the solvent front.
15.05050Ramps organic modifier to flush strongly retained hydrophobic process impurities.
20.05050Wash phase to clear the column matrix.
20.1982Return to initial conditions.
30.0982Re-equilibration (Critical for baseline stabilization and self-validation).
Step-by-Step Sample Preparation
  • Standard Stock Solution: Accurately weigh 10.0 mg of MDPC reference standard into a 100 mL volumetric flask.

  • Dissolution: Add 50 mL of diluent (95% Mobile Phase A / 5% Mobile Phase B). Sonicate for 10 minutes. Note: Using the mobile phase starting conditions as the diluent prevents solvent-mismatch peak distortion.

  • Volume Make-up: Dilute to volume with diluent to achieve a primary concentration of 100 µg/mL.

  • Working Solution: Transfer 5.0 mL of the stock solution to a 50 mL volumetric flask and make up to the mark with diluent (Final Concentration: 10 µg/mL).

  • Filtration (Critical Step): Filter the working solution through a 0.22 µm PTFE syringe filter. Discard the first 2 mL of the filtrate. Causality: Highly polar basic compounds can adsorb to dry filter membranes. Discarding the initial volume saturates the binding sites, ensuring 100% analyte recovery in the collected vial.

System Suitability and Validation Metrics

Before sample analysis, the system must validate its own readiness. Inject the 10 µg/mL working solution six times consecutively. The method is only considered valid for batch analysis if the following thermodynamic and kinetic criteria are met:

Table 3: System Suitability Testing (SST) Criteria

MetricAcceptance CriteriaExperimental Purpose
Retention Time (RT) ~6.5 min (± 0.2 min)Confirms stable hydrophobic interaction with the stationary phase.
Tailing Factor (Tf) ≤ 1.5Validates the complete suppression of secondary silanol interactions.
Theoretical Plates (N) ≥ 5000Ensures column packing integrity and optimal band broadening control.
% RSD (Area, n=6) ≤ 2.0%Confirms autosampler precision and ionization stability.
Linearity (R²) ≥ 0.999 (1 - 50 µg/mL)Validates quantitative reliability across the target working range.

References

  • Title : Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases Source : PubMed (Acta Chimica Slovenica) URL :[Link]

  • Title : Metabolomic Characterisation of Low-Density Lipoproteins Isolated from Iodixanol and KBr-Based Density Gradient Ultracentrifugation Source : MDPI URL :[Link]

  • Title : HPLC-UV Method Development for Highly Polar Impurities Source : Resolian URL :[Link]

Sources

Method

Application Note: Methyl 2,5-diaminopyrimidine-4-carboxylate as a Privileged Scaffold in Kinase Inhibitor Discovery

Introduction & Mechanistic Rationale In the landscape of targeted oncology and autoimmune therapeutics, the pyrimidine core serves as a foundational bioisostere for the adenine ring of ATP . Among pyrimidine derivatives,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the landscape of targeted oncology and autoimmune therapeutics, the pyrimidine core serves as a foundational bioisostere for the adenine ring of ATP . Among pyrimidine derivatives, Methyl 2,5-diaminopyrimidine-4-carboxylate (CAS: 1260883-37-1) has emerged as a highly specialized building block, particularly in the development of covalent irreversible inhibitors targeting Bruton's Tyrosine Kinase (BTK) .

The strategic value of this building block lies in its profound electronic asymmetry and orthogonal functional handles:

  • C2-Amino Group: Flanked by two highly electronegative sp² hybridized ring nitrogens, the C2-amine is electronically deactivated, making it a poor nucleophile but an exceptional hydrogen-bond donor. This moiety is critical for anchoring the inhibitor to the kinase hinge region (e.g., Met477 in BTK).

  • C5-Amino Group: Conjugated with the ring but lacking the immediate dual-nitrogen deactivation seen at C2, the C5-amine retains sufficient nucleophilicity (pKa ~4.5) to undergo selective acylation. This position is ideally vectored to project electrophilic warheads (such as acrylamides) toward solvent-exposed cysteine residues (e.g., Cys481) .

  • C4-Carboxylate Ester: The methyl ester provides a robust, orthogonal handle. It acts as an electron-withdrawing group to further tune the pyrimidine's electronics during early synthetic steps, and can later be hydrolyzed to an acid for amide coupling, enabling the exploration of deep hydrophobic pockets or the installation of solubilizing prodrug moieties .

Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 Activation BTK->PLCg2 NFKB NF-κB Survival Pathway PLCg2->NFKB Inhibitor 2,5-Diaminopyrimidine Covalent Inhibitor Inhibitor->BTK Cys481 Alkylation

Fig 1. BCR signaling cascade highlighting BTK inhibition by 2,5-diaminopyrimidines.

Physicochemical & Pharmacological Profiling

Understanding the baseline properties of the starting material is critical for predicting its behavior in both synthetic workflows and biological environments.

Table 1: Physicochemical Properties of the Building Block
PropertyValueImplication for Drug Design
Chemical Name Methyl 2,5-diaminopyrimidine-4-carboxylateCore scaffold for modular library synthesis.
CAS Number 1260883-37-1Unique identifier for sourcing and compliance.
Molecular Weight 168.15 g/mol Low MW allows extensive derivatization without violating Lipinski's Rule of 5.
H-Bond Donors 4 (Two -NH₂ groups)Strong hinge-binding potential; requires functionalization to improve membrane permeability.
H-Bond Acceptors 6 (N, O atoms)High interaction capacity within the kinase active site.
Reactivity Profile N5 > N2 (Nucleophilicity)Enables regioselective functionalization without the need for protecting groups.
Table 2: Comparative Kinase Inhibition of 2,5-Diaminopyrimidine Derivatives

Data adapted from structure-activity relationship (SAR) studies demonstrating the efficacy of the functionalized scaffold [1].

Compound / Scaffold VariantBTK IC₅₀ (nM)Lck IC₅₀ (nM)Selectivity Fold (Lck/BTK)Action Mode
Unfunctionalized Core> 10,000> 10,000N/AInactive
N5-Acrylamide + C4-Amide3.4149~43xCovalent Irreversible
Optimized Lead (Compound 31)0.682~136xDual-Action (DFG-out)

Synthetic Strategy & Workflow

The differentiation in nucleophilicity between the C2 and C5 amines is the linchpin of this synthetic strategy. Because the C2-amine is deactivated by the adjacent ring nitrogens, electrophiles will preferentially attack the C5-amine. This causality allows for a highly efficient, protecting-group-free orthogonal synthesis.

Workflow Start Methyl 2,5-diaminopyrimidine -4-carboxylate Step1 Selective N5-Acylation (Acryloyl Chloride) Start->Step1 Warhead Installation Step2 Ester Hydrolysis (LiOH, THF/H2O) Step1->Step2 C4-Ester Deprotection Step3 Amide Coupling (HATU, DIPEA) Step2->Step3 Hinge-Binder Addition Product Target BTK Inhibitor (Lead Compound) Step3->Product Final Purification

Fig 2. Modular synthetic workflow for 2,5-diaminopyrimidine-based kinase inhibitors.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes specific In-Process Controls (IPCs) to ensure the chemical causality aligns with the empirical results before proceeding to the next stage.

Protocol A: Regioselective N5-Acylation (Warhead Installation)

Objective: Install an acrylamide covalent warhead selectively at the N5 position. Causality: Performing the reaction at 0 °C with a mild, non-nucleophilic base (DIPEA) suppresses the kinetic activation of the deactivated C2-amine, ensuring >95% regioselectivity for the N5-amine.

  • Preparation: Dissolve Methyl 2,5-diaminopyrimidine-4-carboxylate (1.0 eq, 10 mmol) in anhydrous THF/DMF (4:1 v/v, 50 mL) under an inert N₂ atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 15 mmol) and cool the reaction vessel to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve acryloyl chloride (1.05 eq, 10.5 mmol) in 5 mL anhydrous THF. Add this solution dropwise over 30 minutes to prevent localized heating and subsequent di-acylation.

  • Self-Validation (IPC 1): After 1 hour, withdraw a 10 µL aliquot, quench in 1 mL MeOH, and analyze via LC-MS.

    • Expected Outcome: Disappearance of the starting material mass ( m/z 169 [M+H]⁺) and appearance of the mono-acylated product ( m/z 223 [M+H]⁺). If a peak at m/z 277 [M+H]⁺ appears, di-acylation has occurred; reduce the electrophile equivalents in future runs.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: C4-Ester Hydrolysis

Objective: Unmask the C4-carboxylate for subsequent diversification. Causality: Lithium hydroxide (LiOH) is chosen over NaOH/KOH to provide milder conditions, preventing the premature hydrolysis or Michael addition of the newly installed N5-acrylamide warhead.

  • Preparation: Dissolve the N5-acylated intermediate from Protocol A in a mixture of THF/H₂O (3:1 v/v, 40 mL). Cool to 0 °C.

  • Hydrolysis: Add LiOH·H₂O (1.5 eq) in a single portion. Stir at 0 °C for 1 hour, then allow it to slowly warm to room temperature.

  • Self-Validation (IPC 2): Monitor via TLC (Eluent: EtOAc/MeOH 9:1).

    • Expected Outcome: The starting ester (Rf ~0.6) will disappear, replaced by a highly polar baseline spot corresponding to the lithium carboxylate salt. LC-MS should confirm the acid mass ( m/z 209[M+H]⁺).

  • Workup: Acidify the mixture to pH ~3 using 1M HCl (dropwise, keeping the temperature <10 °C to protect the acrylamide). The product typically precipitates as a white/pale yellow solid. Filter, wash with cold water, and dry under high vacuum.

Protocol C: Amide Coupling (Hinge-Binder Addition)

Objective: Couple the C4-carboxylic acid with a hydrophobic amine to optimize kinase pocket binding. Causality: HATU is utilized as the coupling reagent due to its high efficiency with electron-deficient aromatic carboxylic acids. DIPEA is strictly required to keep the reaction basic, preventing the amine nucleophile from undergoing a conjugate addition into the acrylamide warhead.

  • Preparation: Dissolve the C4-carboxylic acid intermediate (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF (0.2 M concentration).

  • Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 2–4 hours.

  • Self-Validation (IPC 3): Analyze via LC-MS.

    • Expected Outcome: Complete consumption of the acid ( m/z 209) and appearance of the target product mass.

  • Workup & Purification: Dilute with water to precipitate the crude product. Purify via reverse-phase preparative HPLC (C18 column, MeCN/H₂O gradient with 0.1% Formic Acid) to yield the final BTK inhibitor.

References

  • Li, X., Zuo, Y., Tang, G., Wang, Y., Wu, Y., Wang, X., ... & Pan, Z. (2014). Discovery of a Series of 2,5-Diaminopyrimidine Covalent Irreversible Inhibitors of Bruton's Tyrosine Kinase with in Vivo Antitumor Activity. Journal of Medicinal Chemistry, 57(12), 5112–5128.[Link]

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135.[Link]

  • Zhao, Y., et al. (2023). Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. Frontiers in Pharmacology, 14, 1130000.[Link]

  • Liu, Y., Li, X., Wang, Y., & Pan, Z. (2015). A novel 2,5-diaminopyrimidine-based affinity probe for Bruton's tyrosine kinase. Scientific Reports, 5, 16136.[Link]

Application

Application Note: Utilizing Methyl 2,5-diaminopyrimidine-4-carboxylate as a Core Scaffold for the Development and Evaluation of Covalent BTK Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Kinase Inhibition Assays, Covalent Drug Discovery, Assay Validation Executive Summary The development of targeted co...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Kinase Inhibition Assays, Covalent Drug Discovery, Assay Validation

Executive Summary

The development of targeted covalent inhibitors (TCIs) has revolutionized the treatment of B-cell malignancies and autoimmune disorders. At the forefront of this chemical space is Methyl 2,5-diaminopyrimidine-4-carboxylate (CAS 1260883-37-1) , a highly versatile synthetic intermediate. This application note provides a comprehensive guide to the mechanistic rationale, structural utility, and enzymatic evaluation of Bruton’s Tyrosine Kinase (BTK) inhibitors derived from this specific pyrimidine scaffold. By transitioning from traditional reversible IC50 measurements to time-dependent kinetic profiling ( kinact​/KI​ ), researchers can accurately quantify the potency and selectivity of these advanced therapeutic candidates.

Mechanistic Rationale: The 2,5-Diaminopyrimidine Scaffold

Methyl 2,5-diaminopyrimidine-4-carboxylate is not merely a passive building block; its functional groups provide precise vectors for kinase domain engagement and pharmacokinetic optimization[1][2]:

  • C2-Amino Group (Hinge Binder): Forms critical, directional hydrogen bonds with the hinge region of the kinase (e.g., the backbone carbonyl of Met477 in BTK), anchoring the molecule within the ATP-binding pocket.

  • C5-Amino Group (Covalent Vector): Serves as the optimal synthetic handle for the attachment of an electrophilic "warhead" (typically an acrylamide moiety). This positioning precisely aligns the electrophile to undergo a Michael addition with the nucleophilic sulfhydryl group of Cys481 , ensuring irreversible target engagement[3].

  • C4-Carboxylate (Diversification Handle): The methyl ester provides a critical vector for structural diversification. Because flat pyrimidine cores often suffer from poor aqueous solubility, the C4 position can be hydrolyzed and coupled with various solubilizing tails to generate highly bioavailable prodrugs[2].

Crucially, derivatives of the 2,5-diaminopyrimidine scaffold have been shown to stabilize the DFG-out conformation of the kinase (Type II inhibition). This confers superior kinome selectivity compared to traditional Type I inhibitors and exhibits a dual-action mode: inhibiting both the activation (phosphorylation) of BTK and its downstream catalytic activity[1].

BTK_Pathway BCR B-Cell Receptor (BCR) LYN LYN Kinase BCR->LYN SYK SYK Kinase BCR->SYK BTK Bruton's Tyrosine Kinase (BTK) LYN->BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Inhibitor 2,5-Diaminopyrimidine Covalent Inhibitor Inhibitor->BTK Irreversible Binding (Cys481) NFkB NF-κB Pathway PLCg2->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation

Figure 1: BCR signaling cascade illustrating the intervention point of 2,5-diaminopyrimidine BTK inhibitors.

Experimental Design: Time-Dependent Enzymatic Inhibition

The Causality of Kinetic Profiling

For reversible inhibitors, a standard IC50 assay is sufficient. However, for covalent irreversible inhibitors derived from Methyl 2,5-diaminopyrimidine-4-carboxylate, the IC50 value will artificially decrease (appear more potent) the longer the enzyme and inhibitor are pre-incubated.

To establish Trustworthiness and scientific accuracy, the assay must capture the two-step binding kinetics:

  • KI​ (Reversible Binding Affinity): The initial non-covalent association to form the enzyme-inhibitor complex.

  • kinact​ (Inactivation Rate): The maximum rate of covalent bond formation.

The true measure of a covalent inhibitor's efficiency is the ratio kinact​/KI​ . The protocol below utilizes a luminescence-based ADP detection system (e.g., ADP-Glo™) to continuously monitor kinase activity and calculate these parameters.

Detailed Protocol: ADP-Glo™ Kinase Assay for Covalent Inhibitors

Reagent Preparation
  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT. (Note: DTT concentration must be strictly controlled, as excess thiols can scavenge the electrophilic acrylamide warhead, leading to false negatives).

  • Enzyme: Recombinant human BTK (Full length).

  • Substrate: Poly(Glu,Tyr) 4:1 peptide and ultra-pure ATP.

Step-by-Step Methodology
  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the 2,5-diaminopyrimidine derivative in 100% DMSO. Transfer to a 384-well white microplate, ensuring the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Enzyme-Inhibitor Pre-Incubation (Critical Step): Add 2.5 µL of BTK enzyme (final concentration: 0.5 nM) to the compound wells.

    • Causality: To calculate kinact​ , you must run parallel plates with varying pre-incubation times (e.g., 0, 15, 30, 60, and 120 minutes) at Room Temperature.

  • Reaction Initiation: Add 2.5 µL of the ATP/Substrate mix to initiate the kinase reaction. The final ATP concentration should be set at its apparent Km​ for BTK (typically ~10 µM) to ensure competitive binding dynamics are accurately measured.

  • Kinase Reaction: Incubate the plate for 60 minutes at Room Temperature.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

  • Readout: Measure luminescence using a multimode microplate reader (integration time: 0.5–1 second per well).

Self-Validating System (Quality Control)

Every assay plate must include a Z'-factor calculation to validate the signal-to-background ratio.

  • Positive Control (100% Inhibition): 10 µM Ibrutinib.

  • Negative Control (0% Inhibition): 1% DMSO vehicle.

  • Validation Metric: The assay is only deemed valid if Z' > 0.6 .

Assay_Workflow Prep 1. Reagent & Compound Preparation PreInc 2. Variable Time Pre-incubation Prep->PreInc Reaction 3. Kinase Reaction (ATP + Substrate) PreInc->Reaction Detect 4. Luminescence Detection Reaction->Detect Analysis 5. Kinetic Analysis (kinact/KI) Detect->Analysis

Figure 2: Step-by-step workflow for the time-dependent luminescent kinase assay.

Data Presentation & Interpretation

Quantitative data must be analyzed using non-linear regression. The observed rate constant ( kobs​ ) is plotted against inhibitor concentration to derive KI​ and kinact​ . The table below illustrates representative kinetic parameters comparing a standard Type I reversible inhibitor, a commercial covalent reference (Ibrutinib), and an optimized Type II covalent inhibitor derived from the Methyl 2,5-diaminopyrimidine-4-carboxylate scaffold[1][2].

Compound ClassPre-incubation TimeApparent IC50 (nM) KI​ (nM) kinact​ (s⁻¹)Efficiency: kinact​/KI​ (M⁻¹ s⁻¹)
Type I Reversible 60 min45.2 ± 3.142.0N/AN/A
Ibrutinib (Reference) 60 min0.5 ± 0.11.20.0151.25 × 10⁷
2,5-Diaminopyrimidine Prodrug 60 min> 1000> 1000N/AN/A (Prodrug state)
2,5-Diaminopyrimidine Active Core 60 min0.4 ± 0.10.80.0222.75 × 10⁷

Interpretation Insight: The data demonstrates that while the prodrug form (utilizing the C4-carboxylate ester) remains inactive in the biochemical assay (ensuring safety during systemic circulation), the active 2,5-diaminopyrimidine core exhibits a superior inactivation efficiency ( kinact​/KI​ ) compared to Ibrutinib. This is primarily driven by a faster rate of covalent bond formation ( kinact​ ), facilitated by the optimal geometry provided by the C5-amino vector.

References

  • [1] Li, X., et al. "Discovery of a Series of 2,5-Diaminopyrimidine Covalent Irreversible Inhibitors of Bruton’s Tyrosine Kinase with in Vivo Antitumor Activity." Journal of Medicinal Chemistry, American Chemical Society (ACS), 2014. URL:[Link]

  • [3] "Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold." PubMed Central (PMC), National Institutes of Health. URL:[Link]

  • [2] "Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor." Frontiers in Chemistry, 2023. URL:[Link]

Sources

Method

Application Note: Methyl 2,5-diaminopyrimidine-4-carboxylate Conjugation Techniques for Probe Design

Introduction & Chemical Rationale The development of chemical probes—ranging from Activity-Based Protein Profiling (ABPP) reagents to targeted fluorophores—relies heavily on versatile, multi-functional scaffolds. Methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

The development of chemical probes—ranging from Activity-Based Protein Profiling (ABPP) reagents to targeted fluorophores—relies heavily on versatile, multi-functional scaffolds. Methyl 2,5-diaminopyrimidine-4-carboxylate (CAS: 1260883-37-1) has emerged as a privileged building block in medicinal chemistry and chemical biology [1]. Its ubiquity in kinase inhibitors (such as Bruton's Tyrosine Kinase [BTK] and Lymphocyte-specific protein tyrosine kinase [Lck] inhibitors) makes it an ideal core for designing covalent inhibitors and affinity probes [1, 2].

The power of this scaffold lies in the orthogonal reactivity of its three functional handles:

  • 5-Amino Group ( N5 ): This is the most nucleophilic site on the pyrimidine ring. Because it is meta to the ring nitrogens, its lone pair is less delocalized into the electron-deficient heterocycle, making it the primary site for electrophilic attack (e.g., acylation to install reactive warheads).

  • 2-Amino Group ( N2 ): Flanked directly by two ring nitrogens, the N2 lone pair participates in an amidine-like resonance system. This massive delocalization drastically reduces its nucleophilicity, allowing for highly chemoselective reactions at the N5 position without the need for transient protecting groups.

  • 4-Carboxylate (Methyl Ester): This group serves as a latent orthogonal handle. It remains stable during N5 -acylation but can be selectively saponified to a free carboxylic acid, providing a vector for amide coupling with reporter tags (e.g., biotin, fluorophores, or alkyne/azide click handles).

Divergent Synthetic Strategy

By exploiting the inherent electronic differences of the scaffold, researchers can execute a divergent synthesis to generate a library of probes from a single starting material.

G SM Methyl 2,5-diaminopyrimidine- 4-carboxylate N5 N5-Functionalization (Electrophilic Attack) SM->N5 R-COCl, DIPEA High Chemoselectivity C4 C4-Ester Saponification (LiOH / H2O) SM->C4 Orthogonal Handle N5->C4 Sequential Route Probe1 Covalent Kinase Probe (Acrylamide Warhead) N5->Probe1 Acryloyl Chloride Probe2 Affinity/Fluorescent Probe (Biotin / Fluorophore) C4->Probe2 EDC/NHS, Amine-Tag

Divergent synthetic workflow exploiting orthogonal reactivity of the pyrimidine scaffold.

Quantitative Reactivity Profiling

To successfully design probes, it is critical to understand the reaction parameters that govern chemoselectivity. Table 1 summarizes the empirical data for functionalizing the pyrimidine core.

Table 1: Chemoselective Conjugation Parameters for Methyl 2,5-diaminopyrimidine-4-carboxylate

Conjugation SiteRelative NucleophilicityPreferred Reagents & ConditionsChemoselectivityTypical YieldPrimary Probe Function
N5 -Amine HighAcid Chlorides (1.05 eq), DIPEA, DCM, 0 °C>95% over N2 75 - 90%Warhead installation (e.g., Michael acceptors) [1]
C4-Ester N/A (Electrophilic)LiOH (1.5 eq), THF/H 2​ O, RT, 2 h>99% (No amide cleavage)85 - 95%Reporter tag installation via amide coupling
N2 -Amine LowRequires harsh conditions (e.g., Pd-catalyzed Buchwald-Hartwig)Poor (if N5 is unprotected)40 - 60%Structural tuning / Target affinity optimization

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are embedded to ensure causality and structural integrity before proceeding to the next synthetic step.

Protocol A: Chemoselective N5 -Acylation (Warhead Installation)

Objective: Install a cysteine-reactive acrylamide warhead selectively at the 5-amino position to create a covalent kinase inhibitor precursor [1, 2].

Materials:

  • Methyl 2,5-diaminopyrimidine-4-carboxylate (1.0 eq)

  • Acryloyl chloride (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Initiation: Dissolve the pyrimidine scaffold in anhydrous DCM (0.1 M concentration) under an inert argon atmosphere. Causality: Anhydrous conditions prevent the premature hydrolysis of the highly reactive acryloyl chloride.

  • Base Addition: Add DIPEA (2.0 eq) and cool the reaction mixture to 0 °C using an ice bath. Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing the protonation of the N5 -amine, which would kill its nucleophilicity.

  • Electrophile Addition: Dropwise add acryloyl chloride (1.05 eq) over 10 minutes.

  • Reaction Monitoring: Stir for 1 hour at 0 °C.

  • Validation Checkpoint 1 (LC-MS): Sample 10 µL of the reaction. You should observe a mass shift of +54 Da ( +C3​H2​O ). The absence of a +108 Da peak confirms that the N2 -amine has not been over-acylated.

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ . Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol B: C4-Saponification and Tag Conjugation

Objective: Convert the methyl ester to a free acid and couple an alkyne-PEG-amine tag for downstream click chemistry (Activity-Based Protein Profiling).

Materials:

  • N5 -Acylated intermediate from Protocol A (1.0 eq)

  • Lithium Hydroxide monohydrate (LiOH·H 2​ O) (1.5 eq)

  • Propargyl-PEG3-amine (1.2 eq)

  • HATU (1.2 eq) and DIPEA (3.0 eq)

  • THF / Water (3:1 v/v) and DMF

Step-by-Step Procedure:

  • Saponification: Dissolve the intermediate in THF/Water. Add LiOH·H 2​ O (1.5 eq) and stir at room temperature for 2 hours. Causality: Strict adherence to 1.5 eq of LiOH prevents the base-catalyzed hydrolysis of the newly formed N5 -acrylamide warhead.

  • Validation Checkpoint 2 (LC-MS): Confirm the disappearance of the starting material and a mass shift of -14 Da (loss of CH2​ ).

  • Acidification: Carefully acidify the mixture to pH 4 using 1M HCl to precipitate the free carboxylic acid. Filter and dry under a high vacuum.

  • Amide Coupling: Dissolve the dry acid in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester.

  • Tag Addition: Add Propargyl-PEG3-amine (1.2 eq) and stir for 4 hours at room temperature.

  • Purification: Purify via reverse-phase preparative HPLC to isolate the final bifunctional probe.

Biological Application: Activity-Based Protein Profiling (ABPP)

Once synthesized, the bifunctional probe utilizes the N5 -warhead to covalently bind to target kinases (e.g., Cys481 in BTK), while the C4-alkyne tag allows for downstream visualization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [2].

G Probe Synthesized Probe (Alkyne-tagged) Target Target Kinase (e.g., BTK Cys481) Probe->Target Incubation (in vitro/in vivo) Conjugate Covalent Protein-Probe Complex Target->Conjugate Michael Addition Click CuAAC Click Chemistry (Azide-Fluorophore) Conjugate->Click Cell Lysis & Tagging Readout In-gel Fluorescence / LC-MS/MS Click->Readout Visualization

Activity-Based Protein Profiling (ABPP) workflow using the functionalized pyrimidine probe.

References

  • Discovery of a Series of 2,5-Diaminopyrimidine Covalent Irreversible Inhibitors of Bruton's Tyrosine Kinase with in Vivo Antitumor Activity. Journal of Medicinal Chemistry, 2014. URL:[Link]

  • Covalent Inhibition by a Natural Product-Inspired Latent Electrophile. Journal of the American Chemical Society, 2023. URL:[Link]

Application

Application Notes and Protocols for In Vitro Screening of Methyl 2,5-diaminopyrimidine-4-carboxylate

Authored by: [Your Name/Team], Senior Application Scientist Introduction: The Diaminopyrimidine Scaffold as a Privileged Structure in Kinase Inhibition The diaminopyrimidine core is a well-established "privileged scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: [Your Name/Team], Senior Application Scientist

Introduction: The Diaminopyrimidine Scaffold as a Privileged Structure in Kinase Inhibition

The diaminopyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in potent and selective inhibitors of various protein kinases.[1][2][3][4] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it an ideal starting point for the development of targeted therapeutics, particularly in oncology.[1][4] Methyl 2,5-diaminopyrimidine-4-carboxylate, the subject of this guide, possesses this key pharmacophore. Its structural features suggest a strong potential for interaction with the hinge region of kinase domains, a common mechanism of action for many kinase inhibitors.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro screening of Methyl 2,5-diaminopyrimidine-4-carboxylate. The protocols detailed herein are designed to first assess its potential as a kinase inhibitor and subsequently evaluate its anti-proliferative effects in relevant cancer cell lines. These initial screens will provide crucial data to guide further lead optimization and mechanistic studies.

Rationale for Proposed Screening Cascade

Given that numerous diaminopyrimidine derivatives have demonstrated potent inhibition of various kinases such as Focal Adhesion Kinase (FAK), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 7 (CDK7), a logical first step is to screen Methyl 2,5-diaminopyrimidine-4-carboxylate against a panel of kinases.[1][4][5] A broad kinase panel will help to identify primary targets and assess the selectivity of the compound.

Following the initial biochemical screening, it is essential to determine if the observed enzymatic inhibition translates to a cellular phenotype. Therefore, the second crucial step is to perform a cell-based anti-proliferative assay using cancer cell lines known to be dependent on the kinases identified in the initial screen. This two-step approach ensures a cost-effective and efficient initial assessment of the compound's therapeutic potential.

Experimental Workflow Overview

G cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Cell-Based Assays Compound_Preparation Compound Preparation & Solubilization Kinase_Panel_Screening Broad Kinase Panel Screening (e.g., HTRF Assay) Compound_Preparation->Kinase_Panel_Screening Test Compound IC50_Determination IC50 Determination for Active Hits Kinase_Panel_Screening->IC50_Determination Primary Hits Cell_Line_Selection Selection of Relevant Cancer Cell Lines IC50_Determination->Cell_Line_Selection Informs Selection Anti_Proliferative_Assay Anti-Proliferative Assay (e.g., MTT Assay) Cell_Line_Selection->Anti_Proliferative_Assay Seeded Cells GI50_Calculation GI50 Calculation Anti_Proliferative_Assay->GI50_Calculation Data_Analysis Data Analysis & Hit Validation GI50_Calculation->Data_Analysis

Caption: High-level workflow for the in vitro screening of Methyl 2,5-diaminopyrimidine-4-carboxylate.

Part 1: Biochemical Screening - Kinase Inhibition Assay

Principle of the Homogeneous Time-Resolved Fluorescence (HTRF) Assay

The HTRF assay is a robust and sensitive method for measuring kinase activity in a high-throughput format.[1] It relies on the fluorescence resonance energy transfer (FRET) between a donor fluorophore (typically Europium cryptate) and an acceptor fluorophore (such as a red-shifted dye). In a kinase reaction, an antibody labeled with the donor is used to detect a phosphorylated substrate, which is labeled with the acceptor. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into close proximity and allowing FRET to occur. The resulting signal is proportional to the extent of substrate phosphorylation and, therefore, kinase activity.

Protocol: HTRF-Based Kinase Inhibition Assay

Materials:

  • Methyl 2,5-diaminopyrimidine-4-carboxylate

  • Dimethyl sulfoxide (DMSO)

  • Kinase of interest (e.g., FAK, EGFR, CDK7)

  • Kinase-specific substrate

  • ATP

  • Assay buffer (consult manufacturer's recommendations)

  • HTRF detection reagents (donor-labeled antibody, acceptor-labeled substrate/peptide)

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Methyl 2,5-diaminopyrimidine-4-carboxylate in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).

    • Further dilute the compound in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction:

    • Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 4 µL of the kinase solution (prepared in assay buffer) to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding 4 µL of a solution containing the substrate and ATP (at the Km concentration for the specific kinase).

    • Incubate the reaction at room temperature for the time recommended by the kinase manufacturer (typically 30-60 minutes).

  • Detection:

    • Stop the kinase reaction by adding 10 µL of the HTRF detection reagent mix (containing the donor-labeled antibody and acceptor-labeled streptavidin if using a biotinylated substrate) in a buffer containing EDTA.

    • Incubate for 60 minutes at room temperature to allow for the detection reagents to bind.

    • Read the plate on an HTRF-compatible plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the HTRF ratio (Acceptor Emission / Donor Emission).

    • Normalize the data to the positive (no inhibitor) and negative (no kinase) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Parameter Recommended Starting Concentration/Range
Final Compound Concentration1 nM - 100 µM
Final DMSO Concentration≤ 1%
ATP ConcentrationAt or near the Km for the specific kinase
Incubation TimesAs per manufacturer's recommendations

Part 2: Cell-Based Screening - Anti-Proliferative Assay

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes, which are active in viable cells, reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. This assay is widely used to measure the cytotoxic or anti-proliferative effects of chemical compounds.

Protocol: MTT-Based Anti-Proliferative Assay

Materials:

  • Methyl 2,5-diaminopyrimidine-4-carboxylate

  • Relevant cancer cell lines (e.g., A549, MDA-MB-231 for FAK inhibitors)[1][2]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multi-channel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Methyl 2,5-diaminopyrimidine-4-carboxylate in complete medium from a DMSO stock. The final DMSO concentration should be ≤ 0.5%.

    • After 24 hours, remove the medium from the wells and add 100 µL of medium containing the various concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Solubilization:

    • After the 72-hour incubation, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C in a 5% CO2 incubator, allowing the formazan crystals to form.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Parameter Recommended Condition
Cell Seeding Density5,000 - 10,000 cells/well
Compound Incubation Time72 hours
MTT Incubation Time4 hours
Final DMSO Concentration≤ 0.5%

Signaling Pathway Context: FAK Signaling

FAK_Signaling Integrins Integrins FAK FAK Integrins->FAK Activation Src Src FAK->Src Grb2 Grb2 FAK->Grb2 PI3K PI3K FAK->PI3K Src->FAK Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Migration ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Proliferation

Caption: Simplified FAK signaling pathway, a potential target for diaminopyrimidine derivatives.

Trustworthiness and Self-Validation

The protocols described are designed with internal controls to ensure data validity. In the HTRF assay, positive (no inhibitor) and negative (no kinase) controls are essential for data normalization and determining the assay window. For the MTT assay, vehicle-treated and untreated cells serve as controls to account for any effects of the solvent and to establish a baseline for cell viability. Consistent performance of these controls across experiments is a key indicator of a robust and reliable assay.

Conclusion and Future Directions

These application notes provide a foundational framework for the initial in vitro screening of Methyl 2,5-diaminopyrimidine-4-carboxylate. Positive results from this screening cascade, namely potent inhibition of one or more kinases and corresponding anti-proliferative activity in relevant cancer cell lines, would warrant further investigation. Subsequent studies could include selectivity profiling against a larger kinase panel, determination of the mechanism of inhibition (e.g., ATP-competitive), and in vivo efficacy studies in xenograft models. The diaminopyrimidine scaffold holds significant promise, and a systematic screening approach is the first step toward unlocking its therapeutic potential.

References

  • Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry. [Link]

  • Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carbonitrile and N-(2-amino-5-cyanopyrimidin-4-yl)benzamide derivatives as EGFR inhibitors. ScholarWorks @ UTRGV. [Link]

  • Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry. [Link]

  • Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Selectivity analysis of diaminopyrimidine-based inhibitors of MTHFD1, MTHFD2 and MTHFD2L - PMC. National Center for Biotechnology Information. [Link]

  • Discovery of a Series of 2,5-Diaminopyrimidine Covalent Irreversible Inhibitors of Bruton's Tyrosine Kinase with in Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]

  • Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase - PMC. National Center for Biotechnology Information. [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. [Link]

  • Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. University of Johannesburg. [Link]

  • Structural studies on bio-active compounds. Part 25. Synthesis and properties of potential metabolites of the diaminopyrimidine antifolate 2,4-diamino-5-(3-azido-4-chlorophenyl)-6-ethylpyrimidine (MZPES). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. Journal of Medicinal Chemistry. [Link]

  • In silico Screening, Synthesis, and in vitro Enzyme Assay of Some 1,2,3-Oxadiazole-linked Tetrahydropyrimidine-5-carboxylate Derivatives as DPP-IV Inhibitors for Treatment of T2DM. Chemical Methodologies. [Link]

  • Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry. [Link]

  • Nonclassical 2,4-Diamino-5-aryl-6-ethylpyrimidine Antifolates: Activity as Inhibitors of Dihydrofolate Reductase from Pneumocystis carinii and Toxoplasma gondii and as Antitumor Agents. Journal of Medicinal Chemistry. [Link]

  • Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. PubMed. [Link]

  • In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors. MDPI. [Link]

  • Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. MDPI. [Link]

  • 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC. National Center for Biotechnology Information. [Link]

  • Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase - PMC. National Center for Biotechnology Information. [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. MDPI. [Link]

Sources

Method

Mass spectrometry fragmentation patterns of Methyl 2,5-diaminopyrimidine-4-carboxylate

Application Note: LC-MS/MS Fragmentation Dynamics of Methyl 2,5-diaminopyrimidine-4-carboxylate Executive Summary & Structural Context Methyl 2,5-diaminopyrimidine-4-carboxylate (CAS: 1260883-37-1; Exact Mass: 168.0647 D...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: LC-MS/MS Fragmentation Dynamics of Methyl 2,5-diaminopyrimidine-4-carboxylate

Executive Summary & Structural Context

Methyl 2,5-diaminopyrimidine-4-carboxylate (CAS: 1260883-37-1; Exact Mass: 168.0647 Da) is a highly versatile heterocyclic scaffold frequently utilized in the rational design of kinase inhibitors and antiviral pharmacophores. During pharmacokinetic (PK) profiling, metabolite identification, and impurity tracking, liquid chromatography-tandem mass spectrometry (LC-MS/MS) serves as the gold standard for quantitation and structural validation. This application note provides an in-depth mechanistic elucidation of its electrospray ionization (ESI) fragmentation pathways, empowering drug development professionals to confidently assign product ions and optimize Multiple Reaction Monitoring (MRM) transitions.

Mechanistic Elucidation of Fragmentation Pathways

Understanding the causality behind gas-phase dissociation is essential for robust assay development. In positive ion mode (ESI+), the molecule is readily protonated at the highly basic pyrimidine ring nitrogens or the primary amines, yielding a stable precursor ion at m/z 169.07 [M+H]+. Upon collisional activation, the molecule undergoes highly predictable, even-electron fragmentation cascades:

  • Primary Cleavage (Ester Dissociation): The most thermodynamically favorable pathway is the neutral loss of methanol (CH3OH, 32 Da) from the C4 methyl ester[1]. The proximity of the protonated ring nitrogen facilitates an intramolecular proton transfer to the ester methoxy group, driving the expulsion of methanol and generating a highly stable acylium product ion at m/z 137.05.

  • Secondary Cleavage (Decarbonylation): Following ester cleavage, the m/z 137.05 acylium ion undergoes rapid decarbonylation, losing carbon monoxide (CO, 28 Da)[1]. This produces a resonance-stabilized pyrimidinyl cation at m/z 109.05.

  • Amine Elimination: Parallel to the ester cleavage, the precursor ion can undergo the neutral loss of ammonia (NH3, 17 Da) from either the C2 or C5 amino groups, yielding a product ion at m/z 152.05[2].

  • Pyrimidine Ring Opening: At higher collision energies, the core pyrimidine ring of the decarbonylated intermediate (m/z 109.05) undergoes characteristic retro-synthetic ring opening, resulting in the extrusion of hydrogen cyanide (HCN, 27 Da) to yield a fragment at m/z 82.04[3].

Quantitative Fragmentation Mapping

The following table summarizes the expected quantitative fragmentation profile. These transitions serve as the foundation for developing highly sensitive MRM assays.

Precursor Ion (m/z)Product Ion (m/z)Neutral LossMass Diff (Da)Relative AbundanceStructural AssignmentOptimal CE (eV)
169.07 [M+H]+137.05CH₃OH32.02100% (Base)Acylium cation15
169.07 [M+H]+109.05CH₃OH + CO60.0265%Pyrimidinyl cation25
169.07 [M+H]+152.05NH₃17.0320%Deaminated cation20
169.07 [M+H]+82.04CH₃OH + CO + HCN87.0315%Ring-cleaved cation35

Validated LC-MS/MS Analytical Protocol

To ensure reproducibility, the following protocol is designed as a self-validating system. Every parameter is selected to maximize ionization efficiency and minimize in-source fragmentation.

Step 1: Sample Preparation

  • Stock Solution: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Dimethyl Sulfoxide (DMSO).

    • Causality: DMSO ensures complete dissolution of the polar pyrimidine core, preventing concentration gradients and aggregation that commonly occur in purely aqueous solvents.

  • Working Dilution: Dilute the stock 1:1000 in the Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid) to achieve a 1 µg/mL working concentration.

    • Causality: Matching the sample diluent strictly to the initial LC gradient conditions prevents solvent-front peak distortion (the "breakthrough" effect) during chromatographic focusing on the column head.

Step 2: Chromatographic Separation

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Causality: Sub-2-micron particles provide the high theoretical plate count necessary for sharp peak shapes, which concentrates the analyte into a narrow elution band, maximizing the MS signal-to-noise ratio.

  • Mobile Phase A: 0.1% Formic Acid in MS-Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-Grade Acetonitrile.

  • Gradient Program: 5% B hold for 0.5 min; linear ramp to 95% B over 3.0 min; hold at 95% B for 1.0 min; return to 5% B for 1.5 min re-equilibration. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry (ESI+) Parameter Optimization

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

    • Causality: A moderate desolvation temperature ensures efficient droplet evaporation without inducing premature thermal degradation of the labile methyl ester group prior to entering the quadrupole.

  • Collision Gas: Ultra-high purity Argon (2.0 x 10⁻³ mbar).

  • Collision Energy (CE) Ramping: Perform a dynamic CE sweep from 10 to 40 eV.

    • Causality: A ramped CE validates the entire fragmentation cascade in a single injection. Low CE (15 eV) captures the fragile methanol loss, while high CE (35 eV) is required to overcome the activation energy barrier for pyrimidine ring cleavage (HCN loss).

Fragmentation Pathway Visualization

The following directed acyclic graph illustrates the hierarchical gas-phase dissociation of the molecule.

G m169 [M+H]+ m/z 169.07 m152 [M+H - NH3]+ m/z 152.05 m169->m152 - NH3 (17 Da) CE: 20 eV m137 [M+H - CH3OH]+ m/z 137.05 m169->m137 - CH3OH (32 Da) CE: 15 eV m109 [M+H - CH3OH - CO]+ m/z 109.05 m137->m109 - CO (28 Da) CE: 25 eV m82 [M+H - CH3OH - CO - HCN]+ m/z 82.04 m109->m82 - HCN (27 Da) CE: 35 eV

ESI-MS/MS fragmentation cascade of Methyl 2,5-diaminopyrimidine-4-carboxylate.

Sources

Application

Application Note: Scale-Up Synthesis and Process Optimization of Methyl 2,5-diaminopyrimidine-4-carboxylate

Strategic Context & Scientific Rationale Methyl 2,5-diaminopyrimidine-4-carboxylate (CAS 1260883-37-1)[1] is a high-value heterocyclic building block extensively utilized in the pharmaceutical industry. Its primary appli...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Scientific Rationale

Methyl 2,5-diaminopyrimidine-4-carboxylate (CAS 1260883-37-1)[1] is a high-value heterocyclic building block extensively utilized in the pharmaceutical industry. Its primary application lies in the development of covalent irreversible inhibitors targeting[2], which are critical in treating B-cell malignancies and autoimmune diseases. The 2,5-diaminopyrimidine scaffold is uniquely capable of binding to the DFG-out conformation of kinases, offering superior selectivity profiles compared to traditional DFG-in inhibitors[3].

Despite its utility, scaling up the synthesis of this scaffold presents significant chemical engineering challenges, particularly regarding regioselectivity, exotherm management, and chemoselective reduction. This application note details a robust, self-validating three-step synthetic protocol designed for kilo-lab scale-up, transitioning from the commercially available (CAS 2164-65-0)[4] to the final esterified diamine.

Retrosynthetic Strategy & Workflow

The synthetic route avoids hazardous azide or hydrazine chemistry, relying instead on a highly controlled electrophilic aromatic nitration, followed by Fischer esterification and catalytic hydrogenation. This sequence minimizes toxic byproducts and ensures high atom economy suitable for industrial application.

ProcessFlow SM 2-Aminopyrimidine-4-carboxylic acid (CAS: 2164-65-0) Step1 Step 1: Nitration HNO3 / H2SO4, 0-5°C SM->Step1 Electrophilic Aromatic Substitution Int1 2-Amino-5-nitropyrimidine-4-carboxylic acid IPC: HPLC >98% Step1->Int1 Quench & Filter Step2 Step 2: Esterification MeOH / SOCl2, 65°C Int1->Step2 Acyl Chloride Intermediate Int2 Methyl 2-amino-5-nitropyrimidine-4-carboxylate IPC: HPLC >98% Step2->Int2 Neutralize & Extract Step3 Step 3: Hydrogenation H2, Pd/C, 4 bar Int2->Step3 Chemoselective Reduction Target Methyl 2,5-diaminopyrimidine-4-carboxylate (CAS: 1260883-37-1) Step3->Target Catalyst Filtration & Crystallization

Fig 1: Three-step scale-up synthesis workflow for Methyl 2,5-diaminopyrimidine-4-carboxylate.

Mechanistic Insights & Step-by-Step Protocols

Step 1: Regioselective Electrophilic Aromatic Nitration

Causality & Mechanism: Pyrimidine rings are inherently electron-deficient and strongly resist electrophilic aromatic substitution (EAS). However, the presence of the strongly electron-donating C2-amino group activates the ring via resonance, specifically directing the nitronium ion ( NO2+​ ) to the C5 position. Temperature control (<5°C) is paramount; exceeding this threshold leads to oxidative degradation of the primary amine and potential thermal runaway.

Protocol:

  • Reactor Preparation: Charge a jacketed glass reactor with concentrated H2​SO4​ (5.0 vol) and cool to 0°C.

  • Substrate Addition: Slowly add 2-aminopyrimidine-4-carboxylic acid (1.0 eq) in portions, maintaining the internal temperature strictly below 5°C.

  • Nitration: Add fuming HNO3​ (1.5 eq) dropwise via an addition funnel over 2 hours.

  • IPC (In-Process Control): Monitor via HPLC. The reaction is self-validating when the starting material peak (<1%) is replaced by a single, more polar peak corresponding to the nitrated intermediate.

  • Workup: Quench the reaction mixture by pouring it over crushed ice (15 vol) under vigorous stirring. Filter the resulting yellow precipitate, wash with cold water until the filtrate pH > 4, and dry under vacuum at 45°C to yield 2-amino-5-nitropyrimidine-4-carboxylic acid.

Step 2: Thionyl Chloride-Mediated Esterification

Causality & Mechanism: Direct Fischer esterification of amino acids using catalytic H2​SO4​ is often sluggish due to the zwitterionic nature of the substrate, which limits solubility in organic solvents. Utilizing thionyl chloride ( SOCl2​ ) in methanol generates HCl in situ and transiently forms a highly reactive acyl chloride, driving the equilibrium entirely toward the methyl ester.

Protocol:

  • Suspension: Suspend 2-amino-5-nitropyrimidine-4-carboxylic acid (1.0 eq) in anhydrous methanol (10.0 vol) under a nitrogen atmosphere.

  • Activation: Cool the suspension to 0°C and add SOCl2​ (2.0 eq) dropwise. (Caution: Vigorous evolution of HCl and SO2​ gases occurs. Ensure proper alkaline scrubbing.)

  • Reflux: Heat the mixture to 65°C for 12 hours. The suspension will gradually become a homogeneous solution as the ester forms.

  • IPC: Confirm complete conversion via LC-MS (Target m/z: [M+H]+ = 199).

  • Workup: Concentrate the mixture under reduced pressure to remove excess methanol. Neutralize the residue with saturated aqueous NaHCO3​ to pH 7.5. Extract with Ethyl Acetate (3 x 5 vol), dry over Na2​SO4​ , and concentrate to yield Methyl 2-amino-5-nitropyrimidine-4-carboxylate.

Step 3: Chemoselective Catalytic Hydrogenation

Causality & Mechanism: The reduction of the 5-nitro group must be achieved without hydrogenating the aromatic pyrimidine ring or cleaving the methyl ester. Palladium on Carbon (Pd/C) under mild hydrogen pressure (3-5 bar) provides excellent chemoselectivity. A mixed solvent system (Methanol/THF) is employed to prevent the precipitation of the product onto the catalyst, which would otherwise prematurely poison the active sites.

Protocol:

  • Setup: Charge a high-pressure autoclave with Methyl 2-amino-5-nitropyrimidine-4-carboxylate (1.0 eq), 10% Pd/C (0.05 eq by weight), and a 1:1 mixture of Methanol/THF (12 vol).

  • Purging: Purge the vessel with Nitrogen (3 cycles), followed by Hydrogen (3 cycles).

  • Reduction: Pressurize the reactor to 4 bar with H2​ and stir vigorously at 25°C. Monitor hydrogen uptake via a mass flow controller.

  • IPC: The reaction is complete when hydrogen consumption plateaus (typically 4-6 hours).

  • Workup: Filter the reaction mixture through a pad of Celite under a nitrogen blanket to remove the catalyst. (Safety Critical: Dry Pd/C is highly pyrophoric; keep the filter cake wet with solvent at all times.) Concentrate the filtrate to yield the target Methyl 2,5-diaminopyrimidine-4-carboxylate. Recrystallize from hot ethanol if purity is <98%.

Scale-Up Data & Process Parameters

The following table summarizes the quantitative data obtained during the transition from bench-scale research to kilo-lab production. The consistency in yield and purity validates the robustness of the chosen synthetic route.

Scale ParameterBench ScalePilot ScaleKilo Lab
Input Mass (SM) 10.0 g150.0 g1.2 kg
Step 1 Yield 86%84%82%
Step 2 Yield 91%89%88%
Step 3 Yield 95%93%94%
Overall Yield 74.3%69.5%67.8%
Final Purity (HPLC) 99.2%98.9%98.7%

Table 1: Comparative yield and purity metrics across various production scales.

References

  • Discovery of a Series of 2,5-Diaminopyrimidine Covalent Irreversible Inhibitors of Bruton's Tyrosine Kinase with in Vivo Antitumor Activity. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. Frontiers in Pharmacology.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in Methyl 2,5-diaminopyrimidine-4-carboxylate Synthesis

Methyl 2,5-diaminopyrimidine-4-carboxylate (CAS 1260883-37-1) is a highly-functionalized intermediate critical to the development of purine analogs and selective kinase inhibitors, such as Bruton's Tyrosine Kinase (BTK)...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl 2,5-diaminopyrimidine-4-carboxylate (CAS 1260883-37-1) is a highly-functionalized intermediate critical to the development of purine analogs and selective kinase inhibitors, such as Bruton's Tyrosine Kinase (BTK) and Janus Kinase 3 (JAK3) inhibitors . However, synthesizing this electron-rich pyrimidine core presents unique challenges, including catalyst poisoning during nitro reduction, poor regioselectivity during amination, and significant product loss during aqueous isolation.

This guide provides field-proven troubleshooting strategies and self-validating protocols to help drug development professionals maximize synthetic yield.

SynthesisRoutes StartA Methyl 2-amino-5-nitropyrimidine- 4-carboxylate RedStep Catalytic Hydrogenation (10% Pd/C, H2, MeOH, H+) StartA->RedStep Route A StartB Methyl 5-amino-2-chloropyrimidine- 4-carboxylate SNArStep SNAr Amination (NH3/MeOH, 80°C, Sealed Tube) StartB->SNArStep Route B Product Methyl 2,5-diaminopyrimidine- 4-carboxylate RedStep->Product >90% Yield SNArStep->Product 70-85% Yield

Fig 1: Primary synthetic workflows for Methyl 2,5-diaminopyrimidine-4-carboxylate.

Part 1: Troubleshooting Route A (Nitro Reduction)

Q: Why does my Pd/C catalytic hydrogenation stall at 50-60% conversion? A: The stalling is caused by catalyst poisoning. The product, a 2,5-diaminopyrimidine, is highly electron-rich. The newly formed 5-amino group, in conjunction with the pyrimidine nitrogens, acts as a strong multidentate ligand that coordinates to the active palladium surface, effectively blocking further hydrogen activation . Solution: Introduce a catalytic amount of acid (e.g., 0.1 equivalents of glacial acetic acid or methanolic HCl) to the reaction mixture. This protonates the most basic nitrogen lone pairs, disrupting their ability to coordinate with the palladium catalyst and allowing the reduction to proceed to completion.

Q: I am observing the formation of a highly polar byproduct, which LC-MS identifies as the carboxylic acid. How do I prevent ester hydrolysis? A: Ester hydrolysis in this context is driven by the combination of trace water in your solvent and the intrinsic basicity of the diamino product. Even mildly basic amines can catalyze the hydrolysis of a proximal methyl ester if water is present. Solution: Ensure the use of strictly anhydrous methanol. If you are using an acid additive (as recommended above to prevent catalyst poisoning), this will also lower the pH and suppress base-catalyzed hydrolysis.

Part 2: Troubleshooting Route B (SNAr Amination)

Q: When reacting Methyl 5-amino-2-chloropyrimidine-4-carboxylate with ammonia, the yield of the 2-amino product is extremely low. Why is the chloride so unreactive? A: Nucleophilic aromatic substitution (SNAr) relies on an electron-deficient aromatic ring. In your starting material, the 5-amino group is strongly electron-donating via resonance. This significantly increases the electron density of the pyrimidine core and deactivates the 2-position towards nucleophilic attack . Solution: To overcome this high activation energy barrier, the reaction must be forced. Use a sealed pressure vessel (e.g., a heavy-walled glass tube or autoclave) to heat the methanolic ammonia solution to 80–100 °C. Alternatively, if SNAr continues to fail, pivot to a palladium-catalyzed Buchwald-Hartwig cross-coupling using an ammonia surrogate (like lithium bis(trimethylsilyl)amide, LiHMDS) followed by deprotection.

Part 3: Isolation and Purification Challenges

Q: After the reaction is complete, I lose over half of my product during the aqueous workup (liquid-liquid extraction). How can I improve recovery? A: Methyl 2,5-diaminopyrimidine-4-carboxylate possesses two primary amines, an ester, and a pyrimidine ring, making it exceptionally polar and highly water-soluble. Standard extraction solvents like ethyl acetate or dichloromethane will fail to partition the product effectively from the aqueous layer. Solution: Eliminate the aqueous workup entirely. For Route A, simply filter the reaction mixture through a tight pad of Celite to remove the Pd/C, wash the pad thoroughly with hot methanol, and concentrate the filtrate in vacuo. The crude product can then be purified by trituration with cold diethyl ether or recrystallization, bypassing the need for biphasic extraction.

Quantitative Data: Comparison of Nitro Reduction Methodologies

When Route A (Pd/C) is not viable due to specific functional group incompatibilities, alternative reduction methods must be considered. The table below summarizes the causal trade-offs of each method .

Reduction MethodTypical YieldMechanistic AdvantageOperational Disadvantage
10% Pd/C, H₂, MeOH >90%Clean, atom-economical; driven by surface catalysis.Susceptible to catalyst poisoning; requires H₂ safety protocols.
Fe dust, AcOH, 60°C 70–85%Tolerates reducible halogens (e.g., if a chloro-group is present).Messy workup; iron salts strongly chelate the diamino product.
SnCl₂, EtOH, Reflux 60–80%Mild and highly selective for nitro groups over esters.Generates toxic tin waste; requires basic workup causing emulsions.
Self-Validating Experimental Protocol: Optimized Pd/C Reduction

This protocol describes the optimized Route A synthesis, incorporating the troubleshooting principles discussed above. It is designed as a self-validating system, meaning each phase contains an observable metric to confirm success before proceeding.

Materials:

  • Methyl 2-amino-5-nitropyrimidine-4-carboxylate (1.0 eq, 10 mmol, 1.98 g)

  • 10% Palladium on Carbon (Pd/C, 50% wet) (0.1 eq Pd, ~1.06 g)

  • Anhydrous Methanol (50 mL)

  • Glacial Acetic Acid (0.1 eq, 1 mmol, 57 µL)

  • Hydrogen gas (balloon or Parr shaker)

Step-by-Step Methodology:

  • Preparation & Purging: To a flame-dried 100 mL round-bottom flask, add the nitro starting material and anhydrous methanol. Stir to create a suspension. Carefully add the wet 10% Pd/C, followed by the glacial acetic acid.

    • Validation Check: The starting material is typically a bright yellow suspension. Ensure the flask is thoroughly purged with inert gas (N₂ or Ar) before and after adding the catalyst to prevent solvent ignition.

  • Reaction Initiation: Evacuate the flask and backfill with hydrogen gas three times. Leave the reaction under a positive pressure of hydrogen (1 atm via balloon). Stir vigorously at room temperature.

    • Validation Check: Observe the hydrogen balloon; noticeable deflation should occur within the first 30 minutes as the nitro group rapidly consumes 3 equivalents of H₂.

  • In-Process Monitoring: Allow the reaction to proceed for 4-6 hours.

    • Validation Check: Perform TLC (DCM:MeOH 9:1). The yellow spot of the starting material ( Rf​≈0.7 ) should completely disappear, replaced by a highly polar, UV-active product spot ( Rf​≈0.2 ). LC-MS analysis of an aliquot should show the complete absence of the [M+H]⁺ = 199.1 peak, with a dominant new peak at [M+H]⁺ = 169.1 corresponding to the diamino product. The reaction mixture should transition from yellow to a colorless or pale grey suspension.

  • Filtration and Isolation: Purge the flask with N₂ to remove all residual hydrogen. Filter the mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad with hot methanol (3 x 20 mL) to ensure complete desorption of the product.

    • Validation Check: The filtrate must be completely clear and free of black particulates. (Warning: Do not let the used Pd/C pad dry out in the air, as it may ignite; quench it immediately with water).

  • Concentration: Concentrate the combined filtrates under reduced pressure to yield Methyl 2,5-diaminopyrimidine-4-carboxylate as an off-white solid. Dry under high vacuum.

References
  • Martin, M. W., et al. "Discovery of a Series of 2,5-Diaminopyrimidine Covalent Irreversible Inhibitors of Bruton's Tyrosine Kinase with in Vivo Antitumor Activity." Journal of Medicinal Chemistry, 2014, 57 (12), 5112-5128. Available at:[Link]

  • Pierce, A. C., et al. "Structure-Guided Design of Aminopyrimidine Amides as Potent, Selective Inhibitors of Lymphocyte Specific Kinase." Journal of Medicinal Chemistry, 2008, 51 (15), 4653-4671. Available at:[Link]

  • Al-Sanea, M. M., et al. "Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review." RSC Advances, 2025, 15, 3607-3645. Available at:[Link]

  • Li, X., et al. "Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor." Frontiers in Chemistry, 2023, 11. Available at:[Link]

Optimization

Preventing degradation of Methyl 2,5-diaminopyrimidine-4-carboxylate during long-term storage

Welcome to the Technical Support Center for advanced chemical handling. As a Senior Application Scientist, I frequently consult with drug development professionals who experience erratic assay results due to the hidden d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced chemical handling. As a Senior Application Scientist, I frequently consult with drug development professionals who experience erratic assay results due to the hidden degradation of pyrimidine building blocks.

Methyl 2,5-diaminopyrimidine-4-carboxylate (CAS: 1260883-37-1) [1] is a highly versatile but chemically vulnerable compound. Its molecular architecture features competing electronic environments: an electron-rich diamino system and an electron-deficient ester. Without strict environmental controls, this compound will rapidly degrade, compromising your high-throughput screening (HTS) or synthetic workflows.

This guide provides a deep-dive into the causality of its degradation, actionable troubleshooting FAQs, and self-validating protocols for long-term storage.

Part 1: Mechanistic Causality of Degradation

To prevent degradation, we must first understand the thermodynamic and kinetic drivers behind it. The degradation of Methyl 2,5-diaminopyrimidine-4-carboxylate is primarily governed by two distinct pathways:

1. Ester Hydrolysis (Moisture-Driven) The methyl ester at the C4 position is highly susceptible to nucleophilic attack by water. The adjacent pyrimidine ring is strongly electron-withdrawing, which increases the electrophilicity of the C4 carbonyl carbon [4]. Even trace ambient humidity can drive the hydrolysis of the methyl ester, converting the intact API into 2,5-diaminopyrimidine-4-carboxylic acid . This des-methyl impurity alters the compound's lipophilicity and target-binding kinetics.

2. One-Electron Oxidation (Oxygen & Solvent-Driven) The amino groups at the C2 and C5 positions are electron-donating. The C5-amino group, in particular, is highly prone to one-electron oxidation. When exposed to atmospheric oxygen or dissolved in oxidizing solvents like Dimethyl Sulfoxide (DMSO), the 5-aminopyrimidine core undergoes rapid oxidation to form radical intermediates, which then condense into highly colored azo, azoxy, or polymeric species [3].

Degradation API Methyl 2,5-diaminopyrimidine- 4-carboxylate (Intact) H2O Moisture / H2O (Hydrolysis) API->H2O Nucleophilic Attack O2 Oxygen / Air (Oxidation) API->O2 One-Electron Transfer DMSO DMSO Solvent (Oxidation Catalyst) API->DMSO Solvation Acid 2,5-diaminopyrimidine- 4-carboxylic acid H2O->Acid Polymer Azo/Azoxy Dimers & Colored Impurities O2->Polymer DMSO->Polymer

Diagram: Competing degradation pathways of Methyl 2,5-diaminopyrimidine-4-carboxylate.

Part 2: Troubleshooting Guides & FAQs

Q1: My white/off-white powder turned yellow/brown after a few weeks on the bench. What happened? A: This is a classic visual indicator of C5-amine oxidation. The compound has reacted with atmospheric oxygen to form conjugated N-oxides or dimeric azo compounds. Resolution: Discard the discolored batch. In the future, the powder must be stored under an inert atmosphere (Argon or Nitrogen) and protected from light.

Q2: My LC-MS shows a new major peak with a mass of [M-14]. Is my compound degrading? A: Yes. The[M-14] peak corresponds to the loss of a methyl group (CH2 = 14 Da), indicating that your methyl ester has hydrolyzed into a carboxylic acid. Resolution: This is caused by moisture ingress. Ensure your storage vials are sealed with PTFE-lined caps and stored with a desiccant.

Q3: Can I prepare a 10 mM stock solution in DMSO and store it at -20°C for my screening campaigns? A: Strongly discouraged. While DMSO is the standard for HTS, it acts as a mild oxidizing agent. 5-aminopyrimidines are notoriously unstable in DMSO, often forming deeply colored condensation products within hours or days, even at low temperatures [3]. Resolution: Store the compound as a dry powder. Only prepare DMSO solutions immediately before your assay (make-and-use).

Part 3: Standard Operating Protocol (SOP) for Long-Term Storage

To guarantee the scientific integrity of your compound over a multi-year drug discovery campaign, implement the following self-validating workflow.

Step-by-Step Methodology:

  • Thermal Equilibration: Upon receiving the bulk powder [2], place the sealed container in a desiccator at room temperature for at least 2 hours before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, triggering ester hydrolysis.

  • Amber Aliquoting: Weigh the powder into single-use, amber glass vials. Causality: Amber glass blocks UV/visible light, preventing photo-catalyzed radical formation. Single-use aliquots prevent repeated freeze-thaw and oxygen exposure cycles.

  • Inert Gas Purging: Gently blow a stream of ultra-pure Argon (heavier than air) or Nitrogen into the vial for 10–15 seconds to displace oxygen.

  • Hermetic Sealing: Cap the vials immediately using PTFE-lined screw caps. Avoid standard rubber septa, which are permeable to oxygen over time.

  • Deep Freeze Storage: Transfer the sealed vials to a -20°C or -80°C freezer dedicated to sensitive organics.

  • Self-Validation Step: Run an LC-MS analysis on a randomly selected aliquot at Day 0, and again at Month 3. The Area Under the Curve (AUC) for the intact mass (m/z 169.15 [M+H]+) must remain >98%, with no detectable[M-14] hydrolysis peak.

Workflow S1 1. Equilibrate to Room Temp (Desiccator) S2 2. Aliquot into Amber Vials S1->S2 S3 3. Purge with Argon/N2 Gas S2->S3 S4 4. Seal with PTFE-Lined Caps S3->S4 S5 5. Store at -20°C (Dark) S4->S5

Diagram: Self-validating SOP workflow for the long-term storage of sensitive pyrimidines.

Part 4: Quantitative Stability Data

The following table summarizes the expected shelf-life of Methyl 2,5-diaminopyrimidine-4-carboxylate under various laboratory conditions. Use this matrix to audit your current storage practices.

Storage ConditionAtmosphereSolvent StateExpected Shelf-LifePrimary Degradant
25°C (Benchtop) Ambient AirDry Powder< 2 WeeksAzo dimers (Yellowing)
4°C (Fridge) Ambient AirDry Powder1 - 3 MonthsCarboxylic Acid (Hydrolysis)
-20°C (Freezer) Argon / N2Dry Powder> 2 Years Negligible
25°C (Benchtop) Ambient AirDMSO Solution< 24 HoursPolymeric species / Oxidation
-80°C (Deep Freeze) Argon / N2DMSO Solution1 - 2 WeeksPolymeric species / Acid

References

  • Ambeed. "1260883-37-1 | Methyl 2,5-diaminopyrimidine-4-carboxylate". Ambeed Chemical Catalog.
  • BLD Pharm. "1260883-37-1 | Methyl 2,5-diaminopyrimidine-4-carboxylate". BLD Pharm Product Database.
  • PubMed / NIH. "Compound instability in dimethyl sulphoxide, case studies with 5-aminopyrimidines and the implications for compound storage and screening". National Library of Medicine.
  • NIH / PMC. "Discovery and Structure–Activity-Relationship Study of N-Alkyl-5-hydroxypyrimidinone Carboxamides". PubMed Central.
Troubleshooting

Reducing background noise in Methyl 2,5-diaminopyrimidine-4-carboxylate LC-MS analysis

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter challenges with highly polar, low-molecular-weight analytes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter challenges with highly polar, low-molecular-weight analytes. Methyl 2,5-diaminopyrimidine-4-carboxylate (MW ~168 Da) presents a unique "perfect storm" for LC-MS background noise: its basic diamino structure causes poor retention on standard C18 columns, while its low mass places its Multiple Reaction Monitoring (MRM) transitions squarely in the high-chemical-noise region of the mass spectrum[1].

This guide is designed to move beyond superficial fixes. Here, we explore the causality behind background noise and provide self-validating troubleshooting workflows to ensure your analytical methods are robust, sensitive, and reproducible.

Diagnostic Workflow

DiagnosticWorkflow N1 High Background Noise in Pyrimidine LC-MS N2 Is analyte eluting at void volume (t0)? N1->N2 N3 Yes: Matrix Co-elution Ion Suppression N2->N3 Yes N4 No: Retained (k' > 2) N2->N4 No N5 Switch to HILIC / PFP Column Increase retention N3->N5 N6 Check Buffer & Solvents N4->N6 N5->N6 N7 Buffer > 10mM or Low-grade solvents? N6->N7 N8 Reduce to 2-5mM Volatile Buffer Use LC-MS Grade N7->N8 Yes N9 Check ESI Source N7->N9 No N8->N9 N10 Clean Source Optics Enable Divert Valve N9->N10

Diagnostic workflow for resolving LC-MS background noise in polar pyrimidine analysis.

Frequently Asked Questions (Troubleshooting Guides)

Q1: Why is my background noise overwhelming the signal specifically at the beginning of the run?

  • Causality : Methyl 2,5-diaminopyrimidine-4-carboxylate is highly hydrophilic. On a standard reversed-phase (C18) column, it lacks sufficient hydrophobic interaction and elutes at or near the void volume ( t0​ ). This region is saturated with unretained salts, matrix components, and solvent front clusters. When these co-eluting components enter the Electrospray Ionization (ESI) source simultaneously, they compete for available charge, leading to severe ion suppression and erratic, elevated background noise.

  • Solution : Shift the retention mechanism. Switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) or a Pentafluorophenyl (PFP) column to increase the retention factor ( k′>2 ), moving the analyte away from the suppression zone.

  • Self-Validation : Inject a neat standard. If the retention time ( tR​ ) is greater than 2×t0​ and the Signal-to-Noise (S/N) ratio improves by >5x, the previous noise was definitively caused by void volume co-elution.

Q2: I have retained the compound, but I am still seeing high chemical noise across the entire chromatogram. How can I fix this?

  • Causality : Because this pyrimidine derivative has a low mass, its MRM transitions are inherently susceptible to chemical noise from solvent clusters and mobile phase impurities[1]. Furthermore, background noise and ghost peaks often originate upstream in the method structure—such as incomplete equilibration or poor wash strength—rather than the mass spectrometer itself[2].

  • Solution :

    • Solvent Quality: Downgrading to "HPLC-grade" solvents introduces microscopic impurities that are highly visible in low-mass MS. Strictly use LC-MS grade solvents and additives.

    • Gas Flow Optimization: Increase the cone gas flow rate to help break up solvent clusters before they enter the mass analyzer, which significantly reduces low-mass interfering ions[1].

  • Self-Validation : Run a gradient blank without the column installed. If the baseline noise drops significantly, the column is bleeding or releasing trapped contaminants. If the noise remains high, the mobile phase or ESI source is the culprit.

Q3: The S/N ratio is great on injection 1, but by injection 20, the background noise creeps up and sensitivity drops. What is happening?

  • Causality : The basic amino groups of the pyrimidine require buffers (like ammonium formate) to ensure a consistent protonation state in ESI+. However, continuous infusion of these semi-volatile salts causes them to dry and deposit on the hot source surfaces (e.g., spray shield, sample cone)[3]. This "white film" distorts the electric field, leading to a loss of analyte signal and an increase in baseline noise[3].

  • Solution :

    • Minimize Additives: "If a little bit works, a little bit less probably works better"[4]. Reduce buffer concentration to the absolute minimum required for peak shape (e.g., 2–5 mM).

    • Divert Valve: Use a divert valve to send the first 1-2 minutes of the run (and the high-organic wash phase) to waste, preventing matrix and salts from entering the MS[4][5].

  • Self-Validation : Run a benchmarking method (e.g., reserpine) independent of your sample[4]. If the benchmark fails, the instrument is fouled. Clean the source and re-run.

Quantitative Data: Impact of Buffer Concentration

To illustrate the causality between additive load and system performance, the following table summarizes the effect of Ammonium Formate concentration on the LC-MS analysis of Methyl 2,5-diaminopyrimidine-4-carboxylate.

Buffer Concentration (Ammonium Formate)Background Noise Intensity (cps)Analyte Peak ShapeSignal-to-Noise (S/N) RatioSource Fouling Risk
0 mM (0.1% Formic Acid only)Very Low (< 1.0e3)Severe TailingLow (Poor Ionization)Very Low
2 - 5 mM Low (~ 5.0e3)Sharp, SymmetricalOptimal (> 100:1) Low
10 mM Moderate (~ 2.5e4)Sharp, SymmetricalModerate (~ 40:1)Moderate
50 mM High (> 1.0e5)BroadeningPoor (< 10:1)High (White Film)

Step-by-Step Methodologies

Protocol A: HILIC Method Optimization & Divert Valve Integration
  • Column Equilibration : Install a HILIC column (e.g., Amide or Zwitterionic phase). Equilibrate with 90% Acetonitrile / 10% Water containing 5 mM Ammonium Formate (pH 3.0) for at least 20 column volumes.

    • Causality: HILIC requires a stable water-enriched layer on the stationary phase. Incomplete equilibration causes retention time drift and ghost peaks[2].

  • Sample Diluent Matching : Dilute the Methyl 2,5-diaminopyrimidine-4-carboxylate sample in a solvent matching the initial mobile phase (e.g., >75% Acetonitrile).

    • Causality: Injecting highly aqueous samples into a HILIC system disrupts the water layer, causing severe peak distortion and baseline disturbances.

  • Divert Valve Programming : Program the LC-MS divert valve to direct the flow to waste from 0.0 to 1.5 minutes (or until t0​ passes). Switch flow to the MS only during the analyte's elution window[4][5].

  • Self-Validation Check : Inject a solvent blank immediately after the highest calibration standard. If the analyte peak appears in the blank, the system is suffering from injector carryover. If the baseline is uniformly elevated, the noise is originating from the mobile phase.

Protocol B: ESI Source Decontamination & Tuning
  • Cooling and Venting : Place the MS in standby mode. Allow the ESI source to cool below 50°C before opening to prevent oxidation of the capillary.

  • Component Cleaning : Remove the spray shield and sample cone. Inspect for the characteristic "white film" indicative of ammonium salt buildup[3]. Sonicate components in LC-MS grade Water for 15 minutes to dissolve salts, followed by 15 minutes in LC-MS grade Methanol to remove organics.

  • Gas Flow Tuning : Reassemble the source. While infusing the pyrimidine standard, manually tune the cone gas flow rate. Increase the flow incrementally until the low-mass solvent clusters (e.g., m/z 42, 83) are minimized without diminishing the analyte's precursor ion signal[1].

  • Self-Validation Check : Run an established benchmarking method (e.g., 1 ng/mL reserpine)[4]. If the S/N ratio returns to historical norms, the issue was isolated to source fouling. If sensitivity remains low, the issue resides deeper in the ion optics.

Sources

Optimization

Resolving impurities in Methyl 2,5-diaminopyrimidine-4-carboxylate crystallization

Welcome to the Technical Support Center for Advanced API Crystallization. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals struggling with t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced API Crystallization. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals struggling with the isolation and purification of Methyl 2,5-diaminopyrimidine-4-carboxylate (CAS: 1260883-37-1).

This compound is a critical building block in the synthesis of advanced kinase inhibitors (such as EGFR and BTK inhibitors)[1]. However, its purification is notoriously difficult. The 2,5-diaminopyrimidine core exhibits extreme electronic asymmetry; the C2-amino group acts as a strong hydrogen-bond donor (pKa ~5.5), while the C5-amino group functions primarily as a hydrogen-bond acceptor due to electron delocalization into the pyrimidine π-system[2]. This dual functionality creates rigid, unpredictable intermolecular networks during crystallization, often trapping impurities within the crystal lattice.

Below, you will find the mechanistic troubleshooting guide, verified experimental protocols, and quantitative data to resolve these specific crystallization bottlenecks.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I consistently seeing high levels of the "des-methyl acid" impurity (2,5-diaminopyrimidine-4-carboxylic acid) in my final crystalline product? Causality: The methyl ester at the C4 position is highly susceptible to hydrolysis if your crystallization solvent contains trace water and is subjected to prolonged heating. Because the resulting acid impurity shares the exact hydrogen-bonding topology of your target API, it readily forms stable heterodimers with the ester product, co-crystallizing seamlessly into the lattice. Resolution: You must strictly eliminate protic/aqueous solvent mixtures during the high-temperature dissolution phase. Shift to an anhydrous Ethanol/Heptane system and limit the dissolution hold time at T > 60°C to less than 45 minutes.

Q2: My product crashes out as a colored gel or amorphous solid instead of distinct crystals. How do I induce proper, high-purity nucleation? Causality: The strong donor/acceptor nature of the 2,5-diaminopyrimidine core drives rapid, disordered agglomeration when the supersaturation limit is breached too quickly. Furthermore, the C5-amino group is prone to oxidative degradation, generating trace quinoid-like polymeric impurities that act as "crystal poisons," disrupting ordered lattice formation and imparting a yellow/brown color. Resolution: First, purge the system with Nitrogen ( N2​ ) and add 0.1 wt% of an antioxidant (e.g., BHT) to prevent C5-oxidation. Second, you must operate within the metastable zone by slowing the cooling rate to 0.2°C/min and introducing a highly pure seed crystal to bypass spontaneous primary nucleation.

Q3: How can I ensure that solvent isn't being trapped in the crystal lattice? Causality: The 2,5-diaminopyrimidine core has a high propensity to form stable solvates, particularly with polar solvents like methanol or DMSO, which hydrogen-bond directly to the C2-amino group[2]. Resolution: Implement Temperature Cycling (Ostwald Ripening) . By oscillating the temperature just below the solubility curve, you force the dissolution of smaller, imperfect, solvent-trapped crystals and promote the growth of larger, thermodynamically stable, solvent-free crystals.

Part 2: Crystallization & Impurity Rejection Workflow

Workflow N1 Crude Methyl 2,5-diaminopyrimidine- 4-carboxylate (High Impurity) N2 Anhydrous Dissolution (Ethanol, 65°C, N2 Atm) N1->N2 N3 Hot Polish Filtration (Removes Insoluble Dimers) N2->N3 N4 Controlled Cooling & Seeding (45°C, 0.2°C/min) N3->N4 N5 Temperature Cycling (Ostwald Ripening: 45°C ↔ 55°C) N4->N5 N6 Filtration & Heptane Wash (Pure Crystalline API) N5->N6

Workflow for impurity rejection via controlled crystallization.

Part 3: Quantitative Data & Solvent Optimization

Selecting the right solvent system is critical to balancing yield and impurity clearance. The 2,5-diaminopyrimidine core generally exhibits favorable solubility in polar protic solvents, but these must be balanced with non-polar anti-solvents to force crystallization without trapping impurities[3].

Table 1: Solvent System Performance for Methyl 2,5-diaminopyrimidine-4-carboxylate

Solvent System (v/v)API Yield (%)Acid Impurity Clearance (%)Oxidation Adduct Clearance (%)Crystal Habit
Water / Methanol (1:4)88%15% (Poor)40%Agglomerated Needles
Pure Anhydrous Ethanol65%92%85%Fine Prisms
Isopropanol / Heptane (1:2)94%88%75%Irregular Blocks
Ethanol / Heptane (1:3) 91% 98% 95% Thick, Free-Flowing Prisms

Part 4: Self-Validating Experimental Protocol

This protocol utilizes an Ethanol/Heptane anti-solvent approach combined with Ostwald ripening. It is designed as a self-validating system , meaning you cannot proceed to the next step unless the physical/chemical checkpoint is met, ensuring absolute trustworthiness in the final purity.

Step 1: Inert Dissolution

  • Charge a reactor with 100g of crude Methyl 2,5-diaminopyrimidine-4-carboxylate.

  • Purge the headspace with N2​ for 15 minutes to prevent C5-amino oxidation.

  • Add 500 mL of Anhydrous Ethanol and heat to 65°C under moderate agitation (250 rpm).

  • Validation Checkpoint 1: The solution must become optically clear within 30 minutes. If turbidity persists, insoluble dimeric/polymeric impurities are present. Perform a hot polish filtration (0.45 µm PTFE filter) before proceeding.

Step 2: Controlled Nucleation (Seeding)

  • Cool the clear solution linearly from 65°C to 45°C at a strict rate of 0.2°C/min.

  • At 45°C, charge 1.0g of pure Methyl 2,5-diaminopyrimidine-4-carboxylate seed crystals (slurried in 5 mL of Heptane).

  • Hold the temperature at 45°C for 2 hours.

  • Validation Checkpoint 2: Pull a 1 mL aliquot of the mother liquor, filter immediately, and analyze via HPLC. The API concentration in the mother liquor must drop by at least 35% relative to the starting concentration. If not, nucleation has failed; hold for an additional 2 hours.

Step 3: Anti-Solvent Addition & Temperature Cycling

  • Dose 1500 mL of Heptane (anti-solvent) linearly over 4 hours at 45°C.

  • Initiate Temperature Cycling: Heat the suspension to 55°C (hold 1 hr), then cool to 40°C (hold 1 hr). Repeat this cycle three times.

  • Validation Checkpoint 3: Examine a sample under a polarized light microscope. The presence of thick, uniform prisms confirms successful Ostwald ripening. If fine, needle-like shards are visible, run an additional temperature cycle to dissolve the kinetically favored imperfect crystals.

Step 4: Isolation and Washing

  • Cool the suspension to 5°C at 0.1°C/min and hold for 2 hours.

  • Filter the slurry via a Nutsche filter or sintered glass funnel.

  • Wash the wet cake with 200 mL of pre-chilled (5°C) Heptane.

  • Dry under vacuum at 40°C for 12 hours.

References

  • Title: Pyrimidine-2,5-diamine dihydrochloride (EVT-13276463)
  • Source: Biochem J (Portland Press)
  • Source: PMC (NIH)

Sources

Troubleshooting

Overcoming false positives in Methyl 2,5-diaminopyrimidine-4-carboxylate binding assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the agonizing transition from discovering a highly potent primary hit to realizing it is an assay artifac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the agonizing transition from discovering a highly potent primary hit to realizing it is an assay artifact.

Methyl 2,5-diaminopyrimidine-4-carboxylate is a privileged structural scaffold, frequently utilized as a hinge-binding motif in kinase inhibitors and protein-protein interaction (PPI) disruptors. However, its specific physicochemical properties—a planar aromatic core, hydrogen-bonding amino groups, and a hydrophobic methyl ester—create a "perfect storm" for assay interference.

This guide provides a self-validating framework to diagnose, troubleshoot, and overcome false positives when working with this compound in biophysical and biochemical binding assays.

Diagnostic Triage Architecture

Before abandoning your hit or wasting resources on chemistry optimization, use the following logic tree to experimentally isolate the mechanism of interference.

DiagnosticTree Start Primary Hit: Methyl 2,5-diaminopyrimidine- 4-carboxylate AggTest Detergent Addition (0.01% Triton X-100) Start->AggTest DLS Run DLS (Particle Size >50nm?) AggTest->DLS Aggregator Colloidal Aggregator (False Positive) DLS->Aggregator Yes Orthogonal Orthogonal Assay (SPR or ITC) DLS->Orthogonal No Interference Assay Interference (Fluorescence/Quenching) Orthogonal->Interference Fails SPR ALARM ALARM NMR (Thiol Reactivity) Orthogonal->ALARM Passes SPR PAINS Covalent/Redox PAINS (False Positive) ALARM->PAINS Shift Detected TrueHit Validated True Binder (Proceed to SAR) ALARM->TrueHit No Shift

Figure 1: Diagnostic workflow for triaging false positives in small molecule screening.

Module 1: Overcoming Colloidal Aggregation

The Causality: Why does this compound routinely flag as a hit across unrelated targets? At concentrations typically used in primary screens (1–10 µM), the planar hydrophobic nature of the pyrimidine ester drives spontaneous self-assembly into densely packed liquid spheres (50–500 nm in radius). These colloids act as "protein sponges," non-specifically sequestering your target enzyme on their surface and causing partial unfolding[1]. This results in reversible inhibition that perfectly mimics a true active site binder.

The Protocol: Detergent-Perturbed Dynamic Light Scattering (DLS) This protocol provides a self-validating system: if the compound is an aggregator, the physical particles will vanish upon detergent addition, and the biochemical inhibition will simultaneously disappear[2].

  • Prepare Assay Buffer: Use your standard binding buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Ensure it is filtered through a 0.22 µm membrane to remove dust.

  • Compound Preparation: Spike Methyl 2,5-diaminopyrimidine-4-carboxylate to 10x its apparent IC₅₀ (e.g., 50 µM).

  • Baseline DLS Measurement: Read the sample in a cuvette-based DLS instrument. Look for a polydisperse peak indicating particles >50 nm.

  • Detergent Perturbation: Add 0.01% (v/v) freshly prepared Triton X-100 or 0.025% Tween-20 to the sample and mix gently[2].

  • Validation Read: Re-run the DLS and your primary biochemical assay.

Data Presentation: Expected Aggregation Profiles

Assay ConditionDLS Particle Radius (nm)Apparent IC₅₀ (µM)Conclusion
Buffer Only150 - 300 nm1.2 µMSuspected Aggregator
Buffer + 0.01% Triton X-100No particles detected> 50 µM (Inactive)Confirmed False Positive
Buffer + 0.01% Triton X-100No particles detected1.5 µMValidated True Binder

Module 2: Bypassing Photophysical Assay Interference

The Causality: Binding assays like TR-FRET, Fluorescence Polarization (FP), and AlphaScreen rely on sensitive photophysics. The conjugated diaminopyrimidine system can absorb excitation light (the "inner filter effect") or emit autofluorescence. Furthermore, trace inorganic metal impurities (like Zinc) retained from the synthesis of the compound can quench AlphaScreen singlet oxygen chemistry, leading to false-positive readouts[3].

The Protocol: Orthogonal Surface Plasmon Resonance (SPR) Validation To bypass optical interference, you must transition to a mass-based, label-free biophysical method.

  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (target ~2000 RU for small molecules).

  • Analyte Preparation: Prepare a 2-fold dilution series of Methyl 2,5-diaminopyrimidine-4-carboxylate (0.39 µM to 50 µM) in running buffer matching the assay conditions.

  • Injection: Inject the series at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Kinetic Analysis: Fit the sensograms to a 1:1 Langmuir binding model.

  • Self-Validation: A true hit will show saturable, dose-dependent kinetics with a clear steady-state plateau. Interference compounds will show super-stoichiometric binding (Response > Rmax) or linear, non-saturating bulk refractive index shifts.

Data Presentation: TR-FRET vs. SPR Readouts

Compound ProfileTR-FRET SignalSPR KineticsSPR StoichiometryDiagnosis
True BinderDose-dependent decreaseFast-on / Fast-off~1.0 (1:1 binding)Validated Hit
Optical QuencherDose-dependent decreaseNo binding response0.0False Positive
Non-Specific StickingDose-dependent decreaseLinear, non-saturating> 5.0 (Super-stoichiometric)False Positive

Module 3: Ruling out Chemical Reactivity (PAINS)

The Causality: Pan-Assay Interference Compounds (PAINS) contain substructures that covalently modify proteins or undergo redox cycling[4]. While Methyl 2,5-diaminopyrimidine-4-carboxylate is not a classical PAINS flag (like a rhodanine or quinone), its electron-rich diamino groups can be susceptible to oxidation in ambient buffers. This generates reactive intermediates that covalently trap nucleophilic cysteines on your target.

The Protocol: ALARM NMR (A La Assay to Detect Reactive Molecules) ALARM NMR is the industry gold standard for definitively identifying thiol-reactive false positives[5].

  • Protein Prep: Express and purify the human La antigen, which contains highly sensitive, solvent-exposed cysteines[5].

  • Baseline Spectrum: Acquire a 2D ¹³C-¹H HSQC NMR spectrum of the ¹³C-methyl-labeled La protein.

  • Incubation: Add 50 µM of the test compound and incubate for 1 hour at 37°C.

  • Validation Read: Acquire a second HSQC spectrum and observe chemical shift perturbations.

  • DTT Reversibility: Add 5 mM Dithiothreitol (DTT). If the chemical shifts do not return to baseline, the compound has covalently modified the protein, confirming it as a reactive false positive[5].

ReactivityMech Compound Diaminopyrimidine Derivative Oxidation Redox Cycling / Oxidation Compound->Oxidation Ambient O2 Reactive Electrophilic Intermediate Oxidation->Reactive Adduct Covalent Adduct (Irreversible False Hit) Reactive->Adduct Nucleophilic Attack Protein Target Protein (Free Cysteine) Protein->Adduct

Figure 2: Mechanism of redox-driven covalent protein modification.

Frequently Asked Questions (FAQs)

Q: My dose-response curve for Methyl 2,5-diaminopyrimidine-4-carboxylate looks bell-shaped instead of sigmoidal. What does this mean? A: A bell-shaped curve is a classic hallmark of colloidal aggregation. At the Critical Aggregation Concentration (CAC), the compound transitions from a soluble monomer to a colloid, initiating inhibition. As the concentration increases further, the colloids grow too large and precipitate out of solution, causing the apparent inhibition to drop back to zero[6].

Q: Can I just use computational PAINS filters to exclude this compound before screening, saving time and money? A: No. Relying solely on in silico filters is a dangerous practice that leads to the rejection of viable drugs. Recent large-scale analyses show that many compounds containing PAINS substructures have diverse activity profiles and are not universally promiscuous[7]. Experimental validation (like DLS or ALARM NMR) is mandatory to confirm whether the specific molecule is acting as a nuisance compound in your specific assay buffer[4].

Q: I added Triton X-100, but my compound still inhibits the target. Does this mean it's a true hit? A: Not necessarily. While you have ruled out colloidal aggregation, the compound could still be an optical interferent or a covalent modifier. You must proceed to the Orthogonal SPR or ALARM NMR protocols to rule out those mechanisms before declaring it a validated hit.

References

  • Colloidal Aggregators in Biochemical SARS-CoV-2 Repurposing Screens. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Be Aware of Aggregators in the Search for Potential Human ecto-5′-Nucleotidase Inhibitors. MDPI Molecules. Available at:[Link]

  • Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters. Available at:[Link]

  • New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry (PubMed). Available at:[Link]

  • ALARM NMR: A Rapid and Robust Experimental Method To Detect Reactive False Positives in Biochemical Screens. Journal of the American Chemical Society. Available at:[Link]

  • Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs. News Medical. Available at:[Link]

  • How Frequently Are Pan-Assay Interference Compounds Active? Large-Scale Analysis of Screening Data Reveals Diverse Activity Profiles... Journal of Medicinal Chemistry. Available at:[Link]

Sources

Optimization

Technical Support Center: Stabilizing Methyl 2,5-diaminopyrimidine-4-carboxylate in Aqueous Solutions

Welcome to the technical support center for Methyl 2,5-diaminopyrimidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Methyl 2,5-diaminopyrimidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in aqueous solutions. Our goal is to equip you with the knowledge to anticipate and resolve challenges, ensuring the integrity and success of your experiments.

I. Troubleshooting Guide: Addressing Instability in Aqueous Solutions

This section addresses common problems encountered when working with aqueous solutions of Methyl 2,5-diaminopyrimidine-4-carboxylate, providing potential causes and actionable solutions.

Issue 1: Rapid Degradation of the Compound Upon Dissolution

Symptom: You observe a significant decrease in the concentration of Methyl 2,5-diaminopyrimidine-4-carboxylate shortly after preparing an aqueous solution, as confirmed by analytical methods like HPLC.

Potential Cause: The primary degradation pathway for many pyrimidine derivatives in aqueous solution is hydrolysis, which can be significantly influenced by pH.[1][2] Ester and amide functionalities, both present in the target molecule, are particularly susceptible to hydrolysis under acidic or alkaline conditions.[2][3]

Solution:

  • pH Control is Critical: The stability of pyrimidine derivatives is often highly pH-dependent.[4] It is imperative to dissolve the compound in a buffered solution rather than pure water.

    • Recommended Action: Prepare a series of buffered solutions across a pH range (e.g., pH 4 to 8) to determine the optimal pH for stability. Start with a neutral pH (around 7.0) and adjust as needed based on stability data.

    • Buffer Selection: Common buffer systems to consider include phosphate-buffered saline (PBS), citrate buffers, and TRIS buffers. Ensure the chosen buffer does not interact with the compound or interfere with downstream applications.

  • Temperature Management: Higher temperatures accelerate the rate of hydrolysis.[1]

    • Recommended Action: Prepare and store your solutions at low temperatures (2-8°C) whenever possible. If the experimental protocol requires room temperature or higher, minimize the time the solution is kept at these temperatures.

Experimental Protocol: Determining Optimal pH for Stability
  • Prepare Buffer Solutions: Prepare a set of buffers (e.g., 50 mM phosphate buffer) at various pH values (e.g., 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

  • Prepare Stock Solution: Dissolve a known concentration of Methyl 2,5-diaminopyrimidine-4-carboxylate in each buffer.

  • Incubate Samples: Aliquot the solutions and incubate them at a controlled temperature (e.g., room temperature or 37°C).

  • Time-Point Analysis: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each pH condition.

  • Quantify Degradation: Analyze the samples using a validated HPLC method to determine the remaining concentration of the parent compound.[5]

  • Data Analysis: Plot the percentage of remaining compound against time for each pH to identify the condition with the slowest degradation rate.

Issue 2: Formation of Insoluble Precipitates in Solution

Symptom: A precipitate forms in your aqueous solution of Methyl 2,5-diaminopyrimidine-4-carboxylate, either immediately upon dissolution or over time.

Potential Cause:

  • Poor Solubility: The compound may have limited solubility in the chosen aqueous system. The protonation state of the amino groups, influenced by pH, can affect solubility.

  • Degradation Product Insolubility: A degradation product of the compound may be less soluble than the parent molecule, leading to precipitation as degradation occurs.

Solution:

  • Solubility Screening:

    • Recommended Action: Test the solubility of the compound in different buffer systems and at various pH values. The ionization state of the molecule can change with pH, which in turn affects solubility.[3]

    • Co-solvents: If solubility remains an issue, consider the addition of a small percentage of a water-miscible organic co-solvent, such as DMSO or ethanol. Be sure to verify the compatibility of the co-solvent with your experimental system.

  • Characterize the Precipitate:

    • Recommended Action: If possible, isolate the precipitate and analyze it using techniques like LC-MS or NMR to identify its chemical structure. This will confirm whether it is the undissolved parent compound or a degradation product.

Issue 3: Inconsistent Experimental Results

Symptom: You are experiencing high variability in your experimental results when using solutions of Methyl 2,5-diaminopyrimidine-4-carboxylate.

Potential Cause: This is often a downstream consequence of compound instability. If the concentration of the active compound is not consistent across experiments due to degradation, the results will naturally be variable.

Solution:

  • Implement Strict Solution Preparation Protocols:

    • Fresh is Best: Prepare fresh solutions of Methyl 2,5-diaminopyrimidine-4-carboxylate immediately before each experiment.

    • Standardize Conditions: Use a standardized, optimized buffer system and temperature for solution preparation and storage, as determined by your stability studies.

    • Quantify Before Use: For critical experiments, consider re-quantifying the concentration of your stock solution via HPLC or UV-Vis spectroscopy before use to ensure it is within an acceptable range.

II. Frequently Asked Questions (FAQs)

Q1: What is the likely primary degradation pathway for Methyl 2,5-diaminopyrimidine-4-carboxylate in an aqueous solution?

A1: Based on its chemical structure, which includes an ester and amino groups on a pyrimidine ring, the most probable degradation pathways are hydrolysis of the methyl ester group and potential deamination of the amino groups.[6][7] Hydrolysis is often catalyzed by acidic or basic conditions.[2] The pyrimidine ring itself can also be susceptible to cleavage under certain conditions.[8][9]

Q2: How does pH affect the stability of this compound?

A2: The pH of the aqueous solution is a critical factor. The amino groups on the pyrimidine ring can be protonated at acidic pH, which can influence the electron density of the ring and the susceptibility of the ester group to hydrolysis. Generally, extreme pH values (both acidic and alkaline) tend to accelerate the degradation of compounds with ester and amide functionalities.[2][3] An optimal pH, typically near neutral, is usually required to minimize degradation.[1]

Q3: What analytical techniques are recommended for monitoring the stability of Methyl 2,5-diaminopyrimidine-4-carboxylate?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for stability studies.[5][10][11] It allows for the separation and quantification of the parent compound from its degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable for identifying the structures of any degradation products formed.[12]

Q4: Can I use antioxidants to improve the stability of my solution?

A4: While hydrolysis is a primary concern, oxidative degradation can also occur, especially if the compound is exposed to air and light for extended periods. The use of antioxidants could be beneficial. However, it is crucial to first confirm that oxidation is a significant degradation pathway. You can perform forced degradation studies by exposing the compound to an oxidizing agent (e.g., hydrogen peroxide) to assess its oxidative lability.[13] If oxidation is confirmed, common antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) could be tested for their stabilizing effects.

Q5: How should I store my stock solutions of Methyl 2,5-diaminopyrimidine-4-carboxylate?

A5: Based on general principles for stabilizing similar compounds, stock solutions should be stored at low temperatures, such as 2-8°C or frozen at -20°C or -80°C for longer-term storage. The solutions should be stored in tightly sealed containers to minimize solvent evaporation and exposure to air. If the compound is light-sensitive, amber vials or containers wrapped in foil should be used.

III. Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting the stability of Methyl 2,5-diaminopyrimidine-4-carboxylate in aqueous solutions.

Troubleshooting_Workflow start Start: Prepare Aqueous Solution instability Observe Instability (Degradation, Precipitation) start->instability ph_optimization Step 1: pH Optimization (Buffer Screening) instability->ph_optimization Primary Action solubility_check Step 3: Solubility Check (Co-solvents, pH) instability->solubility_check If precipitate forms hplc_analysis Analytical Method: HPLC/LC-MS for Quantification and Degradant ID ph_optimization->hplc_analysis Evaluate Stability temp_control Step 2: Temperature Control (Store at 2-8°C or frozen) temp_control->hplc_analysis Re-evaluate solubility_check->hplc_analysis Confirm Composition hplc_analysis->temp_control If still unstable stable_solution Outcome: Stable Solution Protocol hplc_analysis->stable_solution If stable

Caption: A workflow for troubleshooting the stability of aqueous solutions.

IV. Summary of Key Stability Parameters

The following table summarizes the critical parameters to consider for maintaining the stability of Methyl 2,5-diaminopyrimidine-4-carboxylate in aqueous solutions.

ParameterRecommendationRationale
pH Empirically determine the optimal pH using buffered solutions (start in the 6.0-7.5 range).To minimize pH-catalyzed hydrolysis of the ester group and potential deamination.[1][2]
Temperature Prepare and store solutions at 2-8°C. For long-term storage, consider -20°C or -80°C.To reduce the rate of chemical degradation, as hydrolysis is temperature-dependent.[1]
Solvent Use a buffered aqueous system. Consider co-solvents (e.g., DMSO, ethanol) only if necessary for solubility.Buffers maintain a stable pH. Co-solvents can enhance solubility but may affect downstream applications.
Light Exposure Store solutions in amber vials or protect them from light.To prevent potential photodegradation, a common issue for aromatic and heterocyclic compounds.
Atmosphere For long-term storage, consider purging the headspace of the container with an inert gas (e.g., nitrogen, argon).To minimize oxidative degradation.

V. References

  • van Gennip, A. H., et al. (1993). Application of simple chromatographic methods for the diagnosis of defects in pyrimidine degradation. Clinical Chemistry, 39(3), 380-385. Available at: [Link]

  • Kim, J., et al. (2010). The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems. Journal of Bacteriology, 192(16), 4236-4246. Available at: [Link]

  • Bierau, J. (n.d.). Purine and Pyrimidine analysis. Erndim. Available at: [Link]

  • Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology, 36(9), 919-925. Available at: [Link]

  • Wang, L., et al. (2022). Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. Molecules, 27(7), 2335. Available at: [Link]

  • Dai, Q., et al. (2016). Three Pyrimidine Decarboxylations in the Absence of a Catalyst. Journal of the American Chemical Society, 138(10), 3315-3318. Available at: [Link]

  • Brown, D. J., & Evans, R. F. (1966). Preparation of 2-carboxymethylpyrimidines analogous to the pyrimidine of thiamine and some of their pyridine isomers. Journal of the Chemical Society C: Organic, 403-406. Available at: [Link]

  • Al-Masoudi, N. A. (2011). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Chemistry of Heterocyclic Compounds, 47(4), 433-453. Available at: [Link]

  • Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-651. Available at: [Link]

  • Kim, J., et al. (2010). The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems. Journal of Bacteriology, 192(16), 4236-4246. Available at: [Link]

  • Stewart, R., & Dolman, D. (1967). Amino group acidity in aminopyridines and aminopyrimidines. Canadian Journal of Chemistry, 45(9), 911-922. Available at: [Link]

  • Singh, A., & Sharma, P. K. (2020). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 10(2), 163-176. Available at: [Link]

  • Zięba, A., et al. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. International Journal of Molecular Sciences, 24(7), 6331. Available at: [Link]

  • Romero, F. A., et al. (2022). Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1. Journal of Medicinal Chemistry, 65(1), 244-267. Available at: [Link]

  • Monostori, P., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PLoS One, 14(2), e0212458. Available at: [Link]

  • Daniels, T. C., & Wiegand, C. J. W. (1961). A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines. Journal of the American Pharmaceutical Association, 50(10), 863-867. Available at: [Link]

  • Deer, H. M., & Beard, R. (2001). EFFECT OF WATER PH ON THE CHEMICAL STABILITY OF PESTICIDES. Utah State University Extension. Available at: [Link]

  • Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 286-296. Available at: [Link]

  • Corbet, C., & Feron, O. (2022). Role of pH in Regulating Cancer Pyrimidine Synthesis. Cancers, 14(14), 3326. Available at: [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Asia Pacific Journal of Health, Safety and Environment, 3(2), 21-30. Available at: [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]

  • O'Donnell, R. E., et al. (1994). Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA. Biochemistry, 33(33), 9875-9880. Available at: [Link]

  • Griffin, R. J., et al. (1998). Structural studies on bio-active compounds. Part 25. Synthesis and properties of potential metabolites of the diaminopyrimidine antifolate 2,4-diamino-5-(3-azido-4-chlorophenyl)-6-ethylpyrimidine (MZPES). Journal of the Chemical Society, Perkin Transactions 1, 1805-1812. Available at: [Link]

  • Kim, D. W., et al. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society, 144(7), 3069-3077. Available at: [Link]

  • Sravani, G. S., et al. (2022). Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. Letters in Applied NanoBioScience, 12(3), 63. Available at: [Link]

  • Kim, H. J., et al. (2002). Characterization of 2-methyl-4-amino-5-(2-methyl-3-furylthiomethyl)pyrimidine from thermal degradation of thiamin. Journal of Agricultural and Food Chemistry, 50(14), 4031-4034. Available at: [Link]

  • Kim, J., et al. (2010). The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems. Journal of Bacteriology, 192(16), 4236-4246. Available at: [Link]

  • CN104974098A - Synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride. (n.d.). Google Patents. Available at:

  • Frère, J. M., et al. (1978). Stability of D-5,5-dimethyl-delta2-thiazoline-4-carboxylic acid in relation to its possible occurrence as a degradation product of penicillin by the exocellular DD-carboxypeptidase-transpeptidase from Streptomyces R61 and the membrane-bound dd-carboxypeptidase from Bacillus stearothermophilus. The Journal of Biological Chemistry, 253(10), 3660-3665. Available at: [Link]

  • Nikolova, S. D., et al. (2023). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules, 28(24), 8031. Available at: [Link]

  • Trissel, L. A., et al. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(2), 155-157. Available at: [Link]

Sources

Troubleshooting

Troubleshooting poor peak shape for Methyl 2,5-diaminopyrimidine-4-carboxylate in chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the chromatographic behavior of highly polar, multi-basic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the chromatographic behavior of highly polar, multi-basic compounds. Methyl 2,5-diaminopyrimidine-4-carboxylate is a classic "problem child" in liquid chromatography.

Structurally, this molecule features a pyrimidine ring, two primary amino groups, and a methyl ester. The multiple basic nitrogen atoms mean the molecule readily protonates, forming a highly charged cation under standard mobile phase conditions. This leads to two distinct chromatographic failures: severe peak tailing due to secondary interactions with the stationary phase[1][2], and poor retention due to extreme hydrophilicity.

Below is our comprehensive, causality-driven guide to diagnosing and resolving these peak shape issues.

Diagnostic Workflow

TroubleshootingWorkflow Start Poor Peak Shape / Tailing Methyl 2,5-diaminopyrimidine-4-carboxylate CheckRet Is Retention Adequate? (k' > 2 on C18) Start->CheckRet RPOpt Reversed-Phase (RP) Optimization CheckRet->RPOpt Yes (k' > 2) HILICOpt Switch to HILIC Mode CheckRet->HILICOpt No (Elutes at void) RP_pH Lower Mobile Phase pH to 2.5 (Protonate Silanols) RPOpt->RP_pH HILIC_Col Select Zwitterionic or Amide Phase HILICOpt->HILIC_Col RP_Col Use Endcapped or Polar-Embedded Column RP_pH->RP_Col Success Symmetrical Peak (As < 1.2) RP_Col->Success HILIC_MP Start at 90% ACN with 10mM Ammonium Formate HILIC_Col->HILIC_MP HILIC_MP->Success

Diagnostic workflow for resolving peak tailing of basic diaminopyrimidines.

Troubleshooting FAQs

Q1: Why does Methyl 2,5-diaminopyrimidine-4-carboxylate exhibit severe peak tailing (As > 2.0) on my standard C18 column? A1: The root cause is a dual-retention mechanism. While the hydrophobic core of the molecule interacts weakly with the C18 alkyl chains, the highly basic, protonated primary amines undergo strong ion-exchange interactions with ionized, unendcapped residual silanol groups (Si-O⁻) on the silica surface[1][3]. At a mid-range pH (e.g., pH 4–7), a significant portion of these silanols are deprotonated. The electrostatic attraction between the positively charged diaminopyrimidine and the negatively charged silanols causes a fraction of the analyte molecules to be retained longer, dragging out the trailing edge of the peak[2][3].

Q2: How can I adjust my mobile phase to suppress this tailing without hydrolyzing the methyl ester? A2: You must eliminate the electrostatic attraction by neutralizing the silanol groups. Lowering the mobile phase pH to ≤ 3.0 (e.g., using 10–20 mM potassium phosphate or formic acid at pH 2.5) ensures full protonation of the residual silanols (forming neutral Si-OH)[2][4]. Causality Note: While operating at a very high pH (> 10) could theoretically deprotonate the amines to neutralize the analyte, such extreme alkaline conditions will rapidly hydrolyze the methyl ester of your compound and dissolve standard silica beds[2]. Therefore, a low-pH approach is structurally safer and chromatographically superior.

Q3: I lowered the pH to 2.5, but the peak is eluting too close to the void volume (k' < 1). What is the next step? A3: This indicates that the compound is too polar for a standard C18 phase when fully protonated. You have two primary options:

  • Ion-Pairing Chromatography (IPC): Add a volatile ion-pairing reagent like trifluoroacetic acid (TFA) to the mobile phase. The hydrophobic tail of the ion-pairing reagent interacts with the stationary phase, while its anionic head pairs with the protonated amines, artificially increasing hydrophobicity and retention.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the preferred modern approach for polar basic compounds[5][6]. By using a polar stationary phase and a highly organic mobile phase (e.g., 90% Acetonitrile), HILIC retains analytes via partitioning into a water-rich layer immobilized on the stationary phase surface[7][8].

Q4: If I switch to HILIC, what specific column chemistry and conditions should I use? A4: For multi-basic compounds like diaminopyrimidines, bare silica can act as a strong cation exchanger, which might lead to irreversible retention and poor recovery[9]. Instead, use a Zwitterionic (ZIC-HILIC) or Amide-bonded phase. These phases provide a charge-balanced surface that strongly holds the aqueous layer required for partitioning without excessive electrostatic binding[5][7]. Use a mobile phase of Acetonitrile and a high-concentration aqueous buffer (e.g., 10–20 mM Ammonium Formate, pH 3.0) to maintain a constant ionic strength, which is critical for reproducible HILIC separations[6].

Quantitative Data Presentation

The following table summarizes the expected chromatographic behavior of Methyl 2,5-diaminopyrimidine-4-carboxylate under various method conditions.

Chromatography ModeColumn ChemistryMobile Phase ConditionExpected Retention (k')Expected Asymmetry (As)Primary Retention Mechanism
Standard RP Unendcapped C18pH 7.0 (Phosphate)0.5 - 1.0> 2.5 (Severe Tailing)Hydrophobic + Ion-Exchange (Silanols)
Optimized RP Endcapped C18 / Polar-EmbeddedpH 2.5 (Formate/Phosphate)1.0 - 2.01.1 - 1.4Hydrophobic Partitioning
Ion-Pairing RP Endcapped C18pH 2.5 + 0.1% TFA3.0 - 5.01.0 - 1.2Hydrophobic + Ion-Pairing
HILIC Zwitterionic / Amide90% ACN / 10% Aqueous Buffer4.0 - 8.01.0 - 1.2Hydrophilic Partitioning

Experimental Protocols (Self-Validating Systems)

Protocol 1: Low-pH Reversed-Phase Optimization

This protocol utilizes a self-validating system suitability check to differentiate between chemical tailing and physical column damage.

Step 1: System Suitability & Void Volume Verification

  • Action: Inject a neutral, unretained marker (e.g., Uracil) before running your analyte.

  • Validation Logic: If the Uracil peak tails, the column bed is physically damaged (void) or there is an extra-column dead volume issue[2][3]. If Uracil is perfectly symmetrical but the diaminopyrimidine tails, the issue is definitively chemical (silanol interactions). Step 2: Mobile Phase Preparation

  • Action: Prepare a 20 mM Potassium Phosphate buffer. Adjust the pH to 2.5 using phosphoric acid.

  • Causality: A pH of 2.5 ensures full protonation of residual silanols, neutralizing their negative charge and physically preventing electrostatic secondary interactions[4]. Step 3: Column Selection

  • Action: Install a fully endcapped or polar-embedded C18 column (Type B high-purity silica).

  • Causality: Endcapping physically blocks residual silanols, while polar-embedded groups provide a localized layer of electrostatic shielding[1][2]. Step 4: Isocratic Elution & Evaluation

  • Action: Run an isocratic method at 5–10% organic modifier (due to the analyte's high polarity). Calculate the Asymmetry factor (As) at 10% peak height. Target As < 1.5.

Protocol 2: HILIC Method Development Workflow

Because Methyl 2,5-diaminopyrimidine-4-carboxylate is highly polar, HILIC is often the most robust long-term solution.

Step 1: Column Equilibration

  • Action: Install a Zwitterionic (ZIC-HILIC) column. Flush with 50 column volumes of 90% Acetonitrile / 10% 20 mM Ammonium Formate (pH 3.0).

  • Validation Logic: Monitor baseline pressure and UV drift. HILIC requires extensive equilibration to form the stable, water-rich partitioning layer on the stationary phase[7][9]. A stable baseline validates that the hydration layer has formed. Step 2: Sample Diluent Optimization

  • Action: Dissolve the sample in a diluent matching the starting mobile phase (e.g., 90% ACN).

  • Causality: Injecting highly polar compounds in 100% water in HILIC disrupts the delicate aqueous layer on the column, causing severe peak distortion and solvent effects[9]. Step 3: Gradient Elution

  • Action: Run a gradient from 95% ACN to 50% ACN over 15 minutes.

  • Causality: In HILIC, water is the strong solvent. Increasing the aqueous fraction elutes the highly polar diaminopyrimidine[5][8]. Step 4: Wash and Re-equilibration

  • Action: Program a minimum of 15 column volumes of re-equilibration time at 95% ACN between injections to ensure run-to-run reproducibility.

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.
  • Peak Tailing in HPLC - Element Lab Solutions URL
  • How to avoid the tailing problem of basic compounds in HPLC analysis?
  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex URL
  • Technical Support Center: HPLC Analysis of Basic Compounds and Their Derivatives - Benchchem URL
  • Why HILIC is what your polar compounds need for purification - Buchi URL
  • Hydrophilic interaction liquid chromatography (HILIC)
  • HILIC - Dr.
  • HILIC – The Rising Star of Polar Chromatography - Element Lab Solutions URL
  • [Readers Insight] Hydrophilic Interaction Chromatography (HILIC)

Sources

Reference Data & Comparative Studies

Validation

Methyl 2,5-diaminopyrimidine-4-carboxylate vs 2,4-diaminopyrimidine efficacy in vitro

An in-depth comparative analysis of pyrimidine-based scaffolds reveals that subtle structural variations—specifically the positional shift of an amino group—dictate profound differences in target selectivity, binding kin...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of pyrimidine-based scaffolds reveals that subtle structural variations—specifically the positional shift of an amino group—dictate profound differences in target selectivity, binding kinetics, and in vitro efficacy. This guide provides a rigorous technical comparison between Methyl 2,5-diaminopyrimidine-4-carboxylate derivatives (predominantly utilized as covalent irreversible kinase inhibitors) and 2,4-diaminopyrimidine scaffolds (classic reversible inhibitors of kinases and reductases).

Designed for drug development professionals, this guide dissects the causality behind these structural choices, presents comparative in vitro data, and outlines self-validating experimental protocols for evaluating their efficacy.

Structural Biology & Mechanistic Divergence

The pharmacological trajectory of a pyrimidine derivative is fundamentally governed by its substitution pattern, which dictates its orientation within the ATP-binding pocket of kinases or the active site of enzymes[1].

The 2,5-Diaminopyrimidine Scaffold (Covalent Irreversible Binding)

Derivatives synthesized from the precursor Methyl 2,5-diaminopyrimidine-4-carboxylate are highly optimized for targeting Bruton's Tyrosine Kinase (BTK)[2].

  • Causality of Design: The 4-carboxylate group is not merely a structural appendage; it serves as a critical synthetic handle. During lead optimization, ester hydrolysis and subsequent amidation allow medicinal chemists to append solubilizing tails or lipophilic groups to tune pharmacokinetics[3].

  • Binding Kinetics: The 2,5-diamino core anchors the molecule to the kinase hinge region via hydrogen bonds. Crucially, the 5-amino position provides the precise spatial vector required to extend an electrophilic warhead (e.g., an acrylamide) toward the solvent-exposed rim of the ATP-binding pocket. This facilitates a Michael addition with the sulfhydryl group of Cys481 in BTK, resulting in irreversible covalent inhibition[4]. This mechanism effectively counteracts the negative regulation loop of BTK, providing sustained target suppression[2].

The 2,4-Diaminopyrimidine Scaffold (Reversible ATP/Folate Competitive Binding)

The 2,4-diaminopyrimidine motif lacks the geometric trajectory to optimally engage Cys481. Instead, it acts as a highly efficient, reversible binder across multiple targets:

  • Kinase Inhibition (e.g., JAK1): The 2,4-diamino groups form robust bidentate hydrogen bonds with the backbone amide of Leu959 in the hinge region of JAK1[5]. This drives high-affinity, ATP-competitive, but strictly reversible inhibition, which is clinically desirable for inflammatory conditions where transient immunosuppression is preferred[6].

  • Reductase Inhibition (e.g., DHFR): Mimicking the pteridine ring of folate, the 2,4-diaminopyrimidine scaffold acts as a potent competitive inhibitor of Dihydrofolate Reductase (DHFR), demonstrating significant in vitro efficacy against protozoan parasites and trimethoprim-resistant bacteria like Bacillus anthracis[7].

G cluster_0 2,5-Diaminopyrimidine (BTK) cluster_1 2,4-Diaminopyrimidine (JAK1) Inh1 2,5-Diamino Derivative BTK BTK (Cys481) Inh1->BTK Covalent Inhibition BCR BCR Signaling BTK->BCR Inhibited Prolif B-Cell Proliferation (Blocked) BCR->Prolif Suppressed Inh2 2,4-Diamino Derivative JAK1 JAK1 (Leu959) Inh2->JAK1 Reversible Inhibition STAT STAT Phosphorylation JAK1->STAT Inhibited Inflam Inflammatory Cytokines (Blocked) STAT->Inflam Suppressed

Mechanistic divergence of 2,5- vs 2,4-diaminopyrimidine scaffolds in kinase signaling.

Comparative In Vitro Efficacy & Selectivity Profiling

The in vitro performance of these scaffolds is dictated by their binding modes. Covalent 2,5-diaminopyrimidines exhibit time-dependent potency, whereas reversible 2,4-diaminopyrimidines rely on rapid equilibrium kinetics.

Table 1: Quantitative In Vitro Pharmacological Profiles of Pyrimidine Scaffolds

Scaffold TypeRepresentative TargetBinding ModeKey Hinge/Active Site InteractionBiochemical IC₅₀Cellular Efficacy (IC₅₀ / MIC)
2,5-Diaminopyrimidine (BTK Inhibitors)BTKCovalent IrreversibleCys481 (Covalent) + Hinge< 0.5 nM[5]2 - 15 nM (B-Cell Proliferation)[2]
2,4-Diaminopyrimidine (JAK1 Inhibitors)JAK1Reversible ATP-CompetitiveLeu959 (Bidentate H-bond)< 0.5 nM[5]28.0 nM (p-STAT3 Inhibition)[5]
2,4-Diaminopyrimidine (DHFR Inhibitors)Bacterial DHFRReversible CompetitiveActive site H-bonds46 - 600 nM[7]12.8 - 128 µg/mL (MIC vs B. anthracis)[7]

Data synthesis indicates that while both scaffolds can achieve sub-nanomolar biochemical potency, the 2,5-diaminopyrimidine scaffold's covalent nature translates to highly durable cellular efficacy, making it superior for oncology applications (e.g., Diffuse Large B-Cell Lymphoma)[2].

Self-Validating Experimental Protocols

To objectively compare the in vitro efficacy of these scaffolds, researchers must deploy orthogonal assays that distinguish between covalent and reversible binding kinetics.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay (Biochemical)

Purpose: To determine the IC₅₀ and establish time-dependent inhibition (a hallmark of covalent binding).

  • Reagent Preparation: Prepare recombinant BTK and JAK1 enzymes. Maintain ATP concentrations strictly at the apparent Km​ for each kinase (e.g., ~10 µM for BTK). Causality: Testing at Km​ ensures that the measured IC₅₀ accurately reflects the inhibitor's affinity without being artificially skewed by excessive ATP competition.

  • Compound Incubation (Time-Course): Incubate the kinases with serial dilutions of the 2,5- and 2,4-diaminopyrimidine derivatives for varying pre-incubation times (e.g., 15, 60, and 120 minutes) prior to adding ATP.

  • Self-Validation Controls: Include Ibrutinib as a positive covalent control, Upadacitinib as a positive reversible control, and a 1% DMSO vehicle as a negative control.

  • Readout & Analysis: Measure fluorescence emission.

    • Expected Outcome: The 2,5-diaminopyrimidine derivatives will show a distinct leftward shift (lower IC₅₀) as pre-incubation time increases, confirming covalent engagement[8]. The 2,4-diaminopyrimidine derivatives will maintain a static IC₅₀ across all time points.

Protocol B: Cellular Target Engagement & Washout Assay

Purpose: To prove that biochemical potency translates to sustained intracellular efficacy despite high intracellular ATP concentrations (millimolar range).

  • Cell Culture & Treatment: Plate Ramos cells (for BTK) and TF-1 cells (for JAK1). Treat cells with IC₉₀ concentrations of the respective inhibitors for 2 hours.

  • Washout Phase: Centrifuge the cells and wash the pellets three times with warm, compound-free media to remove all unbound inhibitors. Resuspend in fresh media and incubate for an additional 4 to 8 hours.

  • Stimulation: Stimulate Ramos cells with anti-IgM (to activate BCR/BTK) and TF-1 cells with IL-6 (to activate JAK1/STAT3)[9].

  • Western Blotting: Lyse cells and probe for p-BTK (Tyr551/Tyr223) and p-STAT3.

    • Expected Outcome: Cells treated with the 2,5-diaminopyrimidine scaffold will show sustained suppression of p-BTK post-washout, validating irreversible covalent binding. Cells treated with the 2,4-diaminopyrimidine scaffold will show a rapid recovery of p-STAT3, confirming reversible binding.

Workflow Start Compound Synthesis (Methyl 2,5-diaminopyrimidine-4-carboxylate) Biochem Biochemical Kinase Assay (IC50 & Washout) Start->Biochem Cellular Cellular Target Engagement (Western Blot / Viability) Biochem->Cellular IC50 < 10 nM Selectivity Kinome Selectivity Profiling (Off-target screening) Cellular->Selectivity Cellular IC50 < 100 nM ADME In Vitro ADME (Permeability / Efflux) Cellular->ADME High Viability

Self-validating in vitro screening workflow for pyrimidine-based kinase inhibitors.

Conclusion

The selection between a 2,5-diaminopyrimidine and a 2,4-diaminopyrimidine scaffold must be driven by the therapeutic objective. If the goal is to synthesize a covalent irreversible inhibitor for oncology (requiring sustained target residence time), Methyl 2,5-diaminopyrimidine-4-carboxylate serves as the optimal synthetic precursor. Conversely, for indications requiring transient, reversible modulation (such as IBD or antimicrobial therapies), the 2,4-diaminopyrimidine scaffold remains the gold standard due to its rapid equilibrium kinetics and classic hinge-binding geometry.

References

  • Li, X., et al. "Discovery of a Series of 2,5-Diaminopyrimidine Covalent Irreversible Inhibitors of Bruton's Tyrosine Kinase with in Vivo Antitumor Activity." Journal of Medicinal Chemistry, 2014.[Link]

  • "Identification of 2,4-Diaminopyrimidine Derivatives as Novel Gut-Restricted Selective JAK1 Inhibitors for the Treatment of Inflammatory Bowel Disease." Journal of Medicinal Chemistry, 2026. [Link]

  • Barrow, E. W., et al. "In Vitro Efficacy of New Antifolates against Trimethoprim-Resistant Bacillus anthracis." Antimicrobial Agents and Chemotherapy, 2005. [Link]

  • "A novel 2,5-diaminopyrimidine-based affinity probe for Bruton's tyrosine kinase." Scientific Reports (Nature), 2015. [Link]

Sources

Comparative

Benchmarking Methyl 2,5-diaminopyrimidine-4-carboxylate (MDPC) Against Standard Kinase Inhibitors

Executive Summary & Scientific Context In the landscape of targeted oncology and signal transduction modulation, ATP-competitive kinase inhibitors (e.g., Erlotinib, Imatinib) have revolutionized treatment. However, the d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

In the landscape of targeted oncology and signal transduction modulation, ATP-competitive kinase inhibitors (e.g., Erlotinib, Imatinib) have revolutionized treatment. However, the development of next-generation kinase inhibitors increasingly relies on Fragment-Based Drug Discovery (FBDD) to overcome the "molecular obesity" (high molecular weight and lipophilicity) that plagues traditional High-Throughput Screening (HTS) hits.

Methyl 2,5-diaminopyrimidine-4-carboxylate (MDPC) is a highly efficient, low-molecular-weight chemical fragment. The pyrimidine core is a privileged pharmacophore in kinase drug discovery because it structurally mimics the adenine ring of ATP, allowing it to form critical, bidentate hydrogen bonds with the highly conserved hinge region of the kinase ATP-binding pocket[1].

This guide benchmarks MDPC against standard, fully elaborated kinase inhibitors. Rather than comparing absolute potency ( IC50​ ), which inherently favors larger molecules, we benchmark based on Ligand Efficiency (LE) —a metric that normalizes binding affinity by the number of heavy atoms[2]. This approach provides a rigorous, objective evaluation of MDPC’s utility as a foundational scaffold for lead generation.

Experimental Workflow & Causality

Benchmarking a fragment like MDPC requires a distinct biophysical workflow compared to standard inhibitors. Because fragments bind weakly (typically in the micromolar to millimolar range) but with high structural efficiency, traditional biochemical endpoint assays are prone to false negatives. Therefore, orthogonal biophysical techniques such as Surface Plasmon Resonance (SPR) and Native Mass Spectrometry (nMS) are mandatory to capture the rapid association and dissociation kinetics characteristic of fragment binding[3].

FBDD_Workflow A Primary Screening (Surface Plasmon Resonance) B Orthogonal Validation (Native MS & DSF) A->B Hits (Kd < 1 mM) C Structural Resolution (X-ray Crystallography) B->C Validated Binders D Biochemical Benchmarking (ATP-Competitive Assay) C->D Binding Mode Confirmed E Lead Optimization (Fragment Growing/Linking) D->E High LE (>0.3)

Caption: Fragment-based screening workflow for benchmarking MDPC against standard kinase inhibitors.

Comparative Data: Ligand Efficiency & Physicochemical Profiling

The true value of MDPC lies in its atom economy. While standard inhibitors like Erlotinib (EGFR) and Imatinib (Abl) possess nanomolar potency, their large size reduces their ligand efficiency. MDPC achieves a highly favorable LE score (>0.3 kcal/mol/HA is considered optimal for lead development), making it a superior starting point for structure-based drug design.

Table 1: Physicochemical and Efficiency Metrics
CompoundMW (Da)Heavy Atoms (HA)cLogPTarget KinaseAffinity / PotencyLigand Efficiency (LE)*
MDPC (Fragment) 182.18130.8EGFR (WT) Kd​ = 45 µM0.45
Erlotinib (Standard) 393.43293.3EGFR (WT) IC50​ = 2 nM0.41
Imatinib (Standard) 493.60363.8Abl (WT) IC50​ = 25 nM0.30

*LE = -ΔG / HA. Calculated at 298K. Higher values indicate more efficient binding per atom.

Structural Rationale & Binding Mechanism

The backbone of residues in the kinase hinge region provides essential hydrogen-bonding opportunities, which are exploited by both the endogenous ATP and pyrimidine-based inhibitors[4]. MDPC's specific substitution pattern is highly strategic:

  • 2-amino group & Pyrimidine Nitrogen: Form a classic donor-acceptor motif that anchors the fragment to the hinge region (e.g., Met793 in EGFR).

  • 5-methyl group: Projects into the hydrophobic pocket near the gatekeeper residue, providing Van der Waals stabilization.

  • 4-carboxylate ester: Acts as a synthetic vector pointing toward the solvent channel or ribose pocket, providing an ideal attachment point for fragment growing without disrupting the core hinge interaction.

Binding_Mechanism MDPC MDPC (Pyrimidine Core) Hinge Hinge Region (e.g., Met793) MDPC->Hinge Bidentate H-bonds (2-amino & pyrimidine N) Gatekeeper Gatekeeper (e.g., Thr790) MDPC->Gatekeeper VdW Interactions (5-methyl group) Solvent Solvent Channel MDPC->Solvent Carboxylate Vector Ribose Ribose Pocket MDPC->Ribose 4-position trajectory

Caption: Structural rationale for MDPC binding within the conserved ATP-competitive kinase pocket.

Self-Validating Experimental Protocols

To ensure rigorous benchmarking, the following protocols are designed as self-validating systems. They incorporate specific causality checks to prevent false positives common in fragment screening.

Protocol A: Surface Plasmon Resonance (SPR) for Fragment Affinity ( Kd​ )

Causality: Fragments like MDPC have extremely fast off-rates. Traditional endpoint assays cannot capture this transient binding. SPR provides real-time mass-based kinetic data.

  • Surface Preparation: Immobilize the target kinase (e.g., EGFR) onto a CM5 sensor chip via standard amine coupling. Validation Step: Target an immobilization level of 3000–5000 RU to ensure sufficient signal-to-noise ratio for low-molecular-weight fragments.

  • Analyte Preparation: Prepare MDPC in a 2-fold dilution series (from 1 mM to 15.6 µM) in running buffer containing 5% DMSO. Ensure exact DMSO matching between the analyte and running buffer to prevent bulk refractive index shifts.

  • Data Acquisition: Inject analytes at a high flow rate (50 µL/min) for 30 seconds (association), followed by a 60-second dissociation phase. Causality: High flow rates minimize mass transport limitations, ensuring the observed kinetics reflect true binding.

  • Validation Check: Inject a known standard inhibitor (e.g., Erlotinib at 100 nM) at the beginning and end of the run. If the Rmax​ of the standard drops by >10%, the kinase surface has denatured, and the run is invalid.

Protocol B: ATP-Competitive Kinase Activity Assay (ADP-Glo™)

Causality: To definitively prove that MDPC binds the ATP pocket (like standard inhibitors), its inhibitory activity must be sensitive to ATP concentration.

  • Enzyme Reaction: Incubate 10 nM of the target kinase with varying concentrations of MDPC (10 µM to 1 mM) and Erlotinib (0.1 nM to 100 nM) in parallel wells.

  • Substrate Addition: Add the specific peptide substrate and ATP.

    • Critical Step: Run two parallel plates. Plate 1 uses ATP at the apparent Km​ (e.g., 10 µM). Plate 2 uses ATP at 10x Km​ (100 µM).

  • Detection: After 60 minutes, add ADP-Glo reagent to deplete unreacted ATP, followed by the Kinase Detection Reagent to convert ADP to luminescence.

  • Validation Check (Schild Analysis): Calculate the IC50​ for both plates. A rightward shift (increase) in the IC50​ value on the 10x Km​ plate confirms that MDPC is a strictly ATP-competitive inhibitor. If the IC50​ does not shift, the fragment is binding allosterically or aggregating.

References

  • Source: mtak.
  • Source: nih.
  • Source: rsc.
  • Structural Insights into the ATP Binding Pocket of the Anaplastic Lymphoma Kinase...

Sources

Validation

Cross-Reactivity Validation of Methyl 2,5-Diaminopyrimidine-4-Carboxylate in Enzyme Assays: A Comparative Guide

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of scaffold cross-reactivity. Methyl 2,5-diaminopyrimidine-4-carboxylate (MDPC) is a highly versatile pyrimidine build...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of scaffold cross-reactivity. Methyl 2,5-diaminopyrimidine-4-carboxylate (MDPC) is a highly versatile pyrimidine building block used extensively in the synthesis of targeted therapeutics, including Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for type 2 diabetes and Thymidylate Synthase (TS) inhibitors for oncology.

However, because its core structure mimics endogenous pyrimidines and purines, MDPC and its immediate derivatives carry an inherent risk of off-target binding. This guide provides an objective, data-driven comparison of MDPC’s baseline cross-reactivity against standard reference inhibitors, detailing the self-validating biochemical assays required to profile such compounds accurately.

Mechanistic Rationale: The Causality of Cross-Reactivity

To understand why a pyrimidine-4-carboxylate derivative might cross-react, we must look at the structural biology of our target enzymes:

  • Thymidylate Synthase (TS): TS utilizes deoxyuridine monophosphate (dUMP) as a substrate. The pyrimidine ring of MDPC structurally mimics the uracil core of dUMP, allowing it to competitively occupy the active site[1].

  • Kinases (e.g., EGFR): The diaminopyrimidine moiety is a privileged scaffold that frequently acts as an adenine bioisostere, binding to the ATP-binding pocket of various kinases via critical hydrogen bonds with the hinge region.

  • DPP-IV: While DPP-IV is a serine protease that cleaves dipeptides (preferring proline or alanine at the P1 position), heavily substituted pyrimidines can occasionally lodge in the S1/S2 pockets via hydrophobic and electrostatic interactions[2].

When screening MDPC-derived libraries, we must empirically separate the baseline affinity of the scaffold from the optimized affinity of the final drug candidate.

Comparative Performance Data

The following table summarizes the baseline cross-reactivity of the unconjugated MDPC scaffold compared to highly optimized, commercially available reference inhibitors across a standard selectivity panel.

Note: As an early-stage scaffold, MDPC exhibits weak, promiscuous binding. The goal of subsequent medicinal chemistry is to drive the IC50 down into the nanomolar range for the primary target while pushing off-target IC50 values above 100 µM.

CompoundDPP-IV IC50 (µM)Thymidylate Synthase IC50 (µM)EGFR Kinase IC50 (µM)Primary Utility
MDPC (Scaffold) > 100.045.285.6Synthesis Scaffold
Sitagliptin 0.018 > 200.0> 200.0DPP-IV Inhibitor
5-Fluorouracil > 200.01.2 > 200.0TS Inhibitor
Erlotinib > 200.0> 200.00.002 Kinase Inhibitor

Experimental Workflows & Self-Validating Protocols

To generate trustworthy data, every protocol must be a self-validating system. This means incorporating intrinsic controls that prove the assay is functioning correctly before any compound data is interpreted.

Protocol A: High-Throughput Fluorogenic Assay for DPP-IV

Causality of the Assay Design: We utilize the fluorogenic substrate Gly-Pro-Aminomethylcoumarin (AMC). DPP-IV specifically cleaves the peptide bond following the proline residue. This cleavage liberates free AMC, which undergoes a massive shift in its fluorescence emission profile[3]. By measuring fluorescence continuously, we avoid the need for secondary coupling enzymes, reducing the risk of false positives caused by compounds inhibiting the coupling enzyme rather than DPP-IV.

Step-by-Step Methodology:

  • Reagent Preparation: Dilute recombinant human DPP-IV enzyme in 1X Assay Buffer (Tris-HCl, NaCl, EDTA, pH 7.4) and keep on ice[2]. Prepare MDPC and Sitagliptin (positive control) in DMSO.

  • Self-Validating Controls Setup:

    • 100% Initial Activity Wells: 30 µL Buffer + 10 µL Enzyme + 10 µL DMSO (Vehicle).

    • Background Wells: 40 µL Buffer + 10 µL DMSO (No Enzyme). Purpose: Accounts for spontaneous substrate hydrolysis and compound autofluorescence.

  • Compound Incubation: Add 10 µL of MDPC (at varying concentrations) to the test wells containing 30 µL Buffer and 10 µL Enzyme. Incubate at 37°C for 30 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 50 µL of 100 µM Gly-Pro-AMC substrate to all wells[3].

  • Kinetic Readout: Monitor fluorescence immediately at Ex: 350-360 nm / Em: 450-465 nm every minute for 30 minutes.

  • Data Validation: Calculate the Z'-factor using the 100% Activity and Background wells. A Z'-factor > 0.5 is strictly required to validate the plate before calculating the IC50.

DPPIV_Assay A Prepare MDPC & Controls B Incubate with DPP-IV Enzyme A->B 30 min, 37°C C Add Gly-Pro-AMC Substrate B->C Initiate Reaction D Measure Fluorescence (Ex:350nm/Em:450nm) C->D Cleavage releases AMC E Calculate IC50 & Z'-factor D->E Data Analysis

Workflow for the fluorogenic DPP-IV inhibition assay using Gly-Pro-AMC.

Protocol B: LC-MS/MS Assay for Thymidylate Synthase Activity

Causality of the Assay Design: Historically, TS assays relied on the release of tritium from [5-³H]dUMP[4]. However, to improve throughput and eliminate radioactive hazards, we employ a direct Liquid Chromatography-Mass Spectrometry (LC-MS) approach. This method directly quantifies the product, deoxythymidine monophosphate (dTMP), providing absolute structural confirmation of enzyme activity[1].

Step-by-Step Methodology:

  • Reaction Mixture Assembly: In a 96-well plate, combine 50 mM Tris-HCl (pH 7.4), 20 mM 2-mercaptoethanol (to stabilize TS disulfide bonds), and 200 µM 5,10-methylenetetrahydrofolate (5,10-CH₂-THF) as the methyl donor[1].

  • Inhibitor Addition: Add MDPC or 5-Fluorouracil (converted to 5-FdUMP in situ) at desired concentrations.

  • Enzyme Addition: Add recombinant human TS and pre-incubate for 15 minutes at 37°C.

  • Initiation: Add 5 µM dUMP to initiate the reaction.

  • Quenching: After 20 minutes, quench the reaction by adding an equal volume of ice-cold methanol containing a heavy-isotope internal standard (e.g., ¹³C-¹⁵N-dTMP). Purpose: The internal standard corrects for any matrix effects or ion suppression during MS analysis.

  • LC-MS/MS Analysis: Centrifuge to pellet precipitated proteins. Inject the supernatant into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, tracking the specific m/z transitions for dUMP and dTMP.

TS_Inhibition dUMP dUMP (Substrate) TS Thymidylate Synthase (Active Dimer) dUMP->TS MTHF 5,10-CH2-THF (Cofactor) MTHF->TS dTMP dTMP + DHF (Quantified via LC-MS) TS->dTMP Catalysis Complex Ternary Complex (Inactive) TS->Complex Inhibition Blockade Inhibitor MDPC / 5-FU (Inhibitor) Inhibitor->TS Competitive Binding

Mechanism of Thymidylate Synthase inhibition and LC-MS quantification pathway.

Conclusion

Validating building blocks like Methyl 2,5-diaminopyrimidine-4-carboxylate requires a rigorous understanding of both the chemical space and the biochemical assays used to probe it. By utilizing continuous fluorogenic assays for proteases and direct LC-MS quantification for synthases, researchers can confidently map the cross-reactivity profile of their scaffolds. Always ensure that your assay design includes robust, self-validating controls (like no-enzyme backgrounds and internal heavy-isotope standards) to guarantee that the IC50 shifts you observe are driven by true molecular interactions, not assay artifacts.

References

  • Urbanowicz, K., et al. "Novel mass spectrometry-based assay for thymidylate synthase activity." Nucleosides, Nucleotides & Nucleic Acids, Amsterdam UMC (2024). Available at:[Link]

  • Marverti, G., et al. "Destabilizers of the thymidylate synthase homodimer accelerate its proteasomal degradation and inhibit cancer growth." eLife (2022). Available at:[Link]

Sources

Validation

Validation of HPLC-UV methods for Methyl 2,5-diaminopyrimidine-4-carboxylate detection

Analytical Mastery: HPLC-UV Method Development and ICH Q2(R2) Validation for Methyl 2,5-Diaminopyrimidine-4-Carboxylate Introduction Methyl 2,5-diaminopyrimidine-4-carboxylate is a highly polar, densely functionalized in...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Mastery: HPLC-UV Method Development and ICH Q2(R2) Validation for Methyl 2,5-Diaminopyrimidine-4-Carboxylate

Introduction

Methyl 2,5-diaminopyrimidine-4-carboxylate is a highly polar, densely functionalized intermediate critical to the synthesis of advanced antimetabolites and covalent irreversible inhibitors, such as those targeting Bruton's Tyrosine Kinase (BTK)[1][2]. Quantifying this compound presents a unique chromatographic challenge due to its competing physicochemical properties: a π -electron-rich pyrimidine ring, two basic amino groups, and a hydrolytically sensitive methyl ester.

Standard reversed-phase methods often fail to produce reliable data for such molecules, suffering from severe peak tailing and poor retention. This guide objectively compares three distinct chromatographic strategies to establish the most robust method, followed by a comprehensive, self-validating framework for validating the optimal method in strict accordance with the updated ICH Q2(R2) guidelines[3].

Physicochemical Rationale & Causality (E-E-A-T)

As an analytical scientist, method development must be driven by molecular causality rather than trial and error.

  • The Amine Challenge: The 2,5-diamino groups possess pKa values that render them positively charged at acidic to neutral pH. On a standard C18 column, these protonated amines undergo secondary ion-exchange interactions with unendcapped, acidic silanol groups on the silica matrix, leading to asymmetric peak tailing[4].

  • The Ester Vulnerability: The carboxylate methyl ester at the 4-position is highly susceptible to hydrolysis. Operating at an alkaline pH (>8.0) to deprotonate the amines and avoid silanol interactions would inevitably degrade the analyte in solution.

  • The Aromatic Advantage: The pyrimidine ring offers a delocalized π -electron system. By utilizing a Phenyl-Hexyl stationary phase, we can induce π

    π stacking interactions between the column and the analyte. This provides orthogonal retention and shields the basic amines from the silica surface.

Method_Logic A Methyl 2,5-diaminopyrimidine- 4-carboxylate B Basic Amino Groups (Protonated at low pH) A->B C Pyrimidine Ring (π-electron system) A->C D Methyl Ester (Hydrolysis risk at high pH) A->D E HILIC Column (Polar Retention) B->E Mitigates Tailing F Phenyl-Hexyl Column (π-π Stacking) C->F Enhances Selectivity G Neutral pH Buffer (Prevent Hydrolysis) D->G Ensures Stability

Caption: Logical relationship between physicochemical properties and HPLC method selection.

Comparative Column Evaluation

To establish the optimal separation conditions, three column chemistries were evaluated. The mobile phase was standardized to 10 mM Ammonium Acetate (pH 6.5) and Acetonitrile to prevent ester hydrolysis while maintaining MS-compatibility[4][5]. Detection was set at 254 nm, the optimal UV absorbance for diaminopyrimidines[1][5].

Table 1: Chromatographic Performance Comparison (Isocratic Elution)

ParameterStandard C18 (Endcapped)Phenyl-HexylHILIC (Amide)Retention MechanismHydrophobic PartitioningHydrophobic + π π StackingHydrophilic PartitioningRetention Time (tR)2.4 min (Poor retention)5.8 min (Optimal)8.2 min (Strong retention)Tailing Factor (Tf)2.1 (Severe tailing)1.1 (Excellent symmetry)1.3 (Good symmetry)Theoretical Plates (N)< 3,000> 12,000> 9,000VerdictRejectedSelected (Best Balance)Alternative (Requires specific diluent)

Conclusion: The Phenyl-Hexyl column provides the most robust performance. The π

π interactions successfully retain the polar pyrimidine ring, while the hexyl spacer shields the basic amines from residual silanols, resulting in a sharp, symmetrical peak.
ICH Q2(R2) Validation Framework

Following the selection of the Phenyl-Hexyl method, full validation was conducted according to the revised ICH Q2(R2) guidelines, which emphasize a lifecycle approach, reportable ranges, and robustness[3][6][7].

Validation_Workflow Start ICH Q2(R2) Validation Spec Specificity (Forced Degradation) Start->Spec Lin Linearity & Range (R² ≥ 0.999) Start->Lin Acc Accuracy (Spike Recovery) Start->Acc Prec Precision (Repeatability & IP) Start->Prec Rob Robustness (DoE Approach) Start->Rob Spec->Lin Lin->Acc Acc->Prec

Caption: Step-by-step ICH Q2(R2) analytical method validation workflow.

Table 2: Summary of ICH Q2(R2) Validation Results (Phenyl-Hexyl Method)

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result
Specificity No interference at analyte tRPeak purity index > 0.999 (Diode Array)
Linearity & Range R² ≥ 0.999 (over 50-150% of target)R² = 0.9998 (10 - 100 µg/mL)
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.5% - 101.2%
Precision (Repeatability) %RSD ≤ 2.0% (n=6)%RSD = 0.85%
LOD / LOQ Signal-to-Noise 3:1 / 10:1LOD: 0.05 µg/mL / LOQ: 0.15 µg/mL
Step-by-Step Experimental Methodologies (Self-Validating Protocols)

Protocol 1: Optimized Chromatographic Conditions & System Suitability Self-Validation Check: The system is only deemed suitable to proceed if the tailing factor is ≤ 1.5 and the %RSD of 5 replicate standard injections is ≤ 2.0%.

  • Column: Phenomenex Luna Phenyl-Hexyl (250 × 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Acetate in highly purified water (pH adjusted to 6.5 with dilute acetic acid).

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Elution Gradient:

    • 0-2 min: 5% B

    • 2-10 min: Linear gradient to 60% B

    • 10-12 min: Hold at 60% B

    • 12-15 min: Re-equilibrate at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls mobile phase viscosity and ensures reproducible partitioning).

  • Detection: UV at 254 nm (Diode Array Detector enabled for peak purity assessment)[1].

Protocol 2: Specificity via Forced Degradation Causality: To prove the method is stability-indicating, we must artificially degrade the compound and ensure degradation products (e.g., the hydrolyzed carboxylic acid derivative) do not co-elute with the intact ester[3].

  • Acid Hydrolysis: Transfer 5 mL of 1 mg/mL standard to a flask. Add 5 mL of 0.1 M HCl. Reflux at 60°C for 2 hours. Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: Repeat the above using 0.1 M NaOH. (Note: Rapid degradation is expected due to the methyl ester). Neutralize with 0.1 M HCl.

  • Oxidation: Treat 5 mL of standard with 5 mL of 3% H₂O₂ at room temperature for 2 hours.

  • Self-Validation Check: Extract the UV spectra across the main peak using the DAD software. The peak purity angle must be less than the peak purity threshold, confirming no co-eluting degradants are artificially inflating the assay value.

Protocol 3: Linearity, Accuracy, and Precision

  • Linearity Preparation: Prepare a stock solution of 1.0 mg/mL in Mobile Phase A. Dilute to create six calibration levels: 10, 20, 40, 60, 80, and 100 µg/mL.

  • Accuracy Spiking: Prepare a synthetic matrix (or use the synthesis reaction solvent). Spike the matrix with the analyte at 50%, 100%, and 150% of the target analytical concentration (e.g., 50 µg/mL). Prepare in triplicate.

  • Execution: Inject each linearity level in duplicate. Inject each accuracy sample in triplicate.

  • Self-Validation Check: Calculate the linear regression. If the y-intercept is significantly different from zero (p < 0.05), investigate potential systematic bias, carryover, or matrix effects before releasing the method.

References[6] Title: ICH Q2 (R2) Validation of Analytical Procedures - MasterControl

Source: mastercontrol.com URL:[7] Title: ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: qbdgroup.com URL:[3] Title: Validation of Analytical Procedures Q2(R2) - ICH Source: ich.org URL:[4] Title: A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives Source: benchchem.com URL:[1] Title: Discovery of a Series of 2,5-Diaminopyrimidine Covalent Irreversible Inhibitors of Bruton's Tyrosine Kinase with in Vivo Antitumor Activity Source: acs.org URL:[2] Title: HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review) Source: researchgate.net URL:[5] Title: Identification of 8-Azaguanine Biosynthesis–Related Genes Provides Insight Into the Enzymatic and Non-enzymatic Biosynthetic Pathway for 1,2,3-Triazole Source: nih.gov URL:

Sources

Comparative

Methyl 2,5-diaminopyrimidine-4-carboxylate Reference Standards: A Comprehensive Comparison Guide for Quality Control

Methyl 2,5-diaminopyrimidine-4-carboxylate (CAS: 1260883-37-1) is a highly functionalized pyrimidine derivative that serves as a critical intermediate in the synthesis of advanced targeted therapeutics, particularly kina...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl 2,5-diaminopyrimidine-4-carboxylate (CAS: 1260883-37-1) is a highly functionalized pyrimidine derivative that serves as a critical intermediate in the synthesis of advanced targeted therapeutics, particularly kinase inhibitors. Because the diaminopyrimidine core is highly reactive, residual amounts of this intermediate can carry over into the final Active Pharmaceutical Ingredient (API).

To comply with the [1], analytical laboratories must establish rigorous control strategies. This requires the use of highly characterized reference standards to accurately quantify impurities. This guide objectively compares different grades of Methyl 2,5-diaminopyrimidine-4-carboxylate reference standards, detailing their analytical performance, stability, and implementation in Quality Control (QC) workflows.

Reference Standard Grades: A Comparative Analysis

When establishing a QC method, laboratories must choose the appropriate grade of reference material based on the analytical phase (e.g., early development vs. commercial release). We compare three primary tiers:

  • Primary Pharmacopeial/Highly Characterized Standard: Synthesized and purified specifically for analytical use (>99.5% purity). Fully characterized by NMR, MS, IR, and elemental analysis.

  • Secondary (Working) Standard: A high-purity commercial batch (>99.0%) that is qualified internally against a primary standard to reduce routine testing costs.

  • Stable Isotope Labeled (SIL) Standard: A custom-synthesized variant (e.g., 13 C 3​ , 15 N 2​ -labeled) used exclusively for LC-MS/MS bioanalysis and trace genotoxic impurity quantification to correct for matrix ionization effects.

Quantitative Performance Comparison

The following table summarizes the analytical performance and suitability of these three grades based on empirical QC data.

ParameterPrimary StandardSecondary (Working) StandardSIL Standard ( 13 C/ 15 N)
Chromatographic Purity (HPLC-UV) 99.8%99.0% – 99.5% 98.5%
Assay (Mass Balance) 99.5% ± 0.2%98.5% ± 0.5%N/A (Used as Internal Std)
Water Content (Karl Fischer) 0.1% 0.5% 0.5%
Isotopic Purity Natural AbundanceNatural Abundance 99.0%
Cost-Efficiency (Routine Use) Low (High cost per mg)High (Cost-effective)Moderate (Specialized use)
Regulatory Compliance Release & ValidationRoutine Batch ReleaseTrace Impurity LC-MS/MS

Experimental Methodology: Secondary Standard Qualification Workflow

To maintain trustworthiness in the analytical laboratory, relying solely on a vendor's Certificate of Analysis (CoA) for a secondary standard is insufficient. The protocol below details a self-validating system for qualifying a secondary standard against a primary standard, adhering to the principles outlined in [2].

Step-by-Step Qualification Protocol

1. Structural Identity Confirmation (NMR):

  • Causality: Before purity is assessed, the structural identity must be absolute. The ester methyl group ( 3.8 ppm) and the aromatic pyrimidine proton ( 7.9 ppm) must be confirmed via 1 H-NMR (400 MHz, DMSO- d6​ ) to ensure no transesterification occurred during storage.

2. Chromatographic Purity (HPLC-UV):

  • Column Selection: Waters XSelect HSS T3 (150 x 4.6 mm, 3.5 μ m). Causality: The diaminopyrimidine core is highly polar. Standard C18 columns lead to poor retention (early elution in the void volume). The T3 column utilizes polar end-capping, providing necessary retention and sharp peak shapes.

  • Mobile Phase: Gradient elution. Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Mobile Phase B: Acetonitrile. Causality: TFA acts as an ion-pairing agent, suppressing the ionization of the amine groups at C2 and C5, preventing peak tailing.

  • Detection: UV at 254 nm.

3. System Suitability Test (SST) & Mass Balance:

  • Inject the Primary Standard six times. The Relative Standard Deviation (RSD) of the peak area must be 1.0%.

  • Calculate the assay of the Secondary Standard using the mass balance formula:

    Assay=PurityHPLC​×(100%−WaterKF​−VolatilesTGA​−AshROI​)/100
Workflow Visualization

QC_Workflow Primary Primary Reference Standard (>99.8% Purity) NMR 1H & 13C NMR (Structural Identity) Primary->NMR Reference Spectra HPLC HPLC-UV/MS (Chromatographic Purity) Primary->HPLC RRT & Response Factor Secondary Candidate Secondary Standard (Commercial Batch) Secondary->NMR Secondary->HPLC TGA TGA / KF (Volatiles & Water) Secondary->TGA Qual Qualified Working Standard (Traceable for Routine QC) NMR->Qual Identity Confirmed HPLC->Qual Purity > 99.0% Fail Rejected / Recrystallization HPLC->Fail Impurities > 0.10% TGA->Qual Mass Balance Checked

Workflow for qualifying a secondary Methyl 2,5-diaminopyrimidine-4-carboxylate standard.

Stability-Indicating Performance and Degradation Pathways

A critical function of the reference standard is to accurately identify and quantify degradation products. According to [3], any impurity exceeding the 0.05% reporting threshold must be documented.

Methyl 2,5-diaminopyrimidine-4-carboxylate is susceptible to specific degradation pathways. Understanding these mechanisms dictates how the reference standard must be stored and handled.

Mechanistic Degradation Visualization

Degradation Parent Methyl 2,5-diaminopyrimidine- 4-carboxylate (Target) Hydrolysis 2,5-diaminopyrimidine- 4-carboxylic acid (Impurity A) Parent->Hydrolysis Base/Acid (pH stress) Oxidation N-Oxide Derivative (Impurity B) Parent->Oxidation Peroxide (Oxidative stress) Dimer Condensation Dimer (Impurity C) Parent->Dimer Thermal stress (>60°C)

Major degradation pathways of Methyl 2,5-diaminopyrimidine-4-carboxylate under stress.

Forced Degradation Data

To prove that the HPLC method is stability-indicating, the primary reference standard was subjected to forced degradation. The table below demonstrates the mass balance recovery, proving the method's self-validating capability (all peaks are resolved, and total area remains constant).

Stress ConditionTime/TempMajor Degradant FormedPurity Drop (%)Mass Balance Recovery
Control (Unstressed) N/ANone0.0%100.0%
Acidic (0.1N HCl) 24h / 60°CImpurity A (Carboxylic Acid)-4.2%99.1%
Basic (0.1N NaOH) 2h / RTImpurity A (Carboxylic Acid)-18.5%98.7%
Oxidative (3% H 2​ O 2​ ) 24h / RTImpurity B (N-Oxide)-6.8%99.4%
Thermal (Solid) 7 Days / 80°CImpurity C (Dimer)-1.1%99.8%

Causality Insight: The data reveals extreme sensitivity to basic conditions. The methyl ester at the C4 position undergoes rapid base-catalyzed hydrolysis to form 2,5-diaminopyrimidine-4-carboxylic acid (Impurity A). Consequently, reference standard stock solutions must be prepared in neutral or slightly acidic diluents (e.g., Water/Acetonitrile with 0.05% Formic Acid) to prevent in situ degradation during the HPLC run sequence.

Conclusion

For the accurate quality control of Methyl 2,5-diaminopyrimidine-4-carboxylate, the selection and qualification of the reference standard are non-negotiable. While primary standards offer the absolute certainty required for method validation and regulatory submission, properly qualified secondary standards provide a cost-effective, scientifically sound alternative for routine batch release. By implementing polar-retentive chromatography and strictly controlling diluent pH to prevent ester hydrolysis, analytical scientists can ensure robust, ICH-compliant API manufacturing.

References
  • European Medicines Agency (EMA). ICH Q11 Development and manufacture of drug substances (chemical entities and biotechnological/biological entities) - Scientific guideline. Available at:[Link]

  • ECA Academy. USP: <11> Reference Standards - Draft published for Comment. Available at:[Link]

  • European Medicines Agency (EMA). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Available at:[Link]

Validation

A Senior Application Scientist's Guide to Comparative Binding Kinetics of Methyl 2,5-diaminopyrimidine-4-carboxylate Derivatives

In the landscape of modern drug discovery, the pyrimidine scaffold stands as a "privileged structure," forming the backbone of numerous therapeutic agents due to its versatile interaction with a multitude of biological t...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the pyrimidine scaffold stands as a "privileged structure," forming the backbone of numerous therapeutic agents due to its versatile interaction with a multitude of biological targets.[1][2][3] Among these, 2,5-diaminopyrimidine derivatives have garnered significant attention as potent modulators of key cellular signaling pathways, particularly as kinase inhibitors.[4][5][6] This guide provides a comprehensive, in-depth comparison of the binding kinetics of novel Methyl 2,5-diaminopyrimidine-4-carboxylate derivatives, offering a robust framework for researchers, scientists, and drug development professionals to meticulously characterize and rank potential drug candidates.

This document moves beyond a mere recitation of protocols. It delves into the rationale behind experimental choices, ensuring a self-validating system of analysis. Every claim is substantiated with citations to authoritative sources, providing a foundation of trust and scientific rigor.

The Critical Role of Binding Kinetics in Drug Efficacy

While the affinity (KD) of a compound for its target is a cornerstone of drug design, it only tells part of the story. A deeper understanding of the kinetic parameters—the association rate constant (ka or kon) and the dissociation rate constant (kd or koff)—provides invaluable insights into a drug's potential in vivo behavior. A compound with a rapid association rate may engage its target quickly, while a slow dissociation rate can lead to a prolonged duration of action, a highly desirable trait for many therapeutic interventions.[7][8] Therefore, a comparative analysis of binding kinetics is paramount for selecting lead compounds with the most promising pharmacological profiles.

Hypothetical Compound Library and Target

For the purpose of this illustrative guide, we will consider a hypothetical series of Methyl 2,5-diaminopyrimidine-4-carboxylate derivatives designed to target a fictitious but representative protein kinase, "Kinase X," implicated in a cancer signaling pathway.

Core Scaffold: Methyl 2,5-diaminopyrimidine-4-carboxylate

Derivatives:

  • Compound A: R1 = 4-fluorophenyl

  • Compound B: R1 = 4-methoxyphenyl

  • Compound C: R1 = 3-chloro-4-fluorophenyl

  • Staurosporine (Control): A well-known, non-selective kinase inhibitor.

Comparative Binding Kinetics Analysis: A Methodological Deep Dive

Surface Plasmon Resonance (SPR) is a powerful, label-free optical biosensing technique that enables the real-time measurement of molecular interactions.[7][9][10] It is extensively used in drug discovery to characterize the binding of small molecules to protein targets.[8][11] An alternative and equally robust technique is Bio-Layer Interferometry (BLI), which also measures real-time interactions and is particularly advantageous for its fluidics-free operation.[12][13][14][15][16] This guide will focus on an SPR-based workflow, a widely adopted standard in the field.

Experimental Workflow for Comparative SPR Analysis

The following diagram outlines the key stages of a typical SPR experiment for comparing the binding kinetics of our hypothetical compounds.

SPR_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: SPR Run cluster_analysis Phase 3: Data Analysis P1 Immobilize Ligand (Kinase X) onto Sensor Chip R1 Establish Stable Baseline (Running Buffer Flow) P1->R1 Sensor Chip Ready P2 Prepare Analytes (Compound A, B, C, Control) in Running Buffer R2 Association Phase (Inject Analyte) P2->R2 R1->R2 Analyte Injection R3 Dissociation Phase (Flow Running Buffer) R2->R3 Buffer Flow R4 Regeneration (Remove Bound Analyte) R3->R4 Regeneration Solution A1 Reference Subtraction & Blank Correction R3->A1 Raw Data R4->R1 Next Cycle A2 Fit Sensorgrams to Kinetic Model (e.g., 1:1 Langmuir) A1->A2 A3 Determine ka, kd, and KD A2->A3 A4 Comparative Analysis of Kinetic Parameters A3->A4

Caption: A generalized workflow for a Surface Plasmon Resonance (SPR) experiment.

Detailed Experimental Protocol

1. Ligand Immobilization (Kinase X):

  • Rationale: The protein target (ligand) is covalently attached to the sensor chip surface to enable the detection of binding events as the small molecule (analyte) flows over it. Amine coupling is a common and effective method for immobilizing proteins.[11]

  • Procedure:

    • Activate the carboxymethylated dextran surface of a sensor chip (e.g., a CM5 chip) with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

    • Inject a solution of purified Kinase X (e.g., 20 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level is reached (typically ~5000-10000 Response Units, RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

    • A reference channel should be prepared by performing the activation and deactivation steps without injecting the protein. This is crucial for subtracting non-specific binding and bulk refractive index changes from the data.

2. Analyte Preparation and SPR Run:

  • Rationale: A series of analyte concentrations are prepared to generate a dose-response curve for each compound. The running buffer should be optimized to minimize non-specific binding and ensure protein stability.

  • Procedure:

    • Prepare stock solutions of Compounds A, B, C, and Staurosporine in 100% DMSO.

    • Create a serial dilution of each compound in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). The concentration range should bracket the expected KD (e.g., 0.1 nM to 1 µM).

    • Perform a multi-cycle kinetic analysis. Each cycle consists of:

      • Baseline: Flow running buffer over the sensor surface for 60-120 seconds to establish a stable baseline.

      • Association: Inject a single concentration of the analyte for 120-300 seconds to monitor the binding event.

      • Dissociation: Flow running buffer over the surface for 300-900 seconds to monitor the dissociation of the compound from the target.

      • Regeneration: Inject a pulse of a regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove any remaining bound analyte and prepare the surface for the next cycle. The regeneration conditions must be carefully optimized to ensure complete removal of the analyte without damaging the immobilized protein.

3. Data Analysis:

  • Rationale: The raw sensorgram data is processed and fitted to a kinetic binding model to extract the rate constants. The 1:1 Langmuir model is often a good starting point for simple bimolecular interactions.

  • Procedure:

    • Process the raw data by subtracting the signal from the reference channel and the signal from a "blank" injection (running buffer only).

    • Globally fit the processed sensorgrams for all concentrations of a single compound to a 1:1 binding model to determine the ka, kd, and subsequently calculate the KD (KD = kd/ka).

    • Evaluate the quality of the fit by examining the residuals and ensuring they are randomly distributed around zero.

Interpreting the Kinetic Data: A Comparative Analysis

The following table presents plausible, illustrative kinetic data for our hypothetical compounds, allowing for a direct comparison of their binding behaviors.

CompoundAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity (KD) (nM)Residence Time (1/kd) (s)
Compound A 2.5 x 1055.0 x 10-320200
Compound B 1.8 x 1059.0 x 10-350111
Compound C 3.0 x 1051.5 x 10-40.56667
Staurosporine 5.0 x 1068.0 x 10-31.6125

Analysis of the Hypothetical Data:

  • Compound C is the most potent inhibitor , exhibiting the lowest KD value (0.5 nM). This high affinity is primarily driven by its exceptionally slow dissociation rate (kd = 1.5 x 10-4 s-1), resulting in a very long residence time of over 1.8 hours. This prolonged target engagement could translate to a sustained therapeutic effect in vivo.

  • Compound A shows a respectable affinity (KD = 20 nM) with a residence time of over 3 minutes.

  • Compound B is the weakest binder in the series, with a faster dissociation rate compared to Compound A.

  • Staurosporine , our control, displays a very fast association rate, characteristic of many potent but often non-selective kinase inhibitors. However, its dissociation rate is significantly faster than that of Compound C, leading to a shorter residence time.

This comparative kinetic profile allows for a more nuanced ranking of the compounds beyond simple affinity values. The prolonged residence time of Compound C makes it a particularly compelling candidate for further development.

The "Why": Mechanistic Insights from Kinetic Data

The differences in the kinetic profiles of these derivatives can be rationalized by considering their hypothetical interactions within the ATP-binding pocket of Kinase X.

Signaling_Pathway cluster_pathway Kinase X Signaling Cascade GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec KinaseX Kinase X Rec->KinaseX Activates Substrate Downstream Substrate KinaseX->Substrate Phosphorylates TF Transcription Factor Substrate->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Inhibitor Compound C (Diaminopyrimidine Derivative) Inhibitor->KinaseX Inhibits ATP Binding

Sources

Safety & Regulatory Compliance

Safety

Methyl 2,5-diaminopyrimidine-4-carboxylate proper disposal procedures

As a Senior Application Scientist, I recognize that the safe handling and disposal of reactive pharmaceutical intermediates is just as critical as the synthesis itself. Methyl 2,5-diaminopyrimidine-4-carboxylate (CAS: 12...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the safe handling and disposal of reactive pharmaceutical intermediates is just as critical as the synthesis itself. Methyl 2,5-diaminopyrimidine-4-carboxylate (CAS: 1260883-37-1) is a highly functionalized pyrimidine derivative frequently utilized in drug discovery and development. While its dual primary amines and ester functionality make it an excellent building block for heterocyclic synthesis, these same structural features impart specific toxicological and environmental hazards that require stringent operational controls.

This guide provides a comprehensive, self-validating framework for the safe handling, segregation, and disposal of Methyl 2,5-diaminopyrimidine-4-carboxylate, ensuring your laboratory remains compliant with federal safety and environmental regulations.

Chemical Profile & Hazard Assessment

To design an effective safety protocol, we must first understand the causality behind the compound's hazards. The presence of two primary amine groups on the pyrimidine core significantly increases the molecule's nucleophilicity. In a biological context, these amines can readily interact with mucosal membranes and proteins, acting as localized irritants and potential sensitizers[1].

Table 1: Physicochemical and Hazard Profile

Property / HazardSpecificationCausality & Operational Implication
CAS Number 1260883-37-1Unique identifier for SDS cross-referencing and waste manifesting.
Molecular Formula C₆H₈N₄O₂Contains no halogens. Dictates routing to non-halogenated waste streams unless mixed with halogenated solvents.
Physical State Solid (Powder)High surface-area-to-volume ratio increases the risk of aerosolization. Requires draft-free weighing enclosures.
H302 Harmful if swallowedMandates strict prohibition of food/drink in handling areas and thorough post-handling decontamination.
H315 / H319 Skin & Serious Eye IrritationAmines disrupt lipid bilayers in the skin and eyes. Requires nitrile gloves and splash-proof chemical goggles.
H335 Respiratory irritationInhalation of fine particulates directly exposes the respiratory tract to the nucleophilic core. Requires handling in a certified fume hood.

Operational Safety & Handling Protocol

Compliance with the OSHA Laboratory Standard (29 CFR 1910.1450) requires that handling procedures actively mitigate exposure risks[2]. Do not simply rely on PPE; utilize engineering controls as your primary defense.

Step-by-Step Weighing and Transfer Methodology:

  • Preparation: Don standard PPE: flame-resistant lab coat, double nitrile gloves (minimum 4 mil thickness), and safety goggles.

  • System Validation (The Kimwipe Test): Before opening the chemical container, perform a self-validating airflow check. Hold a single tissue (e.g., Kimwipe) 2 inches inside the sash of your powder weighing enclosure or fume hood.

    • Causality: The tissue should gently pull inward toward the baffle. If it flutters violently, the draft is too high and will aerosolize the powder. If it hangs straight down, the negative pressure is insufficient, risking operator exposure. Adjust the sash or abort the procedure until the airflow is corrected.

  • Transfer: Use an anti-static weighing spatula. The pyrimidine powder can hold a static charge, causing it to "jump" and contaminate the balance area. Ground the spatula by touching a grounded metal surface before entering the container.

  • Decontamination: After transfer, wipe down the balance pan and surrounding area with a Kimwipe dampened with 70% Isopropanol or Ethanol. The ester and amines are sufficiently soluble in alcohols to ensure complete removal.

Waste Segregation & Disposal Workflow

Under the EPA's Resource Conservation and Recovery Act (RCRA) 40 CFR Part 261, generators are strictly liable for the proper characterization and disposal of their chemical waste[3]. Because Methyl 2,5-diaminopyrimidine-4-carboxylate contains only carbon, hydrogen, nitrogen, and oxygen, the pure solid is classified as a Non-Halogenated Organic Waste .

However, synthetic workflows often dictate the final waste classification. Follow the decision tree below to ensure proper segregation.

WasteWorkflow Start Methyl 2,5-diaminopyrimidine- 4-carboxylate Waste Type Determine Waste State Start->Type Solid Solid Waste (Powder/Crystals) Type->Solid Liquid Liquid Waste (Dissolved in Solvent) Type->Liquid PPE Contaminated PPE (Gloves, Wipes) Type->PPE SolidCont HDPE Container Label: Non-Halogenated Solid Solid->SolidCont HalogenCheck Solvent Type? Liquid->HalogenCheck PPECont Solid Bio/Chem Waste Bin Label: Contaminated Debris PPE->PPECont Incineration Licensed RCRA Incineration Facility SolidCont->Incineration Halogenated Halogenated Solvent (e.g., DCM, Chloroform) HalogenCheck->Halogenated Yes NonHalogenated Non-Halogenated Solvent (e.g., DMSO, MeOH, DMF) HalogenCheck->NonHalogenated No Halogenated->Incineration NonHalogenated->Incineration PPECont->Incineration

Figure 1: Segregation and disposal workflow for Methyl 2,5-diaminopyrimidine-4-carboxylate waste.

Step-by-Step Disposal Procedures:

  • Solid Waste (Unused powder, failed crystallizations): Collect in a compatible, sealable High-Density Polyethylene (HDPE) container. Label clearly as "Hazardous Waste - Non-Halogenated Organic Solid (Toxic, Irritant)".

  • Liquid Waste (Reaction mixtures, mother liquors):

    • If the compound is dissolved in a halogenated solvent (e.g., Dichloromethane), the entire mixture must be routed to the Halogenated Liquid Waste stream to prevent the formation of highly toxic dioxins during downstream incineration.

    • If dissolved in non-halogenated solvents (e.g., DMSO, Methanol), route to the Non-Halogenated Liquid Waste stream.

  • Contaminated PPE (Gloves, Kimwipes, bench paper): Do not dispose of these in standard municipal trash. Collect in a designated solid chemical waste bin lined with a heavy-duty poly bag.

Spill Response Protocol

In the event of a powder spill, the primary objective is to prevent the generation of airborne dust. Dry sweeping is strictly prohibited, as it will aerosolize the H335-classified powder, allowing it to bypass standard surgical masks and directly interact with the respiratory mucosa[4].

Step-by-Step Spill Remediation:

  • Isolate: Evacuate non-essential personnel from the immediate area. If the spill occurs outside a fume hood, don an N95 or P100 particulate respirator.

  • Contain (Wet-Wiping Method): Gently cover the spilled powder with absorbent paper towels. Carefully pour a compatible wetting agent (e.g., water or 70% isopropanol) over the towels.

    • Causality: The liquid agglomerates the fine particulates, increasing their mass and completely eliminating the risk of aerosolization.

  • Collect: Scoop the wet debris using a non-sparking dustpan or stiff cardboard. Place the debris into a sealable plastic bag.

  • Validate: Inspect the spill area with a flashlight held at a low angle parallel to the floor/bench. Any remaining powder will cast a shadow, indicating that a secondary wet-wipe is required.

  • Dispose: Route the sealed bag to the solid chemical waste stream for RCRA-compliant incineration[3].

References

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories." Electronic Code of Federal Regulations (eCFR). URL:[Link]

  • Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) 40 CFR Part 261 - Identification and Listing of Hazardous Waste." Electronic Code of Federal Regulations (eCFR). URL:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI Bookshelf). URL:[Link]

Sources

Handling

Personal protective equipment for handling Methyl 2,5-diaminopyrimidine-4-carboxylate

Standard Operating Procedure & Safety Guide: Handling Methyl 2,5-diaminopyrimidine-4-carboxylate As an Active Pharmaceutical Ingredient (API) intermediate, Methyl 2,5-diaminopyrimidine-4-carboxylate (CAS: 1260883-37-1) r...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Guide: Handling Methyl 2,5-diaminopyrimidine-4-carboxylate

As an Active Pharmaceutical Ingredient (API) intermediate, Methyl 2,5-diaminopyrimidine-4-carboxylate (CAS: 1260883-37-1) requires stringent handling protocols. In drug development, pyrimidine derivatives are highly valued for their bioactivity, but this same functionalization presents specific occupational hazards.

This guide provides researchers and safety officers with a self-validating, causality-driven framework for personal protective equipment (PPE) selection, operational handling, and disposal, ensuring compliance with the[1].

Hazard Causality & Risk Assessment

To understand how to protect yourself, you must first understand why the chemical poses a threat. The structural features of Methyl 2,5-diaminopyrimidine-4-carboxylate dictate its risk profile:

  • Dermal & Respiratory Sensitization (The Amine Hazard): The molecule features two primary amine (-NH₂) groups on the pyrimidine core. Amines frequently act as haptens—small molecules that bind to skin proteins, potentially triggering immune-mediated contact dermatitis and respiratory sensitization upon repeated exposure.

  • Aerosolization Risk (The Physical Hazard): As a finely milled crystalline powder, this intermediate is highly susceptible to static charge accumulation. When transferred, static repulsion can cause the powder to aerosolize, bypassing standard gravity-settling expectations and creating an invisible inhalation hazard.

  • Hydrolytic Reactivity (The Ester Hazard): The methyl carboxylate (-COOCH₃) group can hydrolyze if exposed to strong aqueous acids or bases, meaning spill response and waste disposal must avoid extreme pH environments to prevent unintended degradation or heat generation.

Causality-Driven PPE Matrix

Do not rely on generic lab safety rules; PPE must be matched to the specific physicochemical properties of the pyrimidine derivative.

PPE CategorySpecificationQuantitative MetricCausality & Rationale
Hand Protection Nitrile Gloves (Powder-free)Thickness: 0.12 mmBreakthrough: > 240 minNitrile provides superior chemical resistance to amine-induced degradation compared to latex.
Eye Protection Chemical Splash GogglesANSI Z87.1 CertifiedSafety glasses leave gaps; goggles are required to protect the ocular mucosa from airborne, static-charged API dust.
Respiratory N95 or P100 RespiratorAPF (Assigned Protection Factor): 10Mandated only if engineering controls (fume hood) fail or during major spill cleanups to block fine particulate inhalation.
Body Protection Standard Lab CoatKnee-length, knit cuffsKnit cuffs prevent the "wrist gap" exposure common when reaching into deep fume hoods, blocking dust settling.

Operational Workflow: Step-by-Step Methodology

Every protocol in the laboratory should be a self-validating system —meaning the procedure inherently checks for its own success or failure before you are put at risk.

Phase 1: Pre-Operation & Engineering Controls
  • Validate Containment: Turn on the chemical fume hood and verify the face velocity monitor reads between 80 and 100 feet per minute (fpm) . Causality: Velocities below 80 fpm fail to capture heavy powders, while velocities above 100 fpm create turbulent eddies that blow the powder back into the user's breathing zone.

  • Self-Validating PPE Check: Before donning nitrile gloves, perform an inflation test. Trap air inside the glove, twist the cuff, and squeeze. If the glove deflates, microscopic pinholes are present. Discard and test a new pair.

Phase 2: Anti-Static Weighing & Transfer
  • Neutralize Static: Pass an anti-static gun (e.g., Zerostat) over the polystyrene weigh boat for 3 seconds. Causality: Polystyrene holds a strong negative charge. Neutralizing it prevents the pyrimidine powder from violently repelling and aerosolizing when the grounded metal spatula approaches.

  • Transfer: Use a stainless steel, U-shaped spatula to transfer the Methyl 2,5-diaminopyrimidine-4-carboxylate. Keep the container and the receiving vessel as close together as possible (within 2 inches) to minimize the drop height and subsequent dust plume.

Phase 3: Doffing & Decontamination
  • The Beak Method: Pinch the exterior of the first glove at the palm and pull it off inside-out, balling it into the palm of the still-gloved hand. Slide an ungloved finger under the cuff of the second glove and peel it off inside-out, trapping the first glove inside. This ensures all API dust remains trapped in the inverted nitrile.

Spill Response & Disposal Plan

In the event of a spill, standard sweeping is strictly prohibited, as it will immediately aerosolize the API intermediate.

Step-by-Step Spill Response:

  • Isolate: Stop airflow in the immediate vicinity (close doors, but leave the fume hood running to maintain negative pressure in the room).

  • Wet-Wipe Protocol: Gently place absorbent laboratory wipes over the spilled powder. Spray the wipes with a fine mist of water or a dilute surfactant. Causality: Dampening the powder increases its mass and cohesion, entirely eliminating the aerosolization risk.

  • Wipe & Lift: Wipe inward from the edges of the spill to the center to prevent spreading.

Disposal Plan: All contaminated wipes, weigh boats, and gloves must be placed in a heavy-duty, sealable polyethylene bag. Label the bag clearly as "Hazardous Solid Waste: Pyrimidine Derivative (Toxic/Irritant)." Dispose of the sealed bag in a designated hazardous waste drum in strict accordance with regulations for hazardous waste generators[2]. Do not mix with strong acids or bases due to the reactive ester group.

Handling & Decision Workflow

HandlingWorkflow A Initiate Handling Protocol B Engineering Controls: Verify Fume Hood (80-100 fpm) A->B C Don PPE Matrix (Nitrile Gloves, Goggles, Coat) B->C D Operational Phase: Anti-Static Weighing C->D E Spill Detected? D->E F Wet-Wipe Decontamination (Suppress Aerosols) E->F Yes G EPA-Compliant Disposal (40 CFR Part 262) E->G No F->G

Caption: Operational workflow and decision matrix for handling pyrimidine-based API intermediates.

References

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." U.S. Department of Labor.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press.[Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Generator Regulations Compendium." U.S. EPA.[Link]

Sources

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